Antho-RFamide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O2/c16-11(7-4-8-20-15(18)19)14(23)21-12(13(17)22)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H2,17,22)(H,21,23)(H4,18,19,20)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZWLVDDIOZTJI-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955942 | |
| Record name | 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34388-59-5 | |
| Record name | Arginylphenylalaninamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034388595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Characterization of Antho-RFamide in Sea Anemones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antho-RFamide is a neuropeptide first isolated from the sea anemone Anthopleura elegantissima. Belonging to the RFamide peptide family, characterized by a C-terminal Arginine-Phenylalanine-amide motif, this compound plays a significant role in neuromuscular transmission in these early metazoans. This technical guide provides an in-depth overview of the discovery, structure, and function of this compound, with a focus on the experimental methodologies and quantitative data that have been pivotal in its characterization. This document is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development who are interested in the evolution of neuropeptide signaling and the potential of these molecules as therapeutic leads.
Data Presentation
Quantitative Data on this compound and Related Peptides
The following tables summarize the key quantitative data associated with the physiological effects of this compound and other related neuropeptides found in sea anemones.
| Parameter | Value | Species | Reference |
| Concentration of this compound | |||
| In crude extracts | 3.2 nmol/g wet weight | Anthopleura elegantissima | [1] |
| Physiological Effects of this compound | |||
| Threshold for tentacle contraction | < 10⁻⁷ mol/L | Actinia equina | [2] |
| Near-maximal effect on tentacle contraction | ~ 10⁻⁴ mol/L | Actinia equina | [2] |
| Physiological Effects of Related Antho-Peptides | |||
| Threshold for sphincter muscle contraction (Antho-RWamide II) | 10⁻⁹ mol/L | Calliactis parasitica | [3] |
Table 1: Quantitative data on the concentration and physiological effects of this compound and related neuropeptides in sea anemones.
Experimental Protocols
Peptide Extraction and Purification
The isolation of this compound from sea anemone tissues involves a multi-step process of extraction and chromatographic purification.
1.1. Tissue Extraction:
-
Homogenize sea anemone tissues (e.g., whole bodies or specific regions like tentacles and body columns) in an acidic extraction solution (e.g., 90% acetone, 8% water, 2% trifluoroacetic acid) to inactivate proteases and precipitate larger proteins.
-
Centrifuge the homogenate to pellet the precipitated material.
-
Collect the supernatant containing the peptides and evaporate the acetone.
-
Defat the aqueous extract with a non-polar solvent like petroleum ether to remove lipids.
1.2. Cation-Exchange Chromatography:
-
Apply the defatted aqueous extract to a cation-exchange column (e.g., CM-Sephadex C-25).
-
Elute the peptides using a salt gradient (e.g., 0.1 M to 1.0 M NaCl or ammonium acetate).
-
Collect fractions and assay for the presence of RFamide peptides using a specific radioimmunoassay (see Protocol 2).
1.3. High-Performance Liquid Chromatography (HPLC):
-
Pool the immunoreactive fractions from the cation-exchange chromatography and concentrate them.
-
Inject the concentrated sample onto a reverse-phase HPLC column (e.g., Spherisorb ODS-2, C18).
-
Elute the peptides using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous solution containing an ion-pairing agent (e.g., 0.1% trifluoroacetic acid). A typical gradient might be 10-60% acetonitrile over 40 minutes.
-
Monitor the elution profile at a wavelength of 214 nm (for peptide bonds) and 280 nm (for aromatic amino acids).
-
Collect the peaks corresponding to this compound and verify their purity and identity using mass spectrometry and amino acid analysis.
Radioimmunoassay (RIA) for this compound
RIA is a highly sensitive technique used to detect and quantify this compound in tissue extracts and chromatographic fractions.
2.1. Reagents and Materials:
-
Antibody: A specific polyclonal antibody raised against the C-terminal Arg-Phe-NH2 of RFamide peptides (e.g., antibody code 145IV).
-
Tracer: 125I-labeled Tyr-Phe-Met-Arg-Phe-NH2, which competes with unlabeled this compound for antibody binding.
-
Standard: Synthetic this compound of known concentration.
-
Assay Buffer: Phosphate-buffered saline (PBS) containing a protein carrier (e.g., bovine serum albumin) to prevent non-specific binding.
-
Separating Agent: A second antibody or a reagent like charcoal or polyethylene glycol to precipitate the antibody-antigen complexes.
2.2. Procedure:
-
Set up a series of tubes for the standard curve, unknown samples, and controls.
-
Add a fixed amount of the specific antibody to each tube.
-
Add varying concentrations of the standard this compound or the unknown samples to the respective tubes.
-
Add a fixed amount of the 125I-labeled tracer to all tubes.
-
Incubate the mixture to allow competitive binding to reach equilibrium (e.g., 16-24 hours at 4°C).
-
Add the separating agent to precipitate the antibody-bound tracer.
-
Centrifuge the tubes to pellet the precipitate.
-
Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standard this compound.
-
Determine the concentration of this compound in the unknown samples by interpolating their binding values on the standard curve.
cDNA Library Construction and Screening
To identify the precursor protein of this compound, a cDNA library is constructed from sea anemone mRNA and screened with a probe specific for the peptide sequence.
3.1. mRNA Extraction and cDNA Synthesis:
-
Extract total RNA from sea anemone tissues using a standard method (e.g., TRIzol reagent).
-
Isolate mRNA from the total RNA using oligo(dT)-cellulose chromatography, which binds to the poly(A) tail of mRNA.
-
Synthesize the first strand of cDNA from the mRNA template using reverse transcriptase and an oligo(dT) primer.
-
Synthesize the second strand of cDNA using DNA polymerase I and RNase H.
3.2. cDNA Library Construction:
-
Ligate the double-stranded cDNA into a suitable cloning vector (e.g., a plasmid or a bacteriophage lambda vector).
-
Transform the recombinant vectors into a host organism (e.g., E. coli).
-
Plate the transformed cells to generate a library of colonies or plaques, where each contains a specific cDNA clone.
3.3. Library Screening:
-
Design a degenerate oligonucleotide probe based on the amino acid sequence of this compound (Gln-Gly-Arg-Phe-Gly, the unprocessed form). The probe should be labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Transfer the colonies or plaques from the library plates to a membrane (e.g., nitrocellulose or nylon).
-
Lyse the cells and denature the DNA on the membrane.
-
Hybridize the membrane with the labeled probe under specific conditions of temperature and salt concentration to allow the probe to bind to complementary cDNA sequences.
-
Wash the membrane to remove unbound probe.
-
Detect the positive clones by autoradiography (for radioactive probes) or a colorimetric/chemiluminescent reaction (for non-radioactive probes).
-
Isolate the positive clones and sequence the cDNA inserts to determine the full sequence of the this compound precursor protein.[4][5]
Electrophysiological Recording
To study the physiological effects of this compound on muscle cells, electrophysiological techniques such as the two-electrode voltage clamp can be employed.
4.1. Preparation of Muscle Tissue:
-
Dissect a small piece of the sea anemone body wall containing the muscle of interest (e.g., parietal or circular muscle).
-
Pin the tissue in a recording chamber and perfuse with artificial seawater.
4.2. Recording Procedure:
-
Impale a single muscle cell with two microelectrodes, one for recording the membrane potential and the other for injecting current.
-
Use a voltage-clamp amplifier to hold the membrane potential at a desired level.
-
Apply synthetic this compound to the bath and record the changes in membrane current.
-
Use specific ion channel blockers to identify the types of ion channels that are modulated by this compound. For instance, the related peptide Antho-RNamide has been shown to potentially open Ca²⁺ channels in longitudinal muscle cells and K⁺ channels in circular muscle cells.[6]
Mandatory Visualization
Experimental Workflow for this compound Discovery
Caption: Workflow for the discovery and characterization of this compound.
Putative Signaling Pathway of this compound in Sea Anemone Muscle Cells
Caption: A putative signaling pathway for this compound in sea anemone muscle cells.
Conclusion
The discovery of this compound and other related neuropeptides in sea anemones has provided valuable insights into the early evolution of nervous systems and neuromuscular control. The experimental approaches detailed in this guide have been instrumental in elucidating the structure, function, and molecular biology of these important signaling molecules. While much has been learned, further research is needed to fully characterize the this compound receptor and its downstream signaling pathways. Such studies will not only enhance our understanding of cnidarian biology but may also uncover novel targets for the development of new therapeutic agents. The methodologies described herein provide a solid foundation for future investigations into the fascinating world of sea anemone neuropeptides.
References
- 1. A rapid non-radioactive procedure for plaque hybridization using biotinylated probes prepared by random primed labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of three anthozoan neuropeptides, Antho-RWamide I, Antho-RWamide II and this compound, on slow muscles from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrastructural Localization of Antho-RWamides I and II at Neuromuscular Synapses in the Gastrodermis and Oral Sphincter Muscle of the Sea Anemone Calliactis parasitica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological actions of the neuropeptide Antho-RNamide on antagonistic muscle systems in sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antho-RFamide Peptide Family: A Technical Guide to Structure, Function, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Antho-RFamide peptide family represents a significant class of neuropeptides predominantly found in the phylum Cnidaria, which includes sea anemones, corals, and jellyfish. These peptides are characterized by a conserved C-terminal Arg-Phe-NH2 motif and are involved in a diverse array of physiological processes, making them a subject of considerable interest in the fields of neurobiology, pharmacology, and developmental biology. This technical guide provides an in-depth overview of the core aspects of the this compound peptide family, including their structure, function, and the current understanding of their signaling pathways. Emphasis is placed on quantitative data, detailed experimental methodologies, and visual representations of key concepts to facilitate a comprehensive understanding for research and drug development applications.
Structure of the this compound Peptide Family
This compound peptides are synthesized as part of larger precursor proteins, which can contain multiple copies of the mature peptide sequence.[1][2] Post-translational processing, including enzymatic cleavage and C-terminal amidation, is required to generate the biologically active peptides.[1]
Peptide Sequences
The primary structure of this compound peptides can vary among different cnidarian species, but they all share the hallmark C-terminal RFamide sequence. The prototypical and most studied member of this family is
Table 1: Representative this compound and Related Peptide Sequences in Cnidaria
| Peptide Name | Sequence | Species | Reference |
| This compound | Anthopleura elegantissima, Calliactis parasitica, Renilla koellikeri | [3] | |
| Pol-RFamide I | Polyorchis penicillatus | [4] | |
| Pol-RFamide II | Polyorchis penicillatus | [4] | |
| Hydra-RFamide I | Hydra magnipapillata | [4] | |
| Hydra-RFamide II | Lys-Pro-His-Leu-Arg-Gly-Arg-Phe-NH2 | Hydra magnipapillata | [4] |
Precursor Protein Organization
The precursor proteins for Antho-RFamides are often complex, containing numerous copies of the mature peptide sequence. This organization allows for the efficient production of a large number of neuropeptides from a single gene. The number of peptide copies can vary significantly between species.
Table 2: Organization of this compound Precursor Proteins
| Species | Number of this compound Copies | Other Peptides on Precursor | Reference |
| Calliactis parasitica | 19 | FQGRFamide, YVPGRYamide | [3] |
| Anthopleura elegantissima (cDNA 1) | 13 | 9 other FLPs | [1][4] |
| Anthopleura elegantissima (cDNA 2) | 14 | 8 other FLPs | [1][4] |
| Renilla koellikeri | 36 | Not specified | [3][4] |
Functions of the this compound Peptide Family
Antho-RFamides are key regulators of several physiological processes in cnidarians. Their functions are primarily mediated through interactions with the nervous and muscular systems.
Neuromuscular Control
A primary and well-documented function of Antho-RFamides is the modulation of muscle contraction. Application of these peptides to cnidarian muscle preparations typically results in an excitatory response.
Table 3: Quantitative Data on the Myoactive Effects of this compound
| Species | Preparation | Peptide Concentration | Observed Effect | Reference |
| Calliactis parasitica | Slow muscle | 0.1 - 1.0 µM | Increase in muscle tone, contraction amplitude, and frequency | [4] |
| Renilla koellikeri | Rachis and peduncle | Not specified | Tonic contractions | [3][4] |
Reproduction
Antho-RFamides play a crucial role in the reproductive processes of some cnidarian species. In the sea pen Renilla koellikeri, this compound is involved in the release of gametes.[3] The peptide is localized in ciliated neurons within the epithelium of the gamete follicles and induces the exfoliation of this epithelium, leading to the release of gametes into the water.[3] Interestingly, light has been shown to enhance the potency of this compound in this process.[3]
Sensory and Developmental Roles
There is evidence to suggest that Antho-RFamides are involved in sensory functions and larval development. For instance, Hydra-RFamide I has been shown to inhibit the migration of planula larvae in Hydractinia echinata, thereby modulating their phototactic behavior.[3] Furthermore, the presence of FMRFamide-like peptide immunoreactivity in the tentacles of various cnidarians suggests a role in the chemosensory regulation of cnidocyte discharge.[4]
Signaling Pathways
The signaling mechanisms of Antho-RFamides are believed to be mediated primarily through G-protein coupled receptors (GPCRs). However, the specific downstream signaling cascades in cnidarians are still an active area of research. Based on studies of related RFamide peptides in other invertebrates, two main pathways can be hypothesized: a GPCR-mediated second messenger pathway and direct gating of ion channels.
While a definitive and detailed signaling pathway for this compound in cnidarians has yet to be fully elucidated, a generalized GPCR signaling cascade is presented below. It is important to note that the specific G-protein alpha subunit (e.g., Gs, Gi/o, Gq) and the subsequent second messengers (e.g., cAMP, IP3, DAG) have not been conclusively identified for this compound receptors.
In some invertebrates, RFamide peptides have been shown to directly gate sodium channels.[3] For example, FMRFamide activates a specific sodium channel in snails.[3] In Hydra, there is evidence for peptide-gated ion channels (HyNaCs) that are activated by Hydra-RFamides.[4] This suggests a potential alternative or parallel signaling mechanism for Antho-RFamides that could lead to more rapid cellular responses.
Experimental Protocols
The study of the this compound peptide family employs a range of biochemical and molecular techniques. Below are generalized protocols for key experimental procedures.
Peptide Isolation and Identification
A common workflow for the discovery and characterization of novel this compound peptides involves tissue extraction, chromatographic separation, and mass spectrometric analysis.
Protocol for Peptide Isolation and Purification by HPLC:
-
Tissue Homogenization: Homogenize fresh or frozen cnidarian tissue in an acidic extraction solution (e.g., 0.1 M acetic acid or acetone/water/acetic acid mixture).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the peptides.
-
Solid-Phase Extraction (Optional): For complex samples, a solid-phase extraction (SPE) step using a C18 cartridge can be performed to pre-purify and concentrate the peptides.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high concentration of Mobile Phase B is used to elute peptides based on their hydrophobicity.
-
Detection: Monitor the eluate at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the UV absorbance peaks.
-
Mass Spectrometry: Analyze the collected fractions using MALDI-TOF or ESI-MS/MS to determine the mass and sequence of the peptides.
Immunohistochemical Localization
Immunohistochemistry is used to visualize the distribution of this compound peptides within the tissues of cnidarians.
Generalized Protocol for Whole-Mount Immunohistochemistry:
-
Fixation: Fix the cnidarian tissue or whole animal in a suitable fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline (PBS)) for several hours to overnight at 4°C.
-
Permeabilization: Wash the fixed samples in PBS and then permeabilize with a detergent solution (e.g., 0.5% Triton X-100 in PBS) to allow antibody penetration.
-
Blocking: Incubate the samples in a blocking solution (e.g., 5% normal goat serum in PBS with Triton X-100) for several hours to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the samples with a primary antibody raised against this compound, diluted in blocking solution, for 1-3 days at 4°C.
-
Washing: Wash the samples extensively in PBS with Triton X-100 to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the samples with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488), diluted in blocking solution, overnight at 4°C in the dark.
-
Final Washes: Wash the samples again extensively in PBS.
-
Mounting and Imaging: Mount the samples in an appropriate mounting medium and visualize using a confocal or fluorescence microscope.
Radioimmunoassay (RIA)
RIA is a highly sensitive method for quantifying the concentration of this compound peptides in tissue extracts.
Generalized Protocol for Competitive RIA:
-
Antibody Coating: Coat the wells of a microtiter plate with a specific antibody against this compound.
-
Standard Curve Preparation: Prepare a series of standard solutions with known concentrations of unlabeled this compound peptide.
-
Sample and Tracer Addition: Add the unknown samples or the standard solutions to the antibody-coated wells, followed by the addition of a fixed amount of radiolabeled this compound (the tracer, e.g., ¹²⁵I-labeled this compound).
-
Incubation: Incubate the plate to allow competitive binding of the labeled and unlabeled peptides to the antibody.
-
Washing: Wash the wells to remove unbound peptides.
-
Radioactivity Measurement: Measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the unlabeled standard. Use this curve to determine the concentration of this compound in the unknown samples.
Conclusion and Future Directions
The this compound peptide family plays a fundamental role in the physiology of cnidarians, particularly in neuromuscular control and reproduction. Their structural diversity, arising from variations in N-terminal sequences and the complex organization of their precursor proteins, suggests a wide range of functional specializations that are yet to be fully explored.
While significant progress has been made in identifying these peptides and characterizing their primary functions, a detailed understanding of their signaling pathways remains a key area for future research. The deorphanization of their cognate GPCRs and the elucidation of the specific downstream second messengers and effector ion channels will be crucial for a complete picture of their mechanism of action. Such knowledge will not only advance our understanding of the evolution of nervous systems but also open up possibilities for the development of novel pharmacological tools and therapeutics inspired by these ancient signaling molecules. The application of advanced techniques such as single-cell transcriptomics and CRISPR/Cas9-mediated gene editing in cnidarian model organisms will undoubtedly accelerate these discoveries.
References
- 1. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative genomics study of neuropeptide genes in the cnidarian subclasses Hexacorallia and Ceriantharia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Aspects of Structure and Function of Cnidarian Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into the Molecular and Functional Diversity of Cnidarian Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Saga of RFamide Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RFamide peptides, a diverse superfamily of neuropeptides characterized by a C-terminal Arginyl-Phenylalanine-amide motif, represent an ancient and remarkably conserved signaling system in the animal kingdom. First identified in 1977 as a cardioexcitatory factor in the ganglia of the clam Macrocallista nimbosa, this family has since been found to be widespread across phyla, from cnidarians to humans.[1][2] In vertebrates, the RFamide peptide superfamily is classified into five major families: kisspeptins, Gonadotropin-Inhibitory Hormone (GnIH) and its related peptides (LPXRFa peptides), Neuropeptide FF (NPFF) and its related peptides (PQRFa peptides), 26RFa/pyroglutamylated RFamide peptide (QRFP), and Prolactin-Releasing Peptide (PrRP).[1][2] These peptides play crucial roles in a vast array of physiological processes, including reproduction, feeding behavior, pain modulation, and stress responses, making them significant targets for therapeutic drug development. This technical guide provides an in-depth exploration of the evolutionary history of RFamide peptides, detailing their phylogenetic distribution, the evolution of their cognate G protein-coupled receptors (GPCRs), and their functional diversification. We present quantitative data on gene distribution and receptor binding affinities in structured tables, provide detailed experimental protocols for their study, and visualize key signaling pathways and experimental workflows.
Introduction: Discovery and Definition of a Superfamily
The unifying feature of the RFamide peptide superfamily is the C-terminal Arg-Phe-NH2 sequence. This simple motif has proven to be a passport for entry into a vast and functionally diverse group of signaling molecules. The inaugural member, FMRFamide, was isolated based on its potent cardioexcitatory effects in a mollusk.[1] Subsequent research, employing techniques ranging from traditional peptide purification to modern comparative genomics, has unveiled a plethora of related peptides in virtually all major animal phyla.[1][2]
In vertebrates, the classification into five distinct families is based on phylogenetic analyses of their precursor proteins and cognate receptors.[1][2] These families exhibit both conserved and divergent physiological roles, highlighting the evolutionary plasticity of this signaling system. The discovery that kisspeptin, an RFamide peptide, is a critical regulator of puberty and reproduction has significantly invigorated research into this superfamily.
Evolutionary History and Phylogenetic Distribution
The evolutionary origins of RFamide peptides can be traced back to the common ancestor of bilaterians, with evidence of RFamide-like signaling systems even in cnidarians. The diversification of this superfamily is a story of gene duplication, divergence, and occasional gene loss.
Invertebrate RFamide Peptides: A Proliferation of Paralogs
Invertebrates, particularly mollusks and nematodes, exhibit a remarkable diversity of RFamide peptides. In mollusks, approximately 75 distinct RFamide peptides have been identified, arising from the expression of at least five different genes. In the nematode Caenorhabditis elegans, the FMRFamide-like peptide (FLP) system is unusually complex, with at least 32 flp genes encoding over 70 predicted peptides. This extensive paralogy in invertebrates suggests a wide range of specialized functions within their nervous and endocrine systems.
Vertebrate RFamide Peptide Families: From Ancient Origins to Functional Specialization
Phylogenetic analyses of vertebrate RFamide peptide precursors and their receptors suggest that the NPFF/PQRFa and GnIH/LPXRFa families share a common evolutionary origin with invertebrate SALMFamide-type peptides found in deuterostomes and SIFamide-type neuropeptides in protostomes.[1] The QRFP system is also considered ancient, with its origins tracing back to the common ancestor of bilaterians. The PrRP system appears to be a more recent addition, likely arising in the deuterostome lineage. The evolutionary history of kisspeptins is still debated, with some evidence suggesting a closer relationship to the galanin/spexin family of peptides.
The table below summarizes the known distribution of RFamide peptide genes across a selection of animal phyla, illustrating the evolutionary trends of gene family expansion and contraction.
| Phylum | Representative Species | Approximate Number of RFamide Genes | Key RFamide Peptide Families Present |
| Cnidaria | Nematostella vectensis | >10 | RFamide-like peptides |
| Mollusca | Aplysia californica, Lymnaea stagnalis | ~5 | FMRFamide, LFRFamide, Luqin, NPF, CCK/SK-like |
| Nematoda | Caenorhabditis elegans | >32 | FMRFamide-like peptides (flp genes) |
| Arthropoda | Drosophila melanogaster | >10 | FMRFamide-related peptides, NPF, SIFamide |
| Chordata (Vertebrata) | Homo sapiens | 5 | Kisspeptin, GnIH/RFRP, NPFF, QRFP, PrRP |
| Chordata (Vertebrata) | Danio rerio (Zebrafish) | >5 | Kisspeptin, GnIH/RFRP, NPFF, QRFP, PrRP |
Table 1: Phylogenetic Distribution of RFamide Peptide Genes. This table provides an overview of the number of identified RFamide peptide genes in representative species from different animal phyla. The numbers are approximate and subject to change with ongoing genomic and transcriptomic analyses.
Data Presentation: Quantitative Analysis of RFamide Signaling
A deeper understanding of the function of RFamide peptides requires quantitative data on their interactions with their cognate receptors. The following table summarizes the binding affinities (Ki) of various vertebrate RFamide peptides for their primary receptors.
| Peptide Family | Peptide | Receptor | Species | Ki (nM) |
| Kisspeptin | Kisspeptin-10 | KISS1R (GPR54) | Human | 1.3 |
| Kisspeptin-54 | KISS1R (GPR54) | Human | 1.1 | |
| GnIH/RFRP | RFRP-3 (NPVF) | NPFFR1 (GPR147) | Human | 0.8 |
| RFRP-1 (NPSF) | NPFFR1 (GPR147) | Human | 2.5 | |
| NPFF | NPFF | NPFFR2 (GPR74) | Human | 0.5 |
| NPAF | NPFFR2 (GPR74) | Human | 1.2 | |
| QRFP | 26RFa | QRFPR (GPR103) | Human | 3.7 |
| 43RFa | QRFPR (GPR103) | Human | 2.1 | |
| PrRP | PrRP-31 | PrRPR (GPR10) | Human | 0.4 |
| PrRP-20 | PrRPR (GPR10) | Human | 0.6 |
Table 2: Receptor Binding Affinities of Human RFamide Peptides. This table presents the inhibitory constant (Ki) values, which represent the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand to its receptor. Lower Ki values indicate higher binding affinity. Data is compiled from various published sources.
Signaling Pathways
RFamide peptides exert their physiological effects by binding to and activating G protein-coupled receptors (GPCRs) on the surface of target cells. The specific G protein that is coupled to the receptor determines the downstream intracellular signaling cascade.
Kisspeptin Signaling
Kisspeptins primarily signal through the Gq/11 family of G proteins. Activation of KISS1R (GPR54) leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Figure 1: Kisspeptin Signaling Pathway.
GnIH/RFRP and NPFF Signaling
The GnIH/RFRP and NPFF peptides primarily signal through the Gi/o family of G proteins. Activation of their respective receptors (NPFFR1 for GnIH/RFRP and NPFFR2 for NPFF) leads to the inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
Figure 2: GnIH/RFRP and NPFF Signaling Pathway.
QRFP and PrRP Signaling
QRFP and PrRP can couple to both Gq/11 and Gi/o proteins, leading to more complex downstream signaling. The specific G protein activated can depend on the cell type and the specific receptor isoform expressed. This dual signaling capacity allows for a wider range of cellular responses to these peptides.
Figure 3: QRFP and PrRP Dual Signaling Pathways.
Experimental Protocols
The study of RFamide peptides relies on a variety of sophisticated experimental techniques. Here, we provide detailed methodologies for two key experiments: immunoaffinity purification of RFamide peptides and in situ hybridization for the localization of their corresponding mRNAs.
Immunoaffinity Purification of RFamide Peptides
This protocol describes the purification of a specific RFamide peptide from a complex biological sample, such as brain tissue homogenate, using an antibody that specifically recognizes the peptide.
Materials:
-
Tissue of interest (e.g., hypothalamus)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific to the target RFamide peptide
-
Protein A/G agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Tissue Homogenization: Homogenize the tissue in ice-cold lysis buffer.
-
Clarification: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Pre-clearing: Add Protein A/G agarose beads to the supernatant and incubate for 1 hour at 4°C on an end-over-end rotator to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody and incubate overnight at 4°C with gentle rotation.
-
Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-peptide complexes.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three times with ice-cold wash buffer.
-
Elution: Resuspend the beads in elution buffer and incubate for 5-10 minutes at room temperature.
-
Neutralization: Centrifuge to pellet the beads and immediately transfer the supernatant (containing the purified peptide) to a new tube containing neutralization buffer.
-
Analysis: The purified peptide can be analyzed by mass spectrometry or other sensitive detection methods.
Figure 4: Experimental Workflow for Immunoaffinity Purification.
In Situ Hybridization for RFamide Peptide mRNA
This protocol allows for the visualization of the specific cells that are transcribing the mRNA for a particular RFamide peptide within a tissue section.
Materials:
-
Cryosections or paraffin-embedded tissue sections on slides
-
Proteinase K
-
Hybridization buffer (containing formamide)
-
Labeled antisense RNA probe for the target RFamide mRNA
-
Stringent wash buffers (e.g., SSC buffers)
-
Blocking solution
-
Antibody conjugated to an enzyme (e.g., anti-digoxigenin-AP)
-
Chromogenic substrate (e.g., NBT/BCIP)
-
Microscope
Procedure:
-
Tissue Preparation: Prepare tissue sections on slides.
-
Permeabilization: Treat sections with Proteinase K to allow probe entry.
-
Prehybridization: Incubate sections in hybridization buffer to block non-specific binding sites.
-
Hybridization: Apply the labeled antisense RNA probe and incubate overnight at an appropriate temperature to allow the probe to bind to the target mRNA.
-
Stringent Washes: Wash the slides in a series of stringent wash buffers to remove unbound and non-specifically bound probe.
-
Immunodetection: Block the sections and then incubate with an enzyme-conjugated antibody that recognizes the label on the probe.
-
Color Development: Add a chromogenic substrate that will be converted into a colored precipitate by the enzyme, thus revealing the location of the mRNA.
-
Microscopy: Visualize and document the results under a microscope.
Figure 5: Experimental Workflow for In Situ Hybridization.
Conclusion and Future Directions
The RFamide peptide superfamily represents a fascinating example of the evolution of a signaling system from ancient origins to diverse and critical physiological roles in modern animals. Their deep evolutionary roots and conserved functions across phyla underscore their fundamental importance in regulating key life processes. The continued application of comparative genomics, proteomics, and sophisticated functional analyses will undoubtedly uncover new members of this family, elucidate their complex signaling networks, and reveal novel therapeutic targets for a wide range of human diseases. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the remaining mysteries of the evolutionary history and physiological significance of RFamide peptides.
References
Antho-RFamide precursor protein sequence
[2] --INVALID-LINK--
Sequence. ANRWamide I; ANRWamide II. Neuropeptide. Belongs to the RFamide peptide family. Antho-RFamide precursor related. This entry has 13 annotated isoforms ...
1
--INVALID-LINK--
this compound precursor · Protein · Organism. Nematostella vectensis (starlet sea anemone) · Status. reviewed · Annotation score. 5 out of 5 · Publications.
2
--INVALID-LINK--
The Nematostella vectensis genome encodes a single preprohormone that gives rise to at least five neuropeptides: three Antho-RFamides (
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the this compound precursor protein, a key player in the neurophysiology of various cnidarian species. We will delve into its structure, the bioactive peptides it yields, their signaling pathways, and the experimental methodologies used to elucidate their functions. This document aims to serve as a valuable resource for researchers investigating neuropeptide signaling and those involved in the development of novel therapeutics targeting related pathways.
Introduction to Antho-RFamides
Antho-RFamides are a class of neuropeptides characterized by a C-terminal Arginine (R) and Phenylalanine (F) amide motif. These peptides are derived from a larger precursor protein and are involved in a variety of physiological processes in cnidarians, including muscle contraction and neurotransmission. The study of Antho-RFamides provides critical insights into the evolution of neuropeptide signaling systems.
The this compound Precursor Protein
The this compound precursor protein is a polypeptide that undergoes post-translational modification to release multiple copies of bioactive neuropeptides. The structure and processing of this precursor are crucial for its function.
Sequence and Isoforms
The canonical sequence of the this compound precursor protein in the starlet sea anemone, Nematostella vectensis, is 335 amino acids long with a molecular weight of 39,282 Da. The genome of Nematostella vectensis contains a single gene for a preprohormone that produces at least five neuropeptides. This precursor contains multiple copies of different this compound peptides. For instance, in Nematostella vectensis, the precursor protein contains 13 copies of this compound I (
Several isoforms of the this compound precursor have been identified, arising from alternative splicing. These isoforms can differ in the number and arrangement of the encoded neuropeptides, suggesting a mechanism for generating diversity in signaling molecules from a single gene.
Table 1: Characteristics of this compound Precursor Protein and Derived Peptides in Nematostella vectensis
| Feature | Description | Reference |
| Precursor Length (Canonical) | 335 amino acids | |
| Precursor Molecular Weight (Canonical) | 39,282 Da | |
| Number of this compound I copies | 13 | |
| Number of this compound II copies | 9 | |
| This compound I Sequence | ||
| This compound II Sequence |
Other related peptides have been isolated from the sea anemone Anthopleura elegantissima, including Antho-RNamide (Phe-Asn-Arg-Asn-NH2) and Antho-RWamides I and II (
Post-Translational Processing
The generation of mature this compound peptides from the precursor protein is a multi-step process involving proteolytic cleavage and C-terminal amidation.
Caption: Post-translational processing of the this compound precursor protein.
This diagram illustrates the key steps in the maturation of this compound peptides. The process begins in the endoplasmic reticulum with the cleavage of the signal peptide, followed by proteolytic processing by prohormone convertases and C-terminal amidation in the Golgi apparatus and secretory vesicles.
Signaling Pathway
Antho-RFamides exert their effects by binding to and activating G protein-coupled receptors (GPCRs). The specific downstream signaling cascades can vary depending on the receptor subtype and the cell type in which it is expressed.
Caption: Generalized this compound signaling pathway.
Upon binding of an this compound peptide to its cognate GPCR, a conformational change in the receptor activates an associated G protein. The activated G protein then modulates the activity of an effector enzyme, leading to the production of second messengers. These second messengers, in turn, activate downstream protein kinases, culminating in a specific cellular response.
Experimental Protocols
The study of the this compound precursor protein and its products involves a range of molecular and physiological techniques.
Gene Cloning and Sequencing
Objective: To determine the nucleotide and corresponding amino acid sequence of the this compound precursor gene.
Methodology:
-
RNA Extraction: Total RNA is extracted from the tissue of interest (e.g., whole body of Nematostella vectensis) using a suitable method like TRIzol reagent.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: The this compound precursor cDNA is amplified by PCR using degenerate primers designed based on conserved regions of known RFamide precursors or specific primers based on genomic data. 3' and 5' RACE (Rapid Amplification of cDNA Ends) is often employed to obtain the full-length sequence.
-
Cloning and Sequencing: The amplified PCR product is cloned into a suitable vector (e.g., pGEM-T Easy Vector). The resulting plasmids are then sequenced using Sanger sequencing.
In Situ Hybridization
Objective: To visualize the spatial expression pattern of the this compound precursor mRNA.
Methodology:
-
Probe Synthesis: A digoxigenin (DIG)-labeled antisense RNA probe is synthesized by in vitro transcription from a linearized plasmid containing the this compound precursor cDNA.
-
Tissue Preparation: The animals are fixed (e.g., in 4% paraformaldehyde), dehydrated through an ethanol series, and then rehydrated.
-
Hybridization: The fixed and permeabilized tissue is incubated with the DIG-labeled probe at an appropriate temperature (e.g., 65°C) overnight.
-
Washing and Detection: The tissue is washed to remove unbound probe. The hybridized probe is then detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), which catalyzes a colorimetric reaction.
-
Imaging: The stained tissue is imaged using a microscope.
Immunohistochemistry
Objective: To localize the this compound peptides within the nervous system.
Methodology:
-
Antibody Production: A polyclonal or monoclonal antibody is raised against a synthetic this compound peptide.
-
Tissue Preparation: Similar to in situ hybridization, the animals are fixed and permeabilized.
-
Antibody Incubation: The tissue is incubated with the primary antibody against the this compound peptide, followed by incubation with a secondary antibody conjugated to a fluorescent marker or an enzyme.
-
Imaging: The labeled neurons are visualized using fluorescence or confocal microscopy.
Functional Assays
Objective: To determine the physiological role of this compound peptides.
Methodology:
-
Muscle Contraction Assays: The effects of synthetic this compound peptides on muscle preparations are measured. For example, this compound I has been shown to inhibit spontaneous contractions of the body wall in Nematostella vectensis.
-
Electrophysiology: The effects of Antho-RFamides on neuronal activity can be assessed using techniques like patch-clamp recording.
-
Behavioral Assays: The administration of Antho-RFamides or their antagonists can be used to observe changes in the behavior of the organism.
Conclusion
The this compound precursor protein represents a fascinating example of how a single gene can give rise to a multitude of bioactive signaling molecules. The detailed study of its sequence, processing, and the function of its derived peptides is crucial for understanding the neurobiology of cnidarians and the evolution of neuropeptide systems. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this important class of neuropeptides, with potential implications for the development of novel therapeutic agents. for researchers to further investigate this important class of neuropeptides, with potential implications for the development of novel therapeutic agents.
References
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
The Role of Antho-RFamide in Cnidarian Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antho-RFamides are a family of neuropeptides that play a crucial role in the physiology of Cnidaria, the phylum that includes sea anemones, corals, and jellyfish. These peptides are involved in a variety of physiological processes, most notably the modulation of muscle contraction and reproductive behaviors. This technical guide provides an in-depth overview of the current understanding of Antho-RFamide's function, supported by quantitative data, detailed experimental protocols, and visualizations of its proposed signaling pathways. This document is intended to serve as a comprehensive resource for researchers in the fields of invertebrate neurobiology, pharmacology, and drug development, offering insights into the fundamental neurochemical signaling in one of the earliest-branching metazoan phyla.
Introduction
Cnidarians possess a seemingly simple, diffuse neural network, yet it is capable of coordinating a range of complex behaviors essential for survival, such as predation, defense, and reproduction. Neuropeptides are key signaling molecules within this nervous system, and among them, the this compound family has been a subject of significant research. First isolated from the sea anemone Anthopleura elegantissima, Antho-RFamides are characterized by the C-terminal sequence Arg-Phe-NH2. They are synthesized from large precursor proteins that can contain multiple copies of the peptide.[1][2] The widespread presence of this compound-like peptides across different cnidarian classes suggests their evolutionary importance as ancient signaling molecules.[2] Understanding the physiological roles and mechanisms of action of Antho-RFamides not only provides insights into the basic principles of neural control in simple animals but also presents opportunities for the discovery of novel bioactive compounds with potential therapeutic applications.
Physiological Roles of this compound
The primary and most well-documented role of this compound is the modulation of muscle activity. Additionally, emerging evidence points to its involvement in reproductive processes.
Modulation of Muscle Contraction
Antho-RFamides have been shown to have potent effects on the musculature of sea anemones, influencing both slow and fast-acting muscle groups.
-
Excitatory Effects on Slow Muscles: In the sea anemone Calliactis parasitica, endodermal application of this compound at concentrations of 10⁻⁶ to 10⁻⁷ M leads to a sustained increase in tone, as well as the frequency and amplitude of contractions in slow muscle groups.[3] This effect is not observed in fast muscles.[3] The peptide appears to act both directly on the muscle cells and indirectly by exciting parts of the nerve net.[3]
-
Modulation of Spontaneous Tentacle Contractions: In isolated tentacles of Actinia equina, this compound concentrations above 10⁻⁷ M increase the frequency of spontaneous contractions.[3]
Role in Reproduction
Antho-RFamides are also implicated in the reproductive processes of some cnidarians.
-
Induction of Gamete Release: In the colonial octocoral Renilla koellikeri, this compound is found in ciliated neurons within the gamete follicles. Application of this peptide can induce the exfoliation of the follicular epithelium, leading to the release of gametes.[4] This action is notably enhanced by the presence of light, suggesting a coordinated environmental and neurochemical control of spawning.[4]
Quantitative Data on this compound Effects
The following tables summarize the quantitative data available on the physiological effects of this compound in various cnidarian species.
| Species | Preparation | This compound Concentration | Observed Effect | Reference |
| Calliactis parasitica | Whole animal (endodermal application) | 10⁻⁶ M - 10⁻⁷ M | Increased tone, frequency, and amplitude of slow muscle contractions. | [3] |
| Actinia equina | Isolated tentacles | > 10⁻⁷ M | Increased frequency of spontaneous contractions. | [3] |
| Renilla koellikeri | Isolated gamete follicles | Not specified | Induction of gamete release (potentiated by light). | [4] |
Table 1: Effects of this compound on Muscle Contraction and Reproduction.
This compound Signaling Pathway
While the precise receptor and downstream signaling cascade for this compound have not been definitively elucidated, it is widely hypothesized that Antho-RFamides act through G-protein coupled receptors (GPCRs), a common mechanism for neuropeptide signaling in both invertebrates and vertebrates.[5] The identification of a novel GPCR from the sea anemone nervous system, which shares similarities with receptors for biogenic amines and peptides, supports this hypothesis, although its specific ligand remains unknown.[5]
Based on the known effects of this compound on muscle contraction, a putative signaling pathway can be proposed.
Caption: Proposed this compound signaling pathway in a cnidarian muscle cell.
Experimental Protocols
The study of this compound in cnidarians relies on a combination of biochemical, physiological, and anatomical techniques. Below are detailed methodologies for key experiments.
Radioimmunoassay (RIA) for this compound Quantification
RIA is a highly sensitive method used to measure the concentration of this compound in tissue extracts.
Methodology:
-
Antiserum Production: Generate polyclonal antibodies in rabbits against a synthetic this compound conjugated to a carrier protein (e.g., bovine serum albumin).
-
Radiolabeling of Antigen: Iodinate synthetic this compound with ¹²⁵I using the chloramine-T or Iodogen method.[6] Purify the radiolabeled peptide using high-performance liquid chromatography (HPLC).[6]
-
Sample Preparation: Homogenize cnidarian tissue in an extraction buffer (e.g., acetic acid) and centrifuge to remove cellular debris.[7]
-
Assay Procedure:
-
Incubate a mixture of the tissue extract (or standard concentrations of unlabeled this compound), a fixed amount of radiolabeled this compound, and the antiserum.
-
Unlabeled this compound from the sample will compete with the radiolabeled peptide for binding to the antibody.
-
Precipitate the antibody-antigen complexes using a secondary antibody (e.g., goat anti-rabbit IgG) and centrifugation.
-
Measure the radioactivity of the pellet using a gamma counter.
-
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled this compound against the concentration of unlabeled standard. Use this curve to determine the concentration of this compound in the tissue extracts.
Caption: General workflow for a competitive radioimmunoassay (RIA).
Immunohistochemistry for Localization of this compound
Immunohistochemistry allows for the visualization of this compound-containing neurons within the cnidarian nervous system.
Methodology:
-
Tissue Fixation: Fix small pieces of cnidarian tissue or whole small animals in 4% paraformaldehyde in phosphate-buffered saline (PBS) at 4°C overnight.
-
Tissue Processing:
-
For paraffin embedding, dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax. Section the paraffin blocks at 5-10 µm thickness.
-
For frozen sections, cryoprotect the fixed tissue in a sucrose solution (e.g., 30% sucrose in PBS), embed in an optimal cutting temperature (OCT) compound, and freeze. Section on a cryostat at 10-20 µm thickness.
-
-
Antigen Retrieval (for paraffin sections): Rehydrate the sections and perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).
-
Immunostaining:
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate with the primary antibody (rabbit anti-Antho-RFamide) diluted in blocking buffer overnight at 4°C.
-
Wash extensively with PBS containing a detergent (e.g., 0.1% Tween 20).
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
Wash again as in the previous step.
-
-
Mounting and Visualization: Mount the sections with an anti-fade mounting medium and visualize using a fluorescence or confocal microscope.
Caption: Immunohistochemistry workflow for localizing this compound.
Electrophysiology for Measuring Muscle Activity
Extracellular and intracellular recording techniques can be used to measure the effects of this compound on muscle and nerve activity.
Methodology for Extracellular Recording from Sea Anemone Tentacles:
-
Preparation: Isolate a single tentacle from a sea anemone and place it in a recording chamber filled with artificial seawater (ASW).
-
Recording Setup: Use a suction electrode to attach to the surface of the tentacle and record electrical activity from the underlying nerve net and muscle cells.
-
Stimulation and Recording:
-
Record baseline spontaneous activity.
-
Perfuse the chamber with ASW containing different concentrations of this compound.
-
Record the changes in the frequency and amplitude of electrical events.
-
-
Data Analysis: Analyze the recorded traces to quantify changes in nerve and muscle firing rates in response to the peptide application.
Methodology for Intracellular Recording from Body Wall Muscles:
-
Preparation: Prepare thin rings from the body column of a sea anemone.[8][9]
-
Recording Setup: Place the preparation in a recording chamber and impale individual myoepithelial cells with sharp glass microelectrodes filled with a conductive solution (e.g., 3 M KCl).[8][9]
-
Recording: Record the resting membrane potential and any spontaneous or evoked synaptic potentials.[10]
-
Peptide Application: Apply this compound to the bath and record changes in membrane potential and the frequency and amplitude of synaptic events.
Future Directions and Drug Development Implications
The study of this compound in cnidarians is an active area of research with several promising future directions. A key priority is the definitive identification and characterization of the this compound receptor(s). This will be crucial for elucidating the precise downstream signaling pathways and for understanding the molecular basis of the peptide's physiological effects. The application of modern molecular techniques, such as CRISPR/Cas9-mediated gene editing and transcriptomics, will be instrumental in achieving this goal.
From a drug development perspective, the cnidarian nervous system, with its unique peptidergic signaling, represents an untapped resource for novel therapeutic agents. The specificity of this compound for certain muscle types suggests that its analogs could be developed as highly targeted muscle relaxants or stimulants. Furthermore, understanding the structure-activity relationships of this compound and its receptor could inform the design of small molecule agonists or antagonists with potential applications in treating neuromuscular disorders. The relative simplicity of the cnidarian model system also makes it an attractive platform for high-throughput screening of compound libraries for novel modulators of peptidergic signaling.
Conclusion
This compound is a pivotal neuropeptide in cnidarian physiology, primarily regulating muscle contraction and contributing to reproductive processes. While its physiological roles are increasingly understood, the molecular details of its receptor and signaling cascade remain a key area for future investigation. The experimental approaches outlined in this guide provide a framework for further research into this fascinating and evolutionarily ancient signaling molecule. Continued exploration of the this compound system holds the promise of not only deepening our understanding of fundamental neurobiology but also of uncovering novel avenues for drug discovery and development.
References
- 1. Review: The evolution of peptidergic signaling in Cnidaria and Placozoa, including a comparison with Bilateria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insight into the Molecular and Functional Diversity of Cnidarian Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Aspects of Structure and Function of Cnidarian Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloning of a novel G-protein-coupled receptor from the sea anemone nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioimmunoassays for fish tail neuropeptides: II. Development of a specific and sensitive assay for and the occurrence of immunoreactive urotensin II in the central nervous system and blood of Catostomus commersoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The presence and distribution of this compound-like material in scyphomedusae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. [PDF] A method for recording electrical activity from the body wall nerve nets in sea anemones | Semantic Scholar [semanticscholar.org]
- 10. Synaptic potentials recorded from sea anemone muscle cells in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Components of the Antho-RFamide Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core components of the Antho-RFamide signaling pathway, with a focus on its characterization in cnidarians, the group of animals where these neuropeptides were first discovered. The guide details the molecular identity of the pathway's key players, quantitative data on their interactions, and the experimental protocols used for their investigation.
Core Components of the this compound Signaling Pathway
The this compound signaling pathway is a crucial peptidergic signaling system in cnidarians, involved in a variety of physiological processes including muscle contraction, feeding, and reproduction.[1][2] The core components of this pathway are the this compound neuropeptides, their cognate G protein-coupled receptors (GPCRs), and the downstream signaling molecules that transduce the signal within the cell.
This compound Neuropeptides: The Ligands
Antho-RFamides are a family of neuropeptides characterized by the C-terminal amino acid sequence -Arg-Phe-NH2. The archetypal this compound is
Table 1: Examples of this compound Precursors and their Peptide Content
| Species | Precursor Length (amino acids) | Immature this compound Copies | Other Related Peptides | Reference |
| Anthopleura elegantissima (precursor 1) | 435 | 13 | 9 | [7] |
| Anthopleura elegantissima (precursor 2) | 429 | 14 | 8 | [7] |
| Calliactis parasitica | Not specified | 19 | Yes | [5] |
| Renilla koellikeri | Not specified | 36 | Not specified | [5] |
This compound Receptors: The G Protein-Coupled Receptors
The receptors for Antho-RFamides are G protein-coupled receptors (GPCRs). The deorphanization of these receptors in cnidarians has been a recent development. A key breakthrough was the identification of a specific this compound receptor in the starlet sea anemone, Nematostella vectensis.[8][9]
-
Nve-RFa-R1: This receptor was identified in a large-scale deorphanization study and shown to be activated by the this compound peptide pQGRFamide.[8][9]
Signal Transduction: G-protein Coupling and Second Messengers
The activation of this compound receptors initiates an intracellular signaling cascade. The available evidence strongly suggests that these receptors couple to Gq/11-type G proteins, leading to the mobilization of intracellular calcium.[8][9]
-
G-protein Coupling: The experimental setup used to deorphanize Nve-RFa-R1 involved co-expression with a promiscuous Gqi protein, which enables coupling to phospholipase C and subsequent calcium release. This strongly implies that the native signaling pathway involves the Gq/11 family of G proteins.[8][9]
-
Second Messengers: The primary second messenger in the this compound signaling pathway is inositol trisphosphate (IP3), which is produced upon the activation of phospholipase C. IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. While a rise in intracellular Ca2+ is the well-established downstream event, the involvement of other second messengers like cyclic AMP (cAMP) has not been extensively documented for this specific pathway.
Quantitative Data
Quantitative analysis of ligand-receptor interactions is fundamental to understanding the pharmacology of the this compound signaling pathway. The primary parameters of interest are the binding affinity (Kd or Ki) and the concentration required to elicit a half-maximal response (EC50).
Table 2: Pharmacological Profile of the this compound Receptor Nve-RFa-R1
| Ligand | Receptor | Assay Type | Measured Parameter | Value | Reference |
| pQGRFamide | Nve-RFa-R1 | Calcium mobilization | EC50 | 1.1 x 10-8 M | [8][9] |
Note: Further research is needed to determine the binding affinities (Kd/Ki) and to characterize the pharmacological profiles of other this compound peptides and their receptors.
Experimental Protocols
The characterization of the this compound signaling pathway relies on a variety of molecular and cellular techniques. Below are detailed methodologies for key experiments.
Receptor Deorphanization and Functional Characterization (Calcium Mobilization Assay)
This protocol is adapted from the methodology used for the large-scale deorphanization of neuropeptide GPCRs in Nematostella vectensis.[8][9]
Objective: To identify the cognate receptor for an this compound peptide and to quantify its activation.
Principle: Candidate GPCRs are expressed in a heterologous cell line (e.g., HEK293 or CHO cells) along with a promiscuous G-protein (e.g., Gqi) and a calcium-sensitive reporter (e.g., aequorin). Upon ligand binding and receptor activation, the G-protein activates phospholipase C, leading to an increase in intracellular calcium, which is detected by the reporter.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Co-transfect the cells with plasmids encoding the candidate GPCR, the promiscuous G-protein Gqi, and the calcium-sensitive photoprotein aequorin. Use a suitable transfection reagent (e.g., PEI).
-
Plate the transfected cells into a 96-well plate.
-
-
Aequorin Reconstitution:
-
24 hours post-transfection, aspirate the culture medium.
-
Add 50 µL of DMEM containing 5 µM coelenterazine h to each well.
-
Incubate the plate in the dark at 37°C for 4 hours to allow for aequorin reconstitution.
-
-
Ligand Stimulation and Luminescence Detection:
-
Prepare serial dilutions of the this compound peptide in assay buffer (e.g., HBSS with 0.1% BSA).
-
Use a luminometer with an injection system to inject 50 µL of the peptide solution into each well.
-
Immediately measure the luminescence signal for 30-60 seconds.
-
-
Data Analysis:
-
Calculate the relative light units (RLU) for each well.
-
Plot the RLU as a function of the peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Localization of this compound Receptor Expression (In Situ Hybridization)
This protocol provides a general framework for localizing the mRNA transcripts of this compound receptors in cnidarian tissues.
Objective: To visualize the spatial expression pattern of the this compound receptor gene.
Principle: A labeled antisense RNA probe, complementary to the target mRNA, is hybridized to the tissue. The probe is then detected using an antibody conjugated to an enzyme that catalyzes a colorimetric or fluorescent reaction.
Methodology:
-
Tissue Preparation:
-
Fix small sea anemone polyps or tissue samples in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.
-
Dehydrate the samples through a graded methanol series and store them in 100% methanol at -20°C.
-
-
Probe Synthesis:
-
Amplify a ~500-1000 bp fragment of the target receptor cDNA using PCR with primers containing T7 and SP6 promoter sequences.
-
Use the PCR product as a template for in vitro transcription with DIG-labeled UTPs to generate a DIG-labeled antisense RNA probe.
-
Purify the probe using lithium chloride precipitation.
-
-
Hybridization:
-
Rehydrate the tissue samples through a graded methanol/PBST (PBS with 0.1% Tween-20) series.
-
Permeabilize the tissue with Proteinase K (10 µg/mL in PBST) for 10-20 minutes.
-
Post-fix with 4% PFA for 20 minutes.
-
Pre-hybridize in hybridization buffer (50% formamide, 5x SSC, 0.1% Tween-20, 1 mg/mL yeast tRNA, 100 µg/mL heparin) for 2-4 hours at 60°C.
-
Hybridize with the DIG-labeled probe (1-2 ng/µL) in hybridization buffer overnight at 60°C.
-
-
Washes and Detection:
-
Perform a series of stringent washes in hybridization buffer and SSC/PBST at 60°C to remove unbound probe.
-
Block the samples in blocking buffer (e.g., 5% sheep serum in PBST) for 1-2 hours at room temperature.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) (e.g., 1:2000 dilution) in blocking buffer overnight at 4°C.
-
Wash extensively with PBST.
-
Develop the color reaction using NBT/BCIP substrate in alkaline phosphatase buffer until the desired signal intensity is reached.
-
-
Imaging:
-
Stop the reaction by washing with PBST.
-
Mount the samples and image using a bright-field microscope.
-
Localization of this compound-like Peptides (Immunohistochemistry)
This protocol describes the localization of this compound-like immunoreactivity in cnidarian nervous systems.
Objective: To visualize the distribution of neurons and nerve processes containing this compound-like peptides.
Principle: A primary antibody specific to the this compound C-terminus is used to label the peptide in fixed tissue. A fluorescently labeled secondary antibody that recognizes the primary antibody is then used for visualization.
Methodology:
-
Tissue Preparation:
-
Fix sea anemones or other cnidarian tissues in 4% PFA in PBS for 2-4 hours at room temperature.
-
Wash the samples extensively in PBS.
-
Permeabilize the tissue with 0.5% Triton X-100 in PBS for 1 hour.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1-2 hours.
-
Incubate the samples with a rabbit anti-RFamide primary antibody (e.g., 1:500 dilution) in blocking solution for 48 hours at 4°C.
-
Wash the samples three times for 20 minutes each in PBS with 0.1% Triton X-100 (PBSTx).
-
Incubate with a goat anti-rabbit secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488, 1:500 dilution) in blocking solution for 24 hours at 4°C.
-
Wash the samples three times for 20 minutes each in PBSTx.
-
-
Imaging:
-
Mount the samples in an anti-fade mounting medium.
-
Visualize the fluorescence using a confocal microscope.
-
Visualizations of Signaling Pathways and Workflows
This compound Signaling Pathway
References
- 1. Review: The evolution of peptidergic signaling in Cnidaria and Placozoa, including a comparison with Bilateria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Expression Analysis of Cnidarian-Specific Neuropeptides in a Sea Anemone Unveils an Apical-Organ-Associated Nerve Net That Disintegrates at Metamorphosis [frontiersin.org]
- 3. Isolation of pyroGlu-Gly-Arg-Phe-NH2 (this compound), a neuropeptide from sea anemones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into the Molecular and Functional Diversity of Cnidarian Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative genomics study of neuropeptide genes in the cnidarian subclasses Hexacorallia and Ceriantharia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Large-scale deorphanization of Nematostella vectensis neuropeptide G protein-coupled receptors supports the independent expansion of bilaterian and cnidarian peptidergic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Large-scale deorphanization of Nematostella vectensis neuropeptide G protein-coupled receptors supports the independent expansion of bilaterian and cnidarian peptidergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for Antho-RFamide Receptors: A Technical Guide to Identification and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antho-RFamides are a class of neuropeptides found in cnidarians, such as sea anemones and corals, that play crucial roles in neurotransmission and the regulation of physiological processes including muscle contraction and reproduction. These peptides are characterized by a C-terminal Arg-Phe-NH2 sequence. While the peptides themselves have been identified and synthesized, their cognate G protein-coupled receptors (GPCRs) largely remain "orphan," representing a significant gap in our understanding of cnidarian biology and a potential untapped source for novel drug discovery targets. This technical guide provides a comprehensive overview of the methodologies and workflows for the deorphanization, identification, and functional characterization of Antho-RFamide receptors.
Ligand and Receptor Discovery: The Deorphanization Workflow
The primary challenge in studying this compound signaling is the identification of its receptor. The process of pairing an orphan receptor with its endogenous ligand is known as deorphanization. A typical workflow for this process is outlined below.
This compound Peptide Precursors
Antho-RFamides are derived from large precursor proteins. For instance, in the sea anemone Anthopleura elegantissima, two precursor proteins have been identified, one containing 13 copies of immature this compound and another with 14 copies[1]. These precursors undergo post-translational modifications to yield the mature neuropeptides[1].
Experimental Protocols
Cloning and Heterologous Expression of Candidate Receptors
Objective: To express a candidate cnidarian GPCR in a mammalian cell line for functional testing.
Protocol:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the target cnidarian species (e.g., Nematostella vectensis) and synthesize first-strand cDNA using reverse transcriptase.
-
PCR Amplification: Design primers based on the predicted orphan GPCR sequence and amplify the full-length open reading frame using PCR.
-
Vector Ligation: Clone the PCR product into a mammalian expression vector (e.g., pcDNA3.1). The vector should ideally contain an N-terminal tag (e.g., FLAG or HA) for expression analysis.
-
Transformation and Plasmid Purification: Transform the ligated vector into competent E. coli for plasmid amplification and purify the plasmid DNA.
-
Transfection: Transfect the purified plasmid into a suitable mammalian cell line, such as HEK293T or CHO-K1 cells, using a lipid-based transfection reagent.
-
Expression Confirmation: After 24-48 hours, confirm receptor expression via immunocytochemistry targeting the N-terminal tag or by Western blot of cell lysates.
Radioligand Binding Assays
Objective: To determine the binding affinity of synthetic this compound to the expressed receptor.
Protocol:
-
Membrane Preparation: Harvest the transfected cells and homogenize them in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
Saturation Binding: To determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, incubate the membranes with increasing concentrations of a radiolabeled this compound peptide (e.g., [125I]-Antho-RFamide).
-
Competition Binding: To determine the affinity (Ki) of unlabeled this compound, incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled peptide.
-
Incubation and Filtration: Incubate the binding reactions at a set temperature until equilibrium is reached. Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine Bmax, Kd, and Ki values.
Functional Assays
Objective: To measure intracellular calcium release following receptor activation.
Protocol:
-
Cell Seeding and Transfection: Seed HEK293T cells co-transfected with the candidate receptor and a promiscuous G-protein like Gα16 into a 96-well plate.
-
Dye Loading: After 24 hours, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Ligand Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add varying concentrations of synthetic this compound to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Objective: To measure the inhibition (Gi) or stimulation (Gs) of adenylyl cyclase activity upon receptor activation.
Protocol:
-
Cell Seeding and Transfection: Seed CHO-K1 cells transfected with the candidate receptor into a 96-well plate.
-
Forskolin Stimulation (for Gi): Pre-treat the cells with forskolin to elevate basal cAMP levels.
-
Ligand Incubation: Add varying concentrations of synthetic this compound and incubate.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: For Gi-coupled receptors, a decrease in the forskolin-stimulated cAMP level will be observed. For Gs-coupled receptors, an increase in basal cAMP will be seen. Plot the cAMP levels against ligand concentration to determine the EC50 or IC50.
In Situ Hybridization
Objective: To determine the spatial expression pattern of the this compound receptor mRNA in the native organism.
Protocol:
-
Probe Synthesis: Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the receptor's mRNA sequence.
-
Tissue Fixation and Preparation: Fix small sea anemones or their larvae in 4% paraformaldehyde and dehydrate them through an ethanol series.
-
Hybridization: Rehydrate the samples and incubate them with the DIG-labeled probe in a hybridization buffer at an elevated temperature (e.g., 65°C) overnight.
-
Washing and Antibody Incubation: Wash the samples to remove unbound probe and incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
Signal Detection: Add a chromogenic substrate (e.g., NBT/BCIP) to visualize the location of the mRNA-probe-antibody complex.
-
Imaging: Mount the stained samples on microscope slides and image using bright-field microscopy.
Data Presentation and Interpretation
Quantitative data from the characterization of a novel this compound receptor should be presented in a clear, tabular format to allow for easy comparison.
| Parameter | Description | Example Value |
| Binding Affinity (Ki) | The inhibition constant, representing the affinity of the unlabeled ligand for the receptor. | 5.2 nM |
| Receptor Density (Bmax) | The maximum number of binding sites in the membrane preparation. | 1.5 pmol/mg protein |
| Potency (EC50/IC50) | The concentration of ligand that produces 50% of the maximal response. | 10.8 nM |
| Efficacy (Emax) | The maximum response elicited by the ligand. | 100% (relative to a control agonist) |
Signaling Pathway
Based on studies of other RFamide peptide receptors, this compound receptors are hypothesized to couple to either Gq or Gi G-proteins. The activation of these pathways leads to distinct downstream cellular responses.
Conclusion
The identification and characterization of this compound receptors are critical next steps in advancing our understanding of cnidarian neurobiology. The methodologies outlined in this guide, from initial deorphanization to detailed functional and spatial analysis, provide a robust framework for researchers in this field. The successful characterization of these receptors will not only illuminate fundamental aspects of early animal evolution but also has the potential to uncover novel targets for the development of new therapeutics.
References
An In-Depth Technical Guide to the Gene Expression of Antho-RFamide in Anthopleura elegantissima
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gene expression of Antho-RFamide in the sea anemone Anthopleura elegantissima. It covers the molecular biology of the precursor genes, quantitative data on peptide abundance, detailed experimental protocols for studying gene expression, and a putative signaling pathway. This document is intended to serve as a valuable resource for researchers in marine biology, neuroscience, and pharmacology.
Introduction to this compound in Anthopleura elegantissima
This compound is a neuropeptide first isolated from the sea anemone Anthopleura elegantissima. It belongs to the RFamide peptide family, characterized by a C-terminal Arginine-Phenylalanine-amide motif. These neuropeptides are widespread throughout the animal kingdom and are involved in a variety of physiological processes. In cnidarians, such as sea anemones, they are thought to play crucial roles as neurotransmitters and neuromodulators, particularly in controlling muscle contraction.
Research has shown that A. elegantissima possesses at least two distinct precursor proteins that give rise to this compound and other related peptides.[1] This multiplicity of precursors suggests a complex regulation and functional diversity of these neuropeptides. Understanding the gene expression and function of this compound in this basal metazoan can provide insights into the evolution of nervous systems and neuropeptide signaling.
Data Presentation: Quantitative Analysis
This section presents the available quantitative data regarding the this compound precursor genes and the mature peptide.
This compound Precursor Gene Characteristics
Two distinct precursor proteins for this compound have been identified in Anthopleura elegantissima.[1] The key characteristics of these precursors are summarized in the table below.
| Feature | Precursor 1 | Precursor 2 |
| Total Amino Acids | 435 | 429 |
| Immature this compound Copies | 13 | 14 |
| Other Related Peptide Sequences | 9 | 8 |
| Total Putative Neuropeptides | 33 | Not explicitly stated, but numerous |
This compound Peptide Abundance
| Method | Tissue | Concentration |
| Radioimmunoassay | Whole Body Extract | 3.2 nmol/g wet weight |
Note: The generation of quantitative gene expression data, for instance through RT-qPCR or analysis of existing RNA-seq datasets, would be a valuable next step in furthering our understanding of this compound regulation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound gene expression in Anthopleura elegantissima. These protocols are based on established methods used in sea anemones and related cnidarians.
RNA Extraction and cDNA Synthesis
A robust protocol for RNA extraction is fundamental for downstream applications such as RT-qPCR and RNA sequencing.
Materials:
-
Anthopleura elegantissima tissue (e.g., tentacles, body column)
-
TRIzol reagent or similar RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
DNase I, RNase-free
-
Reverse transcriptase kit
Protocol:
-
Homogenize fresh or frozen tissue in TRIzol reagent (1 ml per 50-100 mg of tissue).
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 ml of chloroform per 1 ml of TRIzol reagent. Cap the tube securely and shake vigorously by hand for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase containing the RNA to a fresh tube.
-
Precipitate the RNA by adding 0.5 ml of isopropanol per 1 ml of TRIzol reagent used for the initial homogenization. Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol.
-
Mix gently and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA in RNase-free water.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA according to the manufacturer's instructions.
-
Synthesize first-strand cDNA using a reverse transcriptase kit with oligo(dT) or random primers.
Whole-Mount In Situ Hybridization (WISH)
This protocol is adapted from methods successfully used for the model sea anemone Nematostella vectensis and is suitable for localizing this compound precursor mRNA in Anthopleura elegantissima.
Materials:
-
A. elegantissima polyps or larvae
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Methanol series (25%, 50%, 75% in PBSTw [PBS + 0.1% Tween-20])
-
Proteinase K
-
Hybridization buffer
-
Digoxigenin (DIG)-labeled antisense RNA probe for the this compound precursor gene
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP developing solution
Protocol:
-
Fixation: Fix the animals in 4% PFA overnight at 4°C.
-
Dehydration: Wash the fixed animals in PBSTw and then dehydrate through a methanol series. Store in 100% methanol at -20°C.
-
Rehydration: Rehydrate the samples through a descending methanol series into PBSTw.
-
Permeabilization: Treat with Proteinase K to increase probe accessibility. The concentration and duration should be optimized for the specific tissue.
-
Hybridization: Pre-hybridize in hybridization buffer at the desired temperature (e.g., 65°C) for several hours. Then, add the DIG-labeled probe and hybridize overnight.
-
Washes: Perform a series of stringent washes in hybridization buffer and PBSTw to remove the unbound probe.
-
Antibody Incubation: Block with a suitable blocking agent (e.g., sheep serum) and then incubate with an anti-DIG-AP antibody overnight at 4°C.
-
Detection: Wash extensively in PBSTw and then equilibrate in detection buffer. Develop the color reaction using NBT/BCIP solution in the dark.
-
Imaging: Once the desired signal is achieved, stop the reaction by washing in PBSTw. Mount and image the samples using a dissecting or compound microscope.
Signaling Pathways and Experimental Workflows
This section provides visual representations of the key molecular and experimental processes related to this compound gene expression.
This compound Precursor Processing
The this compound precursor proteins undergo a series of post-translational modifications to generate the mature neuropeptides. This process involves cleavage at specific sites, C-terminal amidation, and N-terminal modification.
Caption: Processing of the this compound precursor protein.
Putative this compound Signaling Pathway
While the specific receptor for this compound in A. elegantissima has not been definitively identified, neuropeptides of this family typically signal through G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized signaling cascade.[2][3]
Caption: A putative G-protein coupled signaling pathway for this compound.
Experimental Workflow for Gene Expression Analysis
The following diagram outlines a typical workflow for studying the gene expression of this compound in Anthopleura elegantissima.
Caption: Workflow for analyzing this compound gene expression.
References
- 1. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression Analysis of Cnidarian-Specific Neuropeptides in a Sea Anemone Unveils an Apical-Organ-Associated Nerve Net That Disintegrates at Metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Expression Analysis of Cnidarian-Specific Neuropeptides in a Sea Anemone Unveils an Apical-Organ-Associated Nerve Net That Disintegrates at Metamorphosis [frontiersin.org]
An In-depth Technical Guide to the Physiological Effects of Antho-RFamide Neuropeptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antho-RFamide neuropeptides, characterized by the C-terminal sequence -Arg-Phe-NH2, are a significant class of signaling molecules in Cnidaria, the phylum including sea anemones, corals, and jellyfish. First isolated from the sea anemone Anthopleura elegantissima, these peptides play crucial roles in a variety of physiological processes, including the modulation of muscle contraction, reproductive behaviors, and larval development.[1] They are derived from large precursor proteins that contain multiple copies of the immature peptide sequence.[2][3][4] Antho-RFamides exert their effects through G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades that lead to specific cellular responses. This technical guide provides a comprehensive overview of the physiological effects of this compound neuropeptides, detailing the experimental protocols used for their study and visualizing the proposed signaling pathways.
Introduction
Neuropeptides are one of the most diverse classes of signaling molecules in the animal kingdom, and the nervous systems of cnidarians are notably rich in these molecules.[5] Among these, the FMRFamide-like peptides (FLPs), which include the this compound family, are particularly widespread and have been the subject of extensive research.[6][7][8] The archetypal this compound has the sequence pGlu-Gly-Arg-Phe-NH2.[1] These peptides are involved in a wide array of functions, from controlling simple muscle contractions to influencing complex behaviors like reproduction and metamorphosis.[3][9] Understanding the physiological effects and mechanisms of action of Antho-RFamides is not only crucial for elucidating the fundamental principles of neurobiology in these early-branching metazoans but also holds potential for the discovery of novel pharmacological agents.
Physiological Effects of this compound Neuropeptides
Antho-RFamides have been demonstrated to have profound effects on several physiological systems in cnidarians. The primary effects are summarized below, with quantitative data presented in Table 1.
Muscle Contraction
One of the most well-characterized roles of Antho-RFamides is the modulation of muscle activity. Application of this compound to isolated muscle preparations from sea anemones induces potent contractions.[9]
-
Excitatory Effects: In several sea anemone species, Antho-RFamides cause slow, tonic contractions of endodermal muscles.[9] These peptides are believed to act directly on the muscle cells.[9]
-
Modulation of Spontaneous Activity: Besides directly inducing contractions, Antho-RFamides can also modulate the frequency and amplitude of spontaneous muscle contractions.
Reproduction
Antho-RFamides play a significant role in the reproductive processes of certain cnidarians.
-
Spawning and Gamete Release: In the sea pansy Renilla kollikeri, this compound is involved in the process of spawning, where it induces the exfoliation of the follicle epithelium, leading to the release of gametes.[3]
Larval Behavior and Metamorphosis
The influence of Antho-RFamides extends to the larval stages of cnidarians, affecting their behavior and developmental transitions.
-
Inhibition of Larval Motility: Studies on the planula larvae of some hydrozoans have shown that RFamide peptides can inhibit larval motility, suggesting a role in settlement and metamorphosis.
-
Induction of Metamorphosis: While some RFamides can inhibit motility, other related peptides in cnidarians have been shown to induce metamorphosis from the larval to the polyp stage, highlighting the diverse and sometimes opposing roles of this peptide family.[3]
Quantitative Data on Physiological Effects
The following table summarizes the quantitative data available on the physiological effects of this compound neuropeptides from various studies.
| Species | Preparation | Peptide | Concentration | Observed Effect | Reference |
| Calliactis parasitica | Isolated sphincter muscle | This compound | 10-9 mol l-1 (threshold) | Contraction | [9] |
| Protanthea simplex | Body wall muscle | This compound | Not specified | No effect | [9] |
| Renilla kollikeri | Follicle epithelium | This compound | Not specified | Induction of gamete release | [3] |
Table 1: Summary of Quantitative Data on this compound Effects
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound neuropeptides.
Neuropeptide Isolation and Identification
The initial discovery of Antho-RFamides relied on a combination of radioimmunoassay and chromatographic techniques.
Protocol: Isolation and Sequencing of this compound
-
Tissue Extraction: Tissues from the sea anemone Anthopleura elegantissima are homogenized in an acidic extraction buffer (e.g., 90% methanol, 9% glacial acetic acid, 1% water) to preserve peptide integrity and precipitate larger proteins.[10]
-
Radioimmunoassay (RIA): A radioimmunoassay is developed using an antibody raised against the C-terminal Arg-Phe-NH2 (RFamide) motif. This allows for the specific detection and quantification of RFamide-like peptides in tissue extracts and chromatographic fractions.
-
Chromatographic Separation: The crude extract is subjected to multiple rounds of high-performance liquid chromatography (HPLC) to purify the peptides. A combination of cation-exchange and reverse-phase columns is typically used.
-
Structure Elucidation: The amino acid sequence of the purified peptide is determined by Edman degradation. The molecular mass is confirmed using mass spectrometry.
Muscle Contraction Assays
The myoactive properties of Antho-RFamides are typically assessed using isolated muscle preparations.
Protocol: In Vitro Muscle Contraction Assay
-
Preparation of Muscle Strips: Isolated muscle preparations, such as the sphincter muscle from the sea anemone Calliactis parasitica, are dissected and mounted in an organ bath containing filtered seawater.
-
Recording of Muscle Activity: The muscle strip is connected to an isometric force transducer to record contractions. The preparation is allowed to equilibrate, and spontaneous activity is recorded.
-
Peptide Application: Synthetic this compound is added to the organ bath in a cumulative concentration-response manner.
-
Data Analysis: The amplitude and frequency of contractions are measured before and after peptide application to determine the dose-dependent effects.
Electrophysiology
To investigate the effects of Antho-RFamides on neuronal and muscle cell activity at the cellular level, electrophysiological techniques are employed.
Protocol: Electrophysiological Recording from Sea Anemone Preparations
-
Preparation: A body wall preparation from a sea anemone is placed in a recording chamber perfused with seawater.
-
Recording: Single-electrode voltage-clamp recordings are made from individual myoepithelial cells.
-
Peptide Application: this compound is applied to the bath, and changes in membrane potential and ion currents are recorded. This allows for the characterization of the ion channels modulated by the neuropeptide.[11]
Gene Expression Analysis
In situ hybridization is used to localize the expression of the this compound precursor gene, providing insights into which cells synthesize and secrete these neuropeptides.
Protocol: Whole-Mount In Situ Hybridization
-
Probe Synthesis: A digoxigenin (DIG)-labeled antisense RNA probe is synthesized from a cloned cDNA fragment of the this compound precursor gene.
-
Tissue Preparation: Sea anemone embryos, larvae, or adult tissue sections are fixed and permeabilized.
-
Hybridization: The tissues are incubated with the labeled probe, which binds to the complementary mRNA.
-
Detection: The hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), which catalyzes a color reaction, revealing the location of the mRNA.[12]
Signaling Pathways
Antho-RFamides, like other FMRFamide-like peptides, are known to act through G-protein coupled receptors (GPCRs).[7] While the specific downstream signaling cascade for Antho-RFamides in cnidarians is not fully elucidated, a general model can be proposed based on known GPCR signaling mechanisms.
Proposed Signaling Pathway for this compound
The binding of this compound to its GPCR is hypothesized to activate a heterotrimeric G-protein, leading to the production of second messengers and the activation of downstream protein kinases. This cascade ultimately results in the observed physiological response, such as muscle contraction.
Experimental Workflow for Elucidating Signaling Pathways
The following workflow can be used to investigate the specific signaling components involved in this compound action.
Conclusion
This compound neuropeptides are key players in the neurophysiology of cnidarians, with well-established roles in muscle contraction and reproduction. While their primary mode of action is through G-protein coupled receptors, the specific details of their downstream signaling pathways remain an active area of research. The experimental protocols outlined in this guide provide a framework for further investigation into the function of these important signaling molecules. A deeper understanding of this compound signaling will not only advance our knowledge of the evolution of nervous systems but may also pave the way for the development of novel therapeutic agents targeting related pathways in other organisms.
References
- 1. Effect of Crude Extract from the Sea Anemone Bunodeopsis globulifera on Voltage-Gated Ion Channels from Central and Peripheral Murine Nervous Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary structure of the precursor for the anthozoan neuropeptide this compound from Renilla köllikeri: evidence for unusual processing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insight into the Molecular and Functional Diversity of Cnidarian Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative genomics study of neuropeptide genes in the cnidarian subclasses Hexacorallia and Ceriantharia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of FMRFamide- and RFamide-like peptides in metazoa - ePrints Soton [eprints.soton.ac.uk]
- 6. Invertebrate FMRFamide related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The FMRFamide-Like Peptide Family in Nematodes [frontiersin.org]
- 9. Effects of three anthozoan neuropeptides, Antho-RWamide I, Antho-RWamide II and this compound, on slow muscles from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation of three novel neuropeptides, the Cyanea-RFamides I-III, from Scyphomedusae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiological actions of the neuropeptide Antho-RNamide on antagonistic muscle systems in sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Expression Analysis of Cnidarian-Specific Neuropeptides in a Sea Anemone Unveils an Apical-Organ-Associated Nerve Net That Disintegrates at Metamorphosis [frontiersin.org]
Methodological & Application
Application Notes: Synthesis and Purification of Antho-RFamide Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antho-RFamide (
Given its role in neuronal signaling, synthetic this compound is an invaluable tool for research in neurobiology, pharmacology, and physiology. The chemical synthesis of this peptide allows for the production of high-purity material required for in-vitro and in-vivo studies, receptor binding assays, and structural analysis. The standard and most efficient method for its production is the Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS), followed by purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Principle of Synthesis: Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by Bruce Merrifield, is the method of choice for synthesizing peptides like this compound.[3] The process involves building the peptide chain sequentially while the C-terminal amino acid is covalently attached to an insoluble polymer resin. The key advantages of SPPS are the ability to use excess reagents to drive reactions to completion and the simple filtration and washing steps to remove byproducts, which facilitates automation.[3] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is employed, where the temporary Nα-amino protecting group (Fmoc) is removed under mild basic conditions (e.g., piperidine), while the permanent side-chain protecting groups are acid-labile (e.g., Pbf for Arginine).[3]
Principle of Purification: Reversed-Phase HPLC (RP-HPLC)
Following synthesis and cleavage from the resin, the crude peptide product contains the target peptide along with various impurities such as truncated or deletion sequences. RP-HPLC is the gold standard for purifying peptides.[4][5] This technique separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18-modified silica) is used with a polar mobile phase.[4] The crude peptide mixture is loaded onto the column, and the polarity of the mobile phase is gradually decreased by increasing the concentration of an organic solvent like acetonitrile. Less hydrophobic impurities elute first, while the more hydrophobic target peptide is retained longer and elutes at a higher organic solvent concentration, allowing for its isolation in a highly pure form.[6]
Experimental Workflow and Data
The overall process for generating high-purity synthetic this compound involves a multi-step workflow from initial synthesis to final quality control.
Caption: Overall workflow for the synthesis and purification of this compound.
Quantitative Data Summary
The following table summarizes exemplary results for a typical laboratory-scale synthesis of this compound. Actual yields can vary based on the efficiency of coupling reactions and purification recovery.
| Parameter | Value / Description | Notes |
| Synthesis Scale | 0.1 mmol | Based on the initial loading of the first amino acid onto the resin. |
| Starting Resin | Rink Amide Resin (0.4-0.8 mmol/g loading) | Chosen to yield a C-terminal amide upon cleavage. |
| Crude Peptide Yield | ~70-85 mg (Exemplary) | This represents the total weight of the lyophilized powder after cleavage and precipitation. |
| Crude Purity (by HPLC) | 40-60% | Typical purity before preparative HPLC, containing deletion and truncated sequences. |
| Purification Method | Preparative Reversed-Phase HPLC (C18 column) | Standard method for peptide purification. |
| Final Purified Yield | ~15-25 mg (Exemplary, 30-50% recovery) | Recovery depends on the crude purity and the resolution of the HPLC separation. |
| Final Purity (by HPLC) | >97% | A commercially available standard for this compound shows a purity of 97.1%.[7] |
| Identity Confirmation | Mass Spectrometry (MALDI-TOF or ESI-MS) | Expected Monoisotopic Mass: 488.25 Da.[7] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol details the manual synthesis of this compound (sequence:
Materials and Reagents:
-
Rink Amide MBHA Resin
-
Fmoc-Gln(Trt)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell Rink Amide resin (0.1 mmol) in DMF for 1 hour in the reaction vessel. Drain the DMF.
-
First Amino Acid (Phenylalanine) Loading:
-
Dissolve Fmoc-Phe-OH (0.4 mmol), Oxyma Pure (0.4 mmol), and DIC (0.4 mmol) in DMF.
-
Add the activation mixture to the resin and shake for 2-4 hours.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Shake for 5 minutes, drain, and add a fresh 20% piperidine solution.
-
Shake for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x).
-
-
Amino Acid Coupling (Iterative Cycle): For each subsequent amino acid (Arg, Gly, Gln):
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-Arg(Pbf)-OH, 0.4 mmol), Oxyma Pure (0.4 mmol), and DIC (0.4 mmol) in DMF. Let it pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Shake for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x).
-
Repeat: Perform Fmoc deprotection (Step 3) to prepare for the next coupling.
-
-
Synthesis Cycle Summary:
-
Couple Fmoc-Arg(Pbf)-OH. Wash. Deprotect.
-
Couple Fmoc-Gly-OH. Wash. Deprotect.
-
Couple Fmoc-Gln(Trt)-OH. Wash. Deprotect.
-
-
Final Wash: After the final deprotection step, wash the peptide-resin with DMF (3x), followed by DCM (3x), and dry under vacuum.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Peptide Cleavage and Deprotection
This protocol removes the peptide from the resin and cleaves the side-chain protecting groups simultaneously.
Materials and Reagents:
-
Peptide-resin from Protocol 1
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail (e.g., 10 mL for 0.1 mmol scale).
-
Shake gently at room temperature for 2-3 hours. The N-terminal Gln will cyclize to pyroglutamic acid (
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Precipitate the crude peptide by adding 10 volumes of cold diethyl ether.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge at 3000-4000 rpm for 10 minutes.
-
Decant the ether. Wash the peptide pellet twice with cold diethyl ether, centrifuging each time.
-
After the final wash, dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Lyophilize the crude peptide overnight to obtain a fluffy white powder.
Protocol 3: Purification by Reversed-Phase HPLC
This protocol purifies the crude peptide to >97% purity.
Equipment and Reagents:
-
HPLC system with a preparative C18 column
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of Solvent A or a water/ACN mixture. Filter through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B.
-
Injection and Elution:
-
Inject the filtered sample onto the column.
-
Run a linear gradient. A typical gradient might be 5% to 55% Solvent B over 40-50 minutes. The exact gradient should be optimized based on analytical runs.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which represents the target peptide.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC system to identify those with the desired purity (>97%).
-
Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final purified peptide as a white, fluffy powder.
Protocol 4: Quality Control
Confirm the identity and purity of the final product.
-
Analytical HPLC: Inject a small amount of the final product onto an analytical C18 column to confirm its purity is >97%.
-
Mass Spectrometry: Use MALDI-TOF or ESI-MS to confirm the molecular weight.
-
This compound ( Molecular Formula C₂₂H₃₂N₈O₅.[7]
-
Expected Monoisotopic Mass: 488.25 Da.
-
Biological Activity and Signaling Pathway
RFamide peptides, including this compound, typically exert their biological effects by binding to and activating G-protein-coupled receptors (GPCRs) on the surface of target cells, such as neurons.[8] The activation of these receptors initiates an intracellular signaling cascade that modulates cellular function.
Caption: A representative signaling pathway for an RFamide peptide acting via a GPCR.
References
- 1. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. This compound peptide [novoprolabs.com]
- 8. FMRFamide G protein-coupled receptors (GPCR) in the cuttlefish Sepiella japonica: Identification, characterization and expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antho-RFamide Immunohistochemistry in Whole Mounts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antho-RFamides are a family of neuropeptides found in cnidarians, such as sea anemones, corals, and jellyfish. These peptides are involved in a variety of physiological processes, including neurotransmission, muscle contraction, and developmental regulation. Immunohistochemistry (IHC) is a powerful technique to visualize the spatial distribution of Antho-RFamides within intact tissues and organisms (whole mounts), providing crucial insights into their neuronal localization and potential functions. This document provides a detailed protocol for fluorescent whole-mount immunohistochemistry for the detection of Antho-RFamide-like peptides in marine invertebrates, particularly cnidarians.
Data Presentation
Quantitative analysis of immunohistochemical staining allows for the objective comparison of protein expression levels between different samples or experimental conditions. Below are examples of how to structure quantitative data obtained from whole-mount this compound IHC experiments.
Table 1: Staining Intensity Analysis
| Sample ID | Experimental Group | Mean Fluorescence Intensity (A.U.) | Standard Deviation | P-value |
| CT_01 | Control | 150.2 | 15.8 | <0.05 |
| CT_02 | Control | 165.7 | 18.2 | |
| EXP_01 | Treatment X | 289.4 | 25.1 | |
| EXP_02 | Treatment X | 310.9 | 29.5 |
Table 2: Quantification of this compound Immunoreactive Neurons
| Sample ID | Region of Interest | Number of Positive Cells | Area (mm²) | Cell Density (cells/mm²) |
| SA_01 | Tentacle Ectoderm | 78 | 0.5 | 156 |
| SA_02 | Pharynx | 123 | 1.2 | 102.5 |
| CL_01 | Planula Larva (Anterior) | 45 | 0.1 | 450 |
| CL_02 | Planula Larva (Posterior) | 22 | 0.1 | 220 |
Experimental Protocols
This protocol is a general guideline and may require optimization for specific species and antibodies.
Materials and Reagents
-
Primary Antibody: A polyclonal antibody raised against FMRFamide is often used due to its cross-reactivity with the C-terminal RF-amide motif present in Antho-RFamides. An example is the Anti-FMRFamide Antibody (e.g., ImmunoStar, Cat# 20091; or Merck Millipore, Cat# AB15348). Always validate the antibody for your specific application.
-
Secondary Antibody: A fluorescently labeled secondary antibody corresponding to the host species of the primary antibody (e.g., Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488).
-
Fixative: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).
-
Anesthetic: 7.5% MgCl2 in distilled water.
-
Permeabilization Buffer (PBT): PBS with 0.5% Triton X-100.
-
Blocking Buffer: PBT with 10% Normal Goat Serum (NGS) and 1% Bovine Serum Albumin (BSA).
-
Wash Buffer: PBS with 0.1% Triton X-100 (PBST).
-
Mounting Medium: An anti-fade mounting medium (e.g., ProLong™ Gold Antifade Mountant).
Experimental Workflow
Figure 1. Experimental workflow for whole-mount this compound immunohistochemistry.
Detailed Method
-
Sample Collection and Anesthesia:
-
Collect small marine invertebrates (e.g., sea anemone tentacles, small coral fragments, or larvae) and place them in clean seawater.
-
Anesthetize the animals by gradually adding an isotonic solution of 7.5% MgCl2 to the seawater until movement ceases. This helps to prevent muscle contraction and preserve the natural morphology during fixation.
-
-
Fixation:
-
Carefully remove the seawater and replace it with ice-cold 4% PFA in PBS.
-
Incubate for 4 hours to overnight at 4°C with gentle agitation. The fixation time will depend on the size and density of the tissue.
-
After fixation, wash the samples three times for 15 minutes each with PBS.
-
Samples can be stored in PBS with 0.02% sodium azide at 4°C for several weeks.
-
-
Permeabilization:
-
To allow for antibody penetration, permeabilize the tissues by incubating in PBT (PBS with 0.5% Triton X-100) for 1-2 hours at room temperature with gentle agitation.
-
-
Blocking:
-
Incubate the samples in Blocking Buffer (PBT with 10% NGS and 1% BSA) for at least 2 hours at room temperature or overnight at 4°C. This step is crucial to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-FMRFamide antibody in Blocking Buffer. The optimal dilution needs to be determined empirically, but a starting point of 1:500 to 1:2000 is recommended.[1]
-
Incubate the samples in the primary antibody solution for 24-72 hours at 4°C with gentle agitation. Longer incubation times are generally required for whole-mount staining to ensure full penetration of the antibody.[2]
-
-
Washing:
-
Remove the primary antibody solution and wash the samples extensively with PBST (PBS with 0.1% Triton X-100). Perform at least five washes of 1 hour each at room temperature with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer (e.g., 1:500).
-
Incubate the samples in the secondary antibody solution for 24-48 hours at 4°C with gentle agitation. It is important to protect the samples from light from this point onwards to prevent photobleaching.
-
-
Final Washes:
-
Wash the samples with PBST five times for 1 hour each at room temperature in the dark.
-
A final wash in PBS can be performed to remove any residual detergent.
-
-
Mounting and Imaging:
-
Transfer the samples to a glass slide with a depression or a small petri dish.
-
Carefully remove the excess PBS and add a drop of anti-fade mounting medium.
-
Gently place a coverslip over the sample, avoiding air bubbles. Seal the edges with nail polish if necessary.
-
Visualize the staining using a confocal laser scanning microscope.
-
Signaling Pathway
While the specific receptors and downstream signaling pathways for Antho-RFamides are still under active investigation, they are believed to act through G-protein coupled receptors (GPCRs), similar to other RFamide peptides in both invertebrates and vertebrates.
Figure 2. A putative signaling pathway for Antho-RFamides mediated by a G-protein coupled receptor (GPCR).
Troubleshooting
Table 3: Common Problems and Solutions in Whole-Mount IHC
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Insufficient fixation. | Optimize fixation time and use freshly prepared 4% PFA. |
| Poor antibody penetration. | Increase permeabilization time with Triton X-100.[2] | |
| Primary antibody concentration too low. | Increase antibody concentration or incubation time.[2] | |
| High Background | Inadequate blocking. | Increase blocking time and/or the concentration of serum in the blocking buffer. |
| Insufficient washing. | Increase the number and duration of wash steps.[2] | |
| Secondary antibody is non-specific. | Run a secondary antibody-only control. | |
| Uneven Staining | Tissues are too large or dense. | Use smaller tissue pieces or increase incubation times for all steps.[2] |
| Incomplete permeabilization. | Ensure all parts of the tissue are exposed to the permeabilization buffer. |
References
Application Notes and Protocols for In Situ Hybridization of Antho-RFamide mRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the localization of Antho-RFamide mRNA in cnidarian tissues, particularly sea anemones, using in situ hybridization (ISH). The protocols and supporting information are intended to aid in the understanding of the spatial expression patterns of this important neuropeptide, which is implicated in the regulation of various physiological processes, including neuromuscular transmission and feeding behavior.[1]
Introduction
Antho-RFamides are a class of neuropeptides characterized by a C-terminal Arg-Phe-NH2 sequence.[2] They are abundantly expressed in the nervous systems of cnidarians, such as sea anemones, where they are thought to function as neurotransmitters or neuromodulators.[1][2] Understanding the precise cellular localization of this compound mRNA is crucial for elucidating the specific neural circuits and cellular populations that utilize this signaling molecule. In situ hybridization is a powerful technique that allows for the visualization of specific mRNA transcripts within the morphological context of tissues and cells.[3] This document provides a detailed protocol for non-radioactive in situ hybridization to detect this compound mRNA, along with guidelines for data interpretation and troubleshooting.
Principle of the Method
In situ hybridization (ISH) employs a labeled nucleic acid probe that is complementary to the target mRNA sequence. This probe hybridizes to the target mRNA within fixed and permeabilized tissue sections. The label on the probe, which can be a hapten such as digoxigenin (DIG), is then detected using an antibody conjugated to an enzyme (e.g., alkaline phosphatase). This enzyme, in the presence of a chromogenic substrate, produces a colored precipitate at the site of hybridization, thus revealing the cellular and subcellular localization of the target mRNA.
Data Presentation
Quantitative analysis of in situ hybridization data allows for the comparison of mRNA expression levels across different tissues or experimental conditions. This is typically achieved by measuring the intensity of the signal or counting the number of labeled cells. The following table provides a representative example of how quantitative data for this compound mRNA expression in a sea anemone might be presented.
Table 1: Relative Expression of this compound mRNA in Various Tissues of Anthopleura elegantissima
| Tissue Type | Predominant Cell Type | Mean Signal Intensity (Arbitrary Units) ± SD | Percentage of Labeled Cells ± SD |
| Tentacle Ectoderm | Sensory Neurons, Ganglion Cells | 85.6 ± 9.2 | 62.3 ± 5.1 |
| Pharynx Ectoderm | Sensory Neurons | 78.1 ± 7.5 | 55.8 ± 4.7 |
| Mesenterial Filaments | Neurons, Gland Cells | 65.4 ± 6.8 | 43.2 ± 3.9 |
| Body Wall Endoderm | Motor Neurons | 52.9 ± 5.1 | 35.1 ± 3.2 |
| Pedal Disc Ectoderm | Sensory Neurons | 41.7 ± 4.5 | 28.9 ± 2.5 |
| Control (Sense Probe) | All Tissues | 5.2 ± 1.1 | <1 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific experimental conditions and the species being studied.
Experimental Protocols
This section provides a detailed methodology for the localization of this compound mRNA using non-radioactive in situ hybridization.
Probe Design and Synthesis
Successful in situ hybridization relies on the design of a specific and sensitive probe. The probe should target a unique region of the this compound mRNA to avoid cross-hybridization with other transcripts.
Probe Design:
-
Obtain the cDNA sequence of the this compound precursor protein from a relevant species (e.g., Anthopleura elegantissima). The precursor protein contains multiple copies of the immature this compound sequence.[3]
-
Select a target region of 300-600 base pairs within the coding sequence or the 3' untranslated region (UTR) for optimal specificity and tissue penetration.
-
Perform a BLAST search against the transcriptome of the target organism to ensure the chosen sequence is unique to the this compound gene.
Probe Synthesis (using DIG-labeled UTP):
-
Linearize the plasmid DNA containing the this compound cDNA insert downstream of the insert using a suitable restriction enzyme.
-
Purify the linearized plasmid DNA.
-
Set up an in vitro transcription reaction using a commercially available kit with T7 or SP6 RNA polymerase, depending on the orientation of the insert, and DIG-labeled UTP.
-
Incubate the reaction at 37°C for 2 hours.
-
Degrade the DNA template by adding DNase I and incubating for a further 15 minutes at 37°C.
-
Purify the DIG-labeled RNA probe using lithium chloride precipitation or a spin column.
-
Resuspend the probe in an appropriate buffer and determine its concentration and labeling efficiency.
Tissue Preparation
Proper fixation and processing of the tissue are critical for preserving both RNA integrity and cellular morphology.
-
Anesthetize the sea anemone in a 1:1 solution of 0.37 M MgCl2 and seawater.
-
Fix the whole animal or dissected tissues in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.
-
Wash the tissues three times in PBS for 15 minutes each at room temperature.
-
Dehydrate the tissues through a graded series of methanol (25%, 50%, 75% in PBS, then 100% methanol), with 15-minute incubations at each step.
-
Store the tissues in 100% methanol at -20°C until use.
In Situ Hybridization
This protocol is adapted for whole-mount in situ hybridization.
Day 1: Rehydration and Pre-hybridization
-
Rehydrate the tissues through a graded series of methanol in PBS with 0.1% Tween-20 (PBT) (75%, 50%, 25% methanol in PBT), with 10-minute incubations at each step.
-
Wash the tissues three times in PBT for 10 minutes each.
-
Treat the tissues with Proteinase K (10 µg/mL in PBT) for 10-20 minutes at room temperature to increase probe accessibility. The exact time should be optimized for the specific tissue.
-
Stop the Proteinase K digestion by washing twice with PBT.
-
Post-fix the tissues in 4% PFA in PBT for 20 minutes at room temperature.
-
Wash five times in PBT for 5 minutes each.
-
Pre-hybridize the tissues in hybridization buffer (50% formamide, 5x SSC, 50 µg/mL heparin, 1 mg/mL yeast RNA, 0.1% Tween-20) for at least 2 hours at 60°C.
-
Add the DIG-labeled this compound probe to the hybridization buffer at a final concentration of 0.5-2 ng/µL.
-
Incubate overnight at 60°C in a humidified chamber.
Day 2: Post-hybridization Washes and Antibody Incubation
-
Perform a series of stringent washes to remove the unbound probe:
-
Wash 1: 2x SSC with 50% formamide at 60°C for 30 minutes.
-
Wash 2: 2x SSC at 60°C for 20 minutes.
-
Wash 3: 0.2x SSC at 60°C for 30 minutes (repeat twice).
-
-
Wash three times in Maleic Acid Buffer with 0.1% Tween-20 (MABT) for 15 minutes each at room temperature.
-
Block the tissues in a blocking solution (e.g., 2% Roche Blocking Reagent in MABT) for 2 hours at room temperature.
-
Incubate the tissues with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted 1:2000 in blocking solution, overnight at 4°C.
Day 3: Detection and Imaging
-
Wash the tissues five times in MABT for 20 minutes each to remove the unbound antibody.
-
Equilibrate the tissues in an alkaline phosphatase buffer (e.g., NTMT: 100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 0.1% Tween-20) for 10 minutes (repeat twice).
-
Prepare the colorimetric detection solution by adding NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) to the NTMT buffer according to the manufacturer's instructions.
-
Incubate the tissues in the detection solution in the dark. Monitor the color development under a microscope. This can take from 30 minutes to several hours.
-
Stop the reaction by washing the tissues several times in PBT.
-
Mount the tissues on slides and image using a bright-field microscope.
Signaling Pathways and Workflows
This compound Signaling Pathway
This compound peptides are believed to exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells. The binding of this compound to its receptor initiates an intracellular signaling cascade that ultimately leads to a cellular response, such as muscle contraction or neuronal firing. While the specific receptor for this compound is yet to be fully characterized, related RFamide peptides are known to signal through Gq or Gi protein pathways.
Caption: Proposed this compound signaling pathway via a G-protein coupled receptor.
Experimental Workflow for In Situ Hybridization
The following diagram outlines the key steps in the in situ hybridization protocol for localizing this compound mRNA.
Caption: Experimental workflow for this compound mRNA in situ hybridization.
References
- 1. Expression Analysis of Cnidarian-Specific Neuropeptides in a Sea Anemone Unveils an Apical-Organ-Associated Nerve Net That Disintegrates at Metamorphosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging of Antho-RFamide-Responsive Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antho-RFamides are a family of neuropeptides prevalent in cnidarians, such as sea anemones, corals, and jellyfish.[1][2][3][4][5] These neuropeptides are known to have excitatory effects on both muscular and neuronal systems, playing a crucial role in processes like muscle contraction and neuronal firing.[6] Understanding the specific neurons that respond to Antho-RFamides and the dynamics of their activation is key to unraveling the neural circuits that govern cnidarian behavior and physiology. Calcium imaging is a powerful technique to visualize and quantify the activity of these Antho-RFamide-responsive neurons in real-time. This document provides detailed application notes and a comprehensive protocol for conducting calcium imaging experiments to study these neuronal responses.
Application Notes
Calcium imaging is a widely adopted technique for monitoring the intracellular calcium dynamics that are a hallmark of neuronal activity. By employing fluorescent calcium indicators, researchers can visualize and measure the changes in calcium concentrations that occur when neurons are stimulated. In the context of this compound research, this technique allows for the identification of specific neurons that are activated by this neuropeptide, providing insights into their spatial distribution and functional roles within the neural network.
Genetically encoded calcium indicators (GECIs), such as GCaMP, are particularly well-suited for these studies in genetically tractable cnidarian models like Nematostella vectensis or Hydra vulgaris.[7][8][9] These protein-based sensors can be expressed in specific neuronal populations, enabling targeted analysis of neural circuits. When a neuron fires an action potential, the influx of calcium ions causes a conformational change in the GCaMP protein, leading to an increase in its fluorescence. This change in fluorescence can be captured using microscopy and analyzed to infer neuronal activity.
The data obtained from these experiments can be used to map the neural circuits modulated by this compound, to screen for compounds that modulate the activity of these neurons, and to investigate the physiological consequences of activating these neural pathways.
Signaling Pathway of this compound in Neurons
Antho-RFamides are thought to exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target neurons.[10] While the complete signaling cascade in cnidarian neurons is still under investigation, evidence from related systems suggests a plausible pathway. In some invertebrates, neuropeptide signaling through GPCRs can activate a Gq-type G-protein, which in turn stimulates phospholipase C (PLC).[11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. Furthermore, related neuropeptides have been shown to directly or indirectly modulate the opening of calcium channels on the plasma membrane, leading to an influx of extracellular calcium.[6]
Below is a diagram illustrating the hypothesized signaling pathway.
References
- 1. A comparative genomics study of neuropeptide genes in the cnidarian subclasses Hexacorallia and Ceriantharia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The presence and distribution of this compound-like material in scyphomedusae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of pyroGlu-Gly-Arg-Phe-NH2 (this compound), a neuropeptide from sea anemones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological actions of the neuropeptide Antho-RNamide on antagonistic muscle systems in sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elifesciences.org [elifesciences.org]
- 8. Automatic monitoring of whole-body neural activity in behaving Hydra - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. G protein-coupled receptor signal transduction and Ca2+ signaling pathways of the allatotropin/orexin system in Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording from Antho-RFamide Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antho-RFamides are a family of neuropeptides found in cnidarians, such as sea anemones, corals, and jellyfish. These peptides are involved in a variety of physiological processes, including muscle contraction, feeding behavior, and reproduction. The neurons that produce and release Antho-RFamides are key components of the diffuse nerve nets of these organisms. Understanding the electrophysiological properties of these neurons and how they are modulated by Antho-RFamide signaling is crucial for elucidating the fundamental principles of neural control in these early-diverging metazoans and for the potential discovery of novel pharmacological targets.
These application notes provide detailed protocols for the electrophysiological recording of this compound neurons, focusing on the whole-cell patch-clamp technique. Methodologies for tissue preparation, cell dissociation, and recording are outlined. Additionally, a hypothesized signaling pathway for this compound is presented, based on its likely interaction with G-protein coupled receptors.
Data Presentation
Currently, direct quantitative data on the electrophysiological effects of this compound on identified neurons is limited in publicly available literature. The following tables are presented as templates to be populated as research progresses. They are based on the expected effects of a neuropeptide acting through a Gq-coupled receptor, drawing parallels from studies on related peptides like FMRFamide in other invertebrates.
Table 1: Hypothesized Effects of this compound on Voltage-Gated Ion Channels
| Ion Channel | This compound Effect | Expected Change in Current | Putative Mechanism |
| Ca2+ Channels | Modulation | Decrease in peak current | G-protein modulation of channel activity. |
| K+ Channels | Modulation | Decrease in outward current | G-protein modulation of channel activity. |
Table 2: Expected Changes in Neuronal Firing Properties upon this compound Application
| Parameter | Expected Change | Rationale |
| Firing Frequency | Increase or Decrease | Dependent on the net effect on ion channel conductances. |
| Action Potential Duration | Broadening | Potential reduction of repolarizing K+ currents. |
| Afterhyperpolarization | Reduction | Inhibition of Ca2+-activated K+ channels. |
Experimental Protocols
Protocol 1: Preparation of Dissociated Neurons from Sea Anemone Tentacles
This protocol describes the dissociation of neurons from the tentacles of sea anemones, a tissue rich in this compound-immunoreactive cells.
Materials:
-
Sea anemones (e.g., Nematostella vectensis, Aiptasia sp.)
-
High Magnesium Solution (in mM): 140 NaCl, 3.3 Glucose, 3.3 KCl, 3.3 HEPES, 40 MgCl2.
-
Artificial Seawater (ASW)
-
Enzyme Solution: 0.25% Trypsin-EDTA in ASW
-
Dissociation Medium: ASW supplemented with 10% Fetal Bovine Serum (FBS)
-
Patch-clamp recording chamber
-
Poly-L-lysine coated coverslips
Procedure:
-
Anesthetize the sea anemone by immersing it in the high magnesium solution for 15-20 minutes until it is fully relaxed.
-
Excise the tentacles using fine scissors and transfer them to a petri dish containing ASW.
-
Wash the tentacles three times with fresh ASW to remove any mucus.
-
Transfer the tentacles to the enzyme solution and incubate at room temperature (or a species-specific optimal temperature) for 20-30 minutes with gentle agitation.
-
Terminate the enzymatic digestion by transferring the tentacles to the dissociation medium.
-
Gently triturate the tentacles using a fire-polished Pasteur pipette to release individual cells.
-
Allow the larger debris to settle for 5 minutes.
-
Transfer the supernatant containing the dissociated cells to a new tube.
-
Plate the cells onto poly-L-lysine coated coverslips in a recording chamber and allow them to adhere for at least 30 minutes before starting the electrophysiological recordings.
Protocol 2: Whole-Cell Patch-Clamp Recording from Dissociated Sea Anemone Neurons
This protocol outlines the procedure for obtaining whole-cell patch-clamp recordings from dissociated sea anemone neurons.
Materials:
-
Dissociated sea anemone neurons on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries
-
Pipette puller and microforge
-
External Solution (ASW in mM): 450 NaCl, 10 KCl, 10 CaCl2, 50 MgCl2, 10 HEPES, pH adjusted to 7.8 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 0.5 Na-GTP, 2 Mg-ATP, pH adjusted to 7.2 with KOH.
-
This compound peptide stock solution
Procedure:
-
Place the coverslip with dissociated neurons in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the internal solution.
-
Mount the pipette on the micromanipulator and apply positive pressure.
-
Under visual guidance (e.g., using DIC optics), approach a neuron with the pipette tip. Neurons can be identified by their characteristic morphology (a small cell body with one or more neurites).
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
Switch to voltage-clamp or current-clamp mode to record ionic currents or membrane potential, respectively.
-
To study the effects of this compound, dissolve the peptide in the external solution to the desired final concentration and apply it to the recorded neuron via the perfusion system.
-
Record changes in membrane current, membrane potential, and firing activity before, during, and after peptide application.
Protocol 3: Identification of this compound Neurons
Identifying live this compound neurons for targeted recording is challenging. A potential approach involves using fluorescently labeled antibodies or developing transgenic animals expressing a fluorescent reporter under the control of the this compound promoter.
Hypothetical Protocol using Immunohistochemistry:
-
Following cell dissociation and plating, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Incubate with a primary antibody against this compound.
-
Incubate with a fluorescently labeled secondary antibody.
-
Image the coverslip to create a map of the location of this compound-positive neurons.
-
This map can then be used to locate the corresponding unlabeled neurons on a parallel coverslip for electrophysiological recording. Note: This is an indirect method and relies on consistent cell plating patterns.
Signaling Pathways and Visualizations
This compound is hypothesized to exert its effects through G-protein coupled receptors (GPCRs). Based on the actions of similar peptides in other invertebrates, it is likely that this compound activates a Gq-type G-protein, leading to the downstream signaling cascade depicted below.
Caption: Hypothesized this compound Gq-coupled signaling pathway.
This diagram illustrates the putative signaling cascade initiated by the binding of this compound to its G-protein coupled receptor (GPCR). This activates the Gq alpha subunit, which in turn stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, along with Ca²⁺, activates Protein Kinase C (PKC). Both direct G-protein modulation and PKC-mediated phosphorylation can alter the activity of ion channels, ultimately modulating neuronal excitability.
Caption: Experimental workflow for electrophysiological recording.
This flowchart outlines the key steps for investigating the electrophysiological effects of this compound on dissociated sea anemone neurons, from initial tissue preparation to final data analysis.
Application Notes and Protocols for Antho-RFamide Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antho-RFamides are a class of neuropeptides found in cnidarians, such as sea anemones, that play crucial roles in neurotransmission and neuromodulation. These peptides act through specific G protein-coupled receptors (GPCRs), making them attractive targets for research and potential drug development. This document provides detailed application notes and protocols for conducting binding assays to characterize the interaction of ligands with Antho-RFamide receptors.
The methodologies described herein are standard techniques for studying GPCRs and can be adapted for the specific investigation of this compound receptors. While specific binding data for this compound receptors are not extensively available in the public domain, this guide provides protocols and representative data from closely related RF-amide peptide receptors to illustrate the application of these methods.
Signaling Pathways
This compound receptors are members of the RF-amide peptide receptor family, which are known to couple to G proteins to initiate downstream signaling cascades. While the specific G protein coupling of every this compound receptor has not been fully elucidated, based on the characterization of related RF-amide receptors, they are predicted to primarily couple to Gαq and/or Gαi/o subunits.
-
Gαq Pathway Activation: Agonist binding to a Gαq-coupled this compound receptor would lead to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).
-
Gαi/o Pathway Activation: If coupled to Gαi/o, receptor activation would inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The following diagram illustrates the potential signaling pathways for this compound receptors.
Potential signaling pathways of this compound receptors.
Experimental Protocols
Cell Membrane Preparation
Accurate binding assays require a high-quality source of the receptor. This protocol describes the preparation of cell membranes from a stable cell line overexpressing the this compound receptor of interest.
Workflow for Cell Membrane Preparation
Workflow for preparing cell membranes for binding assays.
Protocol:
-
Cell Culture: Grow cells stably expressing the this compound receptor to a high confluence in appropriate culture vessels.
-
Harvesting: Aspirate the culture medium and wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Harvest the cells by scraping or gentle trypsinization.
-
Pelleting: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a Polytron on ice to disrupt the cell membranes.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
High-Speed Centrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 30-60 minutes at 4°C to pellet the cell membranes.
-
Final Resuspension: Discard the supernatant and resuspend the membrane pellet in a suitable binding buffer or a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10% glycerol).
-
Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[1] These assays are highly sensitive and provide quantitative information on receptor density (Bmax) and ligand affinity (Kd or Ki).[2]
a. Saturation Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kd) of a radioligand and the total number of binding sites (Bmax) in a given tissue or cell preparation.[3][4]
Workflow for Saturation Binding Assay
Workflow for a radioligand saturation binding assay.
Protocol:
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, set up reactions for total binding and non-specific binding.
-
Total Binding: To these wells, add binding buffer, the membrane preparation (typically 5-50 µg of protein), and increasing concentrations of the radiolabeled this compound analog.
-
Non-specific Binding: To a parallel set of wells, add the same components as for total binding, plus a high concentration (at least 100-fold higher than the Kd of the unlabeled ligand) of a non-radiolabeled this compound analog to saturate the specific binding sites.
-
Incubation: Incubate the reactions at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration. Plot the specific binding against the radioligand concentration and fit the data to a one-site binding hyperbola using non-linear regression analysis to determine the Kd and Bmax values.
b. Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound for the receptor by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.
Protocol:
-
Assay Setup: Prepare assay tubes or a 96-well plate.
-
Add Components: To each well, add binding buffer, the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Controls: Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation, Termination, and Quantification: Follow steps 4-7 of the saturation binding assay protocol.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitor dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the cellular response following receptor activation and are crucial for determining whether a ligand is an agonist, antagonist, or inverse agonist.
a. Calcium Mobilization Assay
This assay is suitable for Gαq-coupled receptors and measures the increase in intracellular calcium concentration upon agonist stimulation.
Protocol:
-
Cell Plating: Plate cells expressing the this compound receptor in a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add the test compounds (agonists) at various concentrations to the wells.
-
Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).
b. cAMP Assay
This assay is suitable for Gαi/o- or Gαs-coupled receptors and measures changes in intracellular cAMP levels.
Protocol:
-
Cell Plating: Plate cells expressing the this compound receptor in a suitable multi-well plate.
-
Pre-treatment (for Gαi/o): For Gαi/o-coupled receptors, pre-treat the cells with an adenylyl cyclase activator like forskolin to induce a measurable level of cAMP.
-
Compound Addition: Add the test compounds at various concentrations.
-
Cell Lysis and Detection: After incubation, lyse the cells and measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the change in cAMP levels against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50.
Data Presentation
Quantitative data from binding and functional assays should be summarized in clear and structured tables for easy comparison. The following are examples of how to present such data.
Table 1: Representative Saturation Binding Parameters for an RF-amide Receptor
| Radioligand | Receptor Source | Kd (nM) | Bmax (fmol/mg protein) |
| [125I]-Antho-RF-X | CHO cells expressing Antho-RF Receptor 1 | 0.5 | 1200 |
| [3H]-Antho-RF-Y | HEK293 cells expressing Antho-RF Receptor 2 | 1.2 | 850 |
Note: The data presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Table 2: Representative Competition Binding Affinities (Ki) for an this compound Receptor
| Unlabeled Ligand | Radioligand | Receptor Source | Ki (nM) |
| This compound | [125I]-Antho-RF-X | CHO cells expressing Antho-RF Receptor 1 | 1.5 |
| Analog A | [125I]-Antho-RF-X | CHO cells expressing Antho-RF Receptor 1 | 10.2 |
| Analog B | [125I]-Antho-RF-X | CHO cells expressing Antho-RF Receptor 1 | 0.8 |
Note: The data presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Table 3: Representative Functional Potencies (EC50/IC50) for an this compound Receptor
| Compound | Assay Type | Receptor Source | EC50/IC50 (nM) |
| This compound | Calcium Mobilization | HEK293 cells expressing Antho-RF Receptor 1 (Gαq-coupled) | 5.3 |
| Analog A | cAMP Assay (inhibition) | CHO cells expressing Antho-RF Receptor 2 (Gαi/o-coupled) | 25.1 |
| Antagonist X | Calcium Mobilization (vs. This compound) | HEK293 cells expressing Antho-RF Receptor 1 (Gαq-coupled) | 15.8 (IC50) |
Note: The data presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
References
- 1. Identification in Drosophila melanogaster of the invertebrate G protein-coupled FMRFamide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Evolution and Variety of RFamide-Type Neuropeptides: Insights from Deuterostomian Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Studying Antho-RFamide Function Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antho-RFamides are a family of neuropeptides prevalent in cnidarians, such as sea anemones and corals, where they play crucial roles in regulating physiological processes. These peptides are known to have excitatory effects on muscular and neuronal systems, influencing behaviors such as muscle contraction, feeding, and reproduction.[1][2][3] The study of Antho-RFamides is essential for understanding the fundamental principles of neurotransmission and developing novel therapeutic agents. The advent of CRISPR/Cas9 genome editing technology provides a powerful tool to elucidate the precise functions of Antho-RFamides by enabling targeted gene knockout and subsequent phenotypic analysis.[4] This document provides detailed application notes and protocols for utilizing CRISPR/Cas9 to study Antho-RFamide function in the model sea anemone, Nematostella vectensis.
Data Presentation: Phenotypic Effects of Neuropeptide Knockout
The following table summarizes quantitative data from a study on the CRISPR/Cas9-mediated knockout of the GLWamide neuropeptide gene in Nematostella vectensis, a neuropeptide family related to RFamides.[5][6] This data serves as an exemplary representation of the expected outcomes when studying the function of neuropeptides like this compound in developmental processes.
| Genotype | Treatment | Mean Percentage of Metamorphosed Larvae (Day 7) | Standard Deviation |
| Wild-Type | Control | 85% | ± 5% |
| GLWamide Knockout | Control | 40% | ± 8% |
| GLWamide Knockout | Synthetic GLWamide | 82% | ± 6% |
This table demonstrates a significant delay in metamorphosis in the GLWamide knockout animals, which is rescued by the application of synthetic GLWamide peptide.[5][6] A similar experimental design can be employed to quantify the effects of this compound knockout on physiological processes such as muscle contraction frequency or feeding response.
Experimental Protocols
I. CRISPR/Cas9-Mediated Knockout of the this compound Gene in Nematostella vectensis
This protocol outlines the steps for generating knockout mutations in the this compound gene in the sea anemone Nematostella vectensis.
1. sgRNA Design and Synthesis
-
Target Site Selection: Identify the coding sequence of the this compound precursor gene in the Nematostella vectensis genome. Use a CRISPR design tool (e.g., CRISPRscan) to select two target sites (sgRNAs) within the first exon to ensure a functional knockout.[1]
-
Oligonucleotide Ordering: Order DNA oligonucleotides corresponding to the selected sgRNA target sequences.
-
sgRNA Synthesis: Synthesize sgRNAs in vitro using a T7 RNA polymerase-based transcription kit from a DNA template generated by PCR or Klenow extension.[1][7][8] Purify the resulting sgRNAs using a column-based purification kit.
2. Preparation of Cas9/sgRNA Ribonucleoprotein (RNP) Complex
-
Reagents:
-
Commercially available, purified Cas9 nuclease
-
Synthesized sgRNAs
-
Nuclease-free water
-
-
Procedure:
-
Mix the two synthesized sgRNAs to a final concentration of 1 µg/µL each in nuclease-free water.
-
Combine 1 µL of the sgRNA mix with 1 µL of Cas9 protein (e.g., at 20 µM).
-
Incubate the mixture at 37°C for 10-15 minutes to allow for the formation of the RNP complex.[9]
-
3. Microinjection of Zygotes
-
Animal Husbandry and Spawning: Induce spawning in adult male and female Nematostella vectensis by exposing them to light and a temperature shift. Collect the eggs and sperm for in vitro fertilization.[2]
-
Dejellying: Remove the jelly layer from the fertilized eggs (zygotes) by treating them with a 4% L-cysteine solution in 1/3x artificial seawater (ASW).[2]
-
Microinjection:
-
Align the dejellied zygotes on a petri dish coated with a thin layer of agarose.
-
Using a microinjection setup, inject the Cas9/sgRNA RNP complex into the cytoplasm of the one-cell stage zygotes.[2][10][11][12]
-
Transfer the injected embryos to a new dish with clean 1/3x ASW and incubate at room temperature.
-
4. Genotyping of F0 Animals
-
Genomic DNA Extraction: After 3-4 days of development, individually collect a subset of the injected larvae and extract genomic DNA.
-
PCR Amplification: Amplify the genomic region surrounding the sgRNA target sites using PCR.
-
Mutation Detection:
-
Restriction Fragment Length Polymorphism (RFLP) Analysis: If the sgRNA target site overlaps with a restriction enzyme recognition site, digest the PCR product with the corresponding enzyme. Mutations will disrupt the site and result in a different banding pattern on an agarose gel compared to wild-type.[13]
-
Heteroduplex Analysis: Denature and re-anneal the PCR products. Mismatches between wild-type and mutated DNA strands will form heteroduplexes that can be visualized on an agarose gel.
-
Sanger Sequencing: Sequence the PCR products to confirm the presence and nature of the induced mutations (insertions or deletions).[13]
-
II. Functional Assays for this compound Knockout Phenotypes
1. Metamorphosis Assay
-
Procedure:
-
Raise the injected F0 larvae alongside a control group of uninjected wild-type larvae.
-
Starting from day 5 post-fertilization, monitor the larvae daily for signs of metamorphosis (e.g., tentacle bud formation).
-
Count the number of metamorphosed individuals in both the knockout and control groups each day.
-
-
Data Analysis: Calculate the percentage of metamorphosed larvae at each time point and compare the rates between the knockout and control groups.
2. Muscle Contraction Assay
-
Procedure:
-
At the juvenile polyp stage, place individual wild-type and this compound knockout animals in separate wells of a multi-well plate.
-
Record videos of the polyps for a set period (e.g., 5 minutes) to observe their spontaneous contraction behavior.
-
-
Data Analysis: Count the number of full-body contractions for each animal and compare the average contraction frequency between the knockout and control groups.
Visualizations
References
- 1. Manipulation of Gene Activity in the Regenerative Model Sea Anemone, Nematostella vectensis - Whole-Body Regeneration - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. whitney.ufl.edu [whitney.ufl.edu]
- 3. FMRFamide G protein-coupled receptors (GPCR) in the cuttlefish Sepiella japonica: Identification, characterization and expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TALEN and CRISPR/Cas9-mediated genome editing in the early-branching metazoan Nematostella vectensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CRISPR knockouts reveal an endogenous role for ancient neuropeptides in regulating developmental timing in a sea anemone | eLife [elifesciences.org]
- 6. CRISPR knockouts reveal an endogenous role for ancient neuropeptides in regulating developmental timing in a sea anemone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. sgRNA Synthesis - New England Biolabs GmbH [neb-online.de]
- 9. Microinjection of CRISPR/Cas9 Protein into Channel Catfish, Ictalurus punctatus, Embryos for Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microinjection of mRNA or morpholinos for reverse genetic analysis in the starlet sea anemone, Nematostella vectensis | Springer Nature Experiments [experiments.springernature.com]
- 11. Generating CRISPR/Cas9-Derived Mutant Mice by Zygote Cytoplasmic Injection Using an Automatic Microinjector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zygote cryobanking applied to CRISPR/Cas9 microinjection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Antho-RFamide Identification using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antho-RFamides are a class of neuropeptides predominantly found in cnidarians, such as sea anemones, and play a crucial role in neurotransmission and neuromodulation.[1][2] These peptides are characterized by a C-terminal Arg-Phe-NH2 sequence.[1] The identification and quantification of Antho-RFamides are essential for understanding their physiological functions and for the discovery of novel bioactive compounds. Mass spectrometry (MS) has emerged as a powerful tool for neuropeptidomics, offering high sensitivity and specificity for the identification and characterization of these molecules without prior knowledge of their sequences.[3][4][5] This document provides detailed application notes and protocols for the successful identification of Antho-RFamide neuropeptides using various mass spectrometry techniques.
Neuropeptides like Antho-RFamides are synthesized as large precursor proteins that undergo extensive post-translational modifications to produce the final bioactive peptides.[1][6] Mass spectrometry-based approaches are particularly well-suited for peptidomics as they can analyze these native peptide forms directly, without the need for enzymatic digestion that is common in proteomics.[3][5]
General Workflow for this compound Identification
The overall process for identifying Antho-RFamides using mass spectrometry involves several key stages, from sample preparation to data analysis. A generalized workflow is depicted below.
Caption: A generalized experimental workflow for the identification of this compound neuropeptides using mass spectrometry.
Experimental Protocols
Protocol 1: Neuropeptide Extraction from Cnidarian Tissue
This protocol outlines the steps for extracting neuropeptides from neuronal tissues of organisms like sea anemones.
Materials:
-
Fresh or frozen tissue (e.g., tentacles, oral disc, nerve net)
-
Extraction solution: Acidified methanol (90% methanol, 9% glacial acetic acid, 1% water)[7][8]
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Microcentrifuge
-
Molecular weight cutoff (MWCO) filters (e.g., 3-10 kDa)[7][8]
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Excise the tissue of interest and immediately place it in liquid nitrogen to snap-freeze. This minimizes proteolytic degradation.[5]
-
Weigh the frozen tissue and add 10 volumes of cold extraction solution.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Incubate the homogenate on ice for 30 minutes to allow for peptide extraction and protein precipitation.
-
Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.[9]
-
Carefully collect the supernatant containing the neuropeptides.
-
For samples with high protein content, pass the supernatant through a pre-wetted MWCO filter to remove larger proteins.[7][8]
-
Desalt and concentrate the peptide extract using a C18 SPE cartridge.
-
Equilibrate the cartridge with 100% acetonitrile, followed by 0.1% trifluoroacetic acid (TFA) in water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove salts.
-
Elute the peptides with a solution of 60-80% acetonitrile and 0.1% TFA.
-
-
Dry the eluted sample in a vacuum centrifuge and store it at -80°C until MS analysis.
Protocol 2: MALDI-TOF MS for Neuropeptide Profiling
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is a rapid and sensitive method for creating a profile of the neuropeptides present in a sample.[4][10]
Materials:
-
Extracted and cleaned peptide sample
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) dissolved in 50% acetonitrile/0.1% TFA)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Reconstitute the dried peptide extract in a minimal volume of 0.1% TFA.
-
On the MALDI target plate, spot 1 µL of the peptide sample and let it air dry.
-
Overlay the dried sample spot with 1 µL of the MALDI matrix solution. Allow the spot to co-crystallize.
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the positive ion reflectron mode over a mass range relevant for neuropeptides (e.g., m/z 500-5000).
-
The resulting spectrum will show a series of peaks, each corresponding to the mass-to-charge ratio of a peptide in the sample.[4] This provides a "fingerprint" of the neuropeptidome.
Protocol 3: LC-MS/MS for de novo Sequencing and Identification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is used for separating complex peptide mixtures and determining the amino acid sequence of individual peptides.[3][11]
Materials:
-
Extracted and cleaned peptide sample
-
LC-MS system (e.g., nano-LC coupled to an ESI-Q-TOF or Orbitrap mass spectrometer)
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Reconstitute the peptide sample in mobile phase A.
-
Inject the sample into the nano-LC system. Peptides are separated on a C18 column using a gradient of mobile phase B.
-
The eluting peptides are ionized by electrospray ionization (ESI) and enter the mass spectrometer.
-
The mass spectrometer operates in a data-dependent acquisition (DDA) mode.[5]
-
A full MS1 scan is performed to detect the m/z of intact peptide ions.
-
The most abundant precursor ions are selected for fragmentation.
-
Collision-induced dissociation (CID) or other fragmentation methods are used to break the peptide bonds.[12][13]
-
An MS2 scan is performed to detect the m/z of the resulting fragment ions.[11]
-
-
The MS/MS spectra contain fragment ion series (b- and y-ions) that can be used to determine the amino acid sequence of the peptide.[13]
Data Analysis and Interpretation
The data generated from MS analysis needs to be processed to identify the Antho-RFamides.
-
Database Searching: The acquired MS/MS spectra can be searched against a protein or neuropeptide database. If the genome or transcriptome of the organism is available, a custom database containing predicted neuropeptide precursor sequences can be created.[7] Software like Mascot or SEQUEST can be used for this purpose.
-
De Novo Sequencing: For novel neuropeptides not present in any database, their sequences can be determined directly from the MS/MS spectra by interpreting the mass differences between fragment ions.[12][14]
Quantitative Data Presentation
Mass spectrometry can also be used for relative and absolute quantification of neuropeptides.[15][16] Below is a table summarizing hypothetical quantitative data for identified Antho-RFamides under different physiological conditions.
| Peptide Sequence | m/z (monoisotopic) | Condition A (Relative Abundance) | Condition B (Relative Abundance) | Fold Change (B/A) | p-value |
| 491.24 | 1.00 | 2.54 | 2.54 | <0.01 | |
| pGlu-Ser-Leu-Arg-Trp-NH2 | 686.35 | 1.00 | 0.48 | -2.08 | <0.05 |
| Gly-Pro-Pro-Gly-Phe-NH2 | 487.25 | 1.00 | 1.12 | 1.12 | >0.05 |
Note: This table presents example data for illustrative purposes.
Signaling Pathway
Antho-RFamides, like other neuropeptides, are thought to exert their effects by binding to G-protein coupled receptors (GPCRs) on target cells, initiating intracellular signaling cascades.
Caption: A putative signaling pathway for this compound neuropeptides acting through a G-protein coupled receptor (GPCR).
Conclusion
Mass spectrometry is an indispensable technology for the discovery and characterization of Antho-RFamides. The protocols and workflows described here provide a comprehensive guide for researchers to successfully identify and quantify these important signaling molecules. The combination of high-resolution mass spectrometry and sophisticated data analysis tools will continue to advance our understanding of the diverse roles of Antho-RFamides in biological systems.
References
- 1. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuropeptidomics: Mass Spectrometry-Based Identification and Quantitation of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectral imaging and profiling of neuropeptides at the organ and cellular domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Mass Spectrometry Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00082C [pubs.rsc.org]
- 9. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 14. MALDI-TOF mass spectrometry approaches to the characterisation of insect neuropeptides. | Semantic Scholar [semanticscholar.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Developing mass spectrometry for the quantitative analysis of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Developing and Validating Antibodies for Antho-RFamide Detection
Introduction Antho-RFamides are a family of neuropeptides found in cnidarians, such as sea anemones, that play crucial roles in neurotransmission. These peptides are characterized by a C-terminal Arg-Phe-NH2 sequence.[1][2] They are synthesized from large precursor proteins which can contain multiple copies of the immature neuropeptide sequence.[1][3][4] The development of specific antibodies against Antho-RFamide is essential for studying its distribution, localization, and function within the nervous system of these organisms. These application notes provide detailed protocols for the generation, characterization, and validation of antibodies targeting the this compound neuropeptide.
Section 1: Antigen Design and Antibody Production Workflow
The successful generation of high-affinity, specific antibodies begins with the design of a suitable immunogen. Since this compound (
1.1. Antigen Design
-
Peptide Synthesis: Synthesize the tetrapeptide Gln-Gly-Arg-Phe (QGRF), which is the immature form of this compound found in precursor proteins.[1][4] An N-terminal cysteine can be added (Cys-Gln-Gly-Arg-Phe) to facilitate conjugation to a carrier protein.
-
Carrier Protein Conjugation: Conjugate the synthesized peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) using a crosslinker like maleimide.
1.2. Antibody Production and Screening Workflow The general workflow involves immunizing host animals, screening for an immune response, and subsequent purification and validation of the antibodies.
References
- 1. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIGNALING PATHWAYS AND PHYSIOLOGICAL FUNCTIONS OFDROSOPHILA MELANOGASTER FMRFAMIDE-RELATED PEPTIDES | Annual Reviews [annualreviews.org]
- 3. A comparative genomics study of neuropeptide genes in the cnidarian subclasses Hexacorallia and Ceriantharia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Antho-RFamide Antibody Specificity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Antho-RFamide antibodies. Our aim is to address specific issues that may arise during experimentation, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My Western blot shows multiple non-specific bands in addition to the expected band for this compound. What are the potential causes and solutions?
A1: The presence of non-specific bands is a common issue in Western blotting.[1] Several factors could be contributing to this problem. Here is a breakdown of potential causes and recommended solutions:
| Potential Cause | Recommended Solution |
| High Primary Antibody Concentration | Titrate the primary antibody to determine the optimal concentration that maximizes the specific signal while minimizing non-specific binding.[1] |
| Insufficient Blocking | Increase the blocking time (e.g., 2 hours at room temperature or overnight at 4°C) and/or the concentration of the blocking agent (e.g., 5-7% non-fat milk or BSA in TBST).[2] |
| Inadequate Washing | Increase the number and duration of wash steps (e.g., 4-5 washes of 5-10 minutes each) with a sufficient volume of washing buffer (e.g., TBST) to ensure complete membrane coverage and gentle agitation.[2] |
| Cross-reactivity with other RFamide peptides | The RFamide family of peptides shares a common C-terminal motif, which can lead to cross-reactivity.[3] To confirm the specificity of the signal, perform a pre-absorption control using the this compound peptide (pGlu-Gly-Arg-Phe-NH2).[3][4] |
| Sample Degradation | Ensure that protease inhibitors are included in your sample preparation buffer to prevent the degradation of the target protein. |
| Use of Polyclonal Antibody | Polyclonal antibodies can sometimes recognize multiple epitopes, leading to additional bands.[1] If the issue persists, consider using a monoclonal antibody specific to this compound. |
Q2: I am not observing any signal, or the signal is very weak in my Immunohistochemistry (IHC) experiment for this compound. What should I do?
A2: Weak or no staining in IHC can be frustrating. This issue often stems from several key steps in the protocol.
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Concentration | The concentration of the primary antibody may be too low. Perform a titration to find the optimal dilution. |
| Inadequate Antigen Retrieval | For formalin-fixed tissues, heat-induced epitope retrieval (HIER) is often necessary. Experiment with different antigen retrieval buffers (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) and heating methods. |
| Insufficient Incubation Time | Increase the primary antibody incubation time, for example, to overnight at 4°C, to allow for optimal binding. |
| Improper Tissue Fixation | Both under- and over-fixation can mask the epitope. Optimize your fixation protocol based on the tissue type and the specific antibody datasheet recommendations. |
| Antibody Inactivity | Ensure the antibody has been stored correctly and has not expired. Test the antibody on a positive control tissue known to express this compound. |
Q3: How do I perform a pre-absorption control to validate the specificity of my this compound antibody?
A3: A pre-absorption control is a critical experiment to confirm that the antibody is binding specifically to this compound. The principle is to saturate the antibody with its target peptide before incubating it with the sample. A specific signal should be absent in the sample treated with the pre-absorbed antibody.
Here is a general protocol:
-
Determine the optimal working dilution of your this compound antibody.
-
Prepare two tubes with the diluted antibody.
-
To one tube (the pre-absorption control), add the this compound peptide (pGlu-Gly-Arg-Phe-NH2) at a 5-10 fold molar excess compared to the antibody.[2][4]
-
To the other tube (the negative control), add an equivalent volume of buffer without the peptide.
-
Incubate both tubes for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Proceed with your regular staining protocol (Western blot, IHC, or ELISA) using the solutions from both tubes on parallel samples.
-
Compare the results. A significant reduction or complete absence of signal in the sample incubated with the pre-absorbed antibody indicates that the antibody is specific for this compound.
Experimental Protocols
Western Blotting Protocol for this compound Detection
-
Sample Preparation: Homogenize tissues or lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail. Determine the protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Load 20-30 µg of protein per well onto an appropriate percentage polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the this compound antibody at its optimal dilution in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
Immunohistochemistry (IHC-P) Protocol for this compound
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in a suitable buffer (e.g., 10 mM Sodium Citrate, pH 6.0) at 95-100°C for 20-30 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Then, block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate sections with the this compound antibody at its optimal dilution overnight at 4°C in a humidified chamber.
-
Washing: Wash slides three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Detection: Incubate with an avidin-biotin-peroxidase complex (ABC) reagent, followed by visualization with a DAB substrate kit.
-
Counterstaining: Counterstain with hematoxylin to visualize nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene before mounting with a permanent mounting medium.
Indirect ELISA Protocol for this compound
-
Coating: Coat a 96-well microplate with the this compound peptide (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBST).
-
Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add serially diluted this compound antibody to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
Visualizing Experimental Workflows
References
Technical Support Center: Optimizing Antho-RFamide Immunofluorescence
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing fixation for Antho-RFamide immunofluorescence. The following troubleshooting guides and FAQs will help you address specific issues and refine your experimental protocols for high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the best starting fixative for this compound immunofluorescence?
A1: For this compound and other neuropeptides, a 4% paraformaldehyde (PFA) solution in a phosphate-buffered saline (PBS) is the most common and recommended starting point. PFA is a cross-linking fixative that preserves cellular morphology well.[1] However, the optimal fixative can be tissue- and antibody-dependent.
Q2: Should I use perfusion or immersion fixation?
A2: Perfusion fixation is highly recommended for neuropeptide immunofluorescence in whole organisms or tissues to ensure rapid and uniform fixation, which is critical for preserving the localization of labile molecules like neuropeptides. Immersion fixation can be used for cell cultures or small tissue samples, but there is a higher risk of delayed or uneven fixation.
Q3: How long should I fix my samples in PFA?
A3: Fixation time is a critical parameter that requires optimization. Over-fixation with PFA can mask the this compound epitope, leading to weak or no signal. For cell cultures, a 10-20 minute fixation at room temperature is a good starting point.[2] For tissues, fixation times may be longer, but it is crucial to avoid prolonged storage in PFA.[3]
Q4: Is an antigen retrieval step necessary for this compound staining?
A4: Antigen retrieval may be necessary, especially after PFA fixation, as the cross-linking process can mask the epitope.[4] Heat-Induced Epitope Retrieval (HIER) is a common method used to unmask epitopes.[4] The necessity and choice of antigen retrieval method will depend on the specific antibody, tissue type, and fixation protocol used.
Q5: Can I use methanol or other organic solvents for fixation?
A5: Yes, organic solvents like methanol and acetone can be used for fixation and they also permeabilize the cell membrane, which can be advantageous.[1][5] However, they can negatively impact cellular morphology and may not be suitable for all antibodies or epitopes.[1][5] A sequential fixation with PFA followed by methanol can sometimes yield improved results for intracellular targets.[6]
Troubleshooting Guide
Problem 1: Weak or No Staining
| Possible Cause | Recommended Solution |
| Inadequate Fixation | Ensure proper and rapid fixation after sample collection. For tissues, consider transcardial perfusion with 4% PFA. Optimize fixation time; over-fixation can mask the epitope. |
| Suboptimal Fixative | Test different fixatives. While 4% PFA is a good starting point, some antibodies may work better with other fixatives like methanol or a combination of PFA and picric acid. |
| Epitope Masking | If using a cross-linking fixative like PFA, an antigen retrieval step may be necessary. Experiment with Heat-Induced Epitope Retrieval (HIER) using different buffers (e.g., citrate buffer pH 6.0). |
| Antibody Dilution | The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody dilution. |
| Low Target Expression | Confirm the expression of this compound in your sample using an alternative method if possible. |
Problem 2: High Background Staining
| Possible Cause | Recommended Solution |
| Non-specific Antibody Binding | Increase the blocking time or try a different blocking agent (e.g., normal serum from the species of the secondary antibody). Ensure adequate washing steps between antibody incubations. |
| Fixation Artifacts | Over-fixation can sometimes lead to increased background. Reduce fixation time. Avoid using glutaraldehyde at concentrations of 1% or higher, as this can increase background.[7] |
| Autofluorescence | Some tissues, particularly from marine invertebrates, can exhibit high levels of autofluorescence. Use a commercial antifade mounting medium containing an autofluorescence quencher. Image in a spectral range that minimizes autofluorescence. |
| Secondary Antibody Issues | Run a control without the primary antibody to check for non-specific binding of the secondary antibody. Ensure the secondary antibody is cross-adsorbed against the species of your sample if necessary. |
Data on Fixative Performance
The choice of fixative can significantly impact the intensity of the immunofluorescent signal. Below is a summary of findings from comparative studies.
| Fixative Comparison | Observation | Potential Implication for this compound |
| Formalin vs. Histochoice | Histochoice-fixed tissue showed greater mean saturation (staining intensity) for 57.1% of the antibodies tested compared to neutral buffered formalin (NBF). | For some this compound antibodies, alternative non-formalin fixatives might yield a stronger signal. |
| Aldehyde-based vs. Non-aldehyde-based | Aldehyde-based fixatives (e.g., Glyo-fixx) generally showed a higher level of immunoreactivity and more intense immunostaining compared to non-aldehyde-based fixatives.[7] | PFA, an aldehyde-based fixative, is likely a good choice for preserving this compound antigenicity. |
| PFA vs. Methanol | Paraformaldehyde/methanol sequential fixation can result in significantly greater intracellular immunofluorescence compared to either fixative alone.[6] | This combination could be beneficial for visualizing intracellular pools of this compound. |
Experimental Protocols
Recommended Starting Protocol for this compound Immunofluorescence
This protocol is a general guideline and should be optimized for your specific sample and antibody.
-
Fixation:
-
For cell cultures: Fix with 4% PFA in PBS for 15 minutes at room temperature.
-
For whole-mount tissues (e.g., sea anemone larvae): Fix with 4% PFA in PBS for 1-2 hours at room temperature or overnight at 4°C, depending on tissue size and permeability.
-
-
Washing: Wash the samples three times for 5 minutes each with PBS to remove the fixative.
-
Permeabilization:
-
If the target is intracellular, permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Note: Methanol fixation also serves as a permeabilization step.
-
-
Blocking: Block with a suitable blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the anti-Antho-RFamide primary antibody at its optimal dilution in the blocking buffer overnight at 4°C in a humidified chamber.
-
Washing: Wash the samples three times for 10 minutes each with PBS containing 0.1% Triton X-100.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature in the dark.
-
Washing: Wash the samples three times for 10 minutes each with PBS containing 0.1% Triton X-100 in the dark.
-
Counterstaining (Optional): Counterstain with a nuclear stain like DAPI for 5-10 minutes.
-
Mounting: Mount the samples in an antifade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope with the appropriate filter sets.
Visual Guides
The following diagrams illustrate the standard immunofluorescence workflow and a troubleshooting decision tree to help optimize your fixation protocol.
Caption: A typical workflow for immunofluorescence staining.
Caption: A decision tree for troubleshooting common fixation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. arigobio.com [arigobio.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. bosterbio.com [bosterbio.com]
- 5. ibidi.com [ibidi.com]
- 6. Sequential paraformaldehyde and methanol fixation for simultaneous flow cytometric analysis of DNA, cell surface proteins, and intracellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Enhancing Signal-to-Noise in Antho-RFamide Imaging
Welcome to the technical support center for Antho-RFamide imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the signal-to-noise ratio in their immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is imaging it challenging?
Antho-RFamides are a class of neuropeptides found in cnidarians (e.g., sea anemones, corals, jellyfish). Imaging these neuropeptides using immunofluorescence can be challenging due to their often diffuse distribution in gelatinous tissues, potential for high background fluorescence from endogenous fluorophores in marine organisms, and the need to optimize fixation and permeabilization protocols for delicate tissues.
Q2: What is the "signal-to-noise ratio" in the context of immunofluorescence?
The signal-to-noise ratio (S/N) refers to the ratio of the specific fluorescent signal from your target (this compound) to the non-specific background fluorescence. A high S/N ratio is crucial for obtaining clear, high-quality images where the target staining is easily distinguishable from the background.
Q3: What are the most common causes of a low signal-to-noise ratio in this compound imaging?
Common issues include:
-
High Background: Non-specific binding of primary or secondary antibodies, autofluorescence of the tissue, and inadequate blocking.
-
Weak or No Signal: Suboptimal primary antibody concentration, improper fixation that masks the epitope, insufficient permeabilization, or inactive antibodies.
Q4: How can I be sure that the signal I am seeing is specific to this compound?
To ensure specificity, it is essential to run proper controls. A key control is to stain a sample with the secondary antibody only to check for non-specific binding. Additionally, if available, using a tissue known to be devoid of this compound as a negative control can be very informative.
Troubleshooting Guides
Problem 1: High Background Staining
High background fluorescence can obscure the specific signal from this compound. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Non-specific binding of primary antibody | Decrease the concentration of the primary antibody. Perform a titration to find the optimal dilution. |
| Non-specific binding of secondary antibody | Increase the number and duration of wash steps after secondary antibody incubation. Use a secondary antibody that has been pre-adsorbed against the species of your sample. Run a secondary antibody-only control. |
| Inadequate blocking | Increase the blocking time and/or try a different blocking agent (e.g., Normal Goat Serum, Bovine Serum Albumin). Ensure the blocking serum is from the same species as the secondary antibody host. |
| Autofluorescence of the tissue | Treat the tissue with a quenching agent like Sodium Borohydride after fixation.[1] If possible, use a fluorophore in the red or far-red spectrum to avoid the green autofluorescence common in many tissues.[2] |
| Fixation artifacts | Reduce fixation time or try a different fixative. Aldehyde-based fixatives can sometimes induce autofluorescence.[1][2] |
Problem 2: Weak or No Signal
A faint or absent signal for this compound can be frustrating. Here are some common reasons and how to address them.
| Potential Cause | Recommended Solution |
| Primary antibody concentration too low | Increase the concentration of the primary antibody. A titration experiment is recommended to determine the optimal concentration.[3][4] |
| Improper fixation masking the epitope | Optimize the fixation protocol. For marine invertebrates, a gentle fixation is often required. Consider trying different fixatives or reducing the fixation time.[5] Antigen retrieval techniques may be necessary if over-fixation is suspected. |
| Insufficient permeabilization | Increase the concentration of the permeabilizing agent (e.g., Triton X-100) or the incubation time. This is crucial for allowing the antibody to access intracellular epitopes. |
| Inactive primary or secondary antibody | Ensure antibodies have been stored correctly and have not undergone multiple freeze-thaw cycles. Run a positive control with a tissue known to express this compound to verify antibody activity. |
| Low abundance of this compound | Consider using a signal amplification method, such as a tyramide signal amplification (TSA) system, to enhance the signal from low-abundance targets.[6] |
Experimental Protocols
General Immunofluorescence Protocol for this compound in Marine Invertebrates
This protocol is a starting point and should be optimized for your specific antibody and tissue type.
-
Fixation:
-
Fix the tissue in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 1-2 hours at room temperature or overnight at 4°C. For gelatinous tissues, specialized fixation protocols may be necessary to preserve morphology.[5]
-
-
Washing:
-
Wash the tissue three times in PBS for 10 minutes each.
-
-
Permeabilization:
-
Incubate the tissue in PBS containing 0.1-0.5% Triton X-100 for 20-30 minutes at room temperature.[7]
-
-
Blocking:
-
Incubate the tissue in a blocking solution (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100) for at least 1 hour at room temperature.[7]
-
-
Primary Antibody Incubation:
-
Incubate the tissue with the anti-Antho-RFamide antibody diluted in the blocking solution. The optimal dilution should be determined by titration. Incubation is typically performed overnight at 4°C.
-
-
Washing:
-
Wash the tissue three times in PBS with 0.1% Triton X-100 (PBST) for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the tissue with a fluorophore-conjugated secondary antibody diluted in the blocking solution for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash the tissue three times in PBST for 10 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
-
Washing:
-
Wash once with PBS for 5 minutes.
-
-
Mounting:
-
Mount the tissue on a slide with an anti-fade mounting medium.
-
Visualizations
Caption: General workflow for this compound immunofluorescence staining.
Caption: Troubleshooting logic for improving signal-to-noise ratio.
References
- 1. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Improved histological fixation of gelatinous marine invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. media.cellsignal.com [media.cellsignal.com]
Antho-RFamide peptide stability and storage conditions
Welcome to the technical support center for Antho-RFamide peptides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound peptides, as well as troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the structure of this compound and how does it affect its stability?
A1: this compound is a tetrapeptide with the sequence pGlu-Gly-Arg-Phe-NH2 (pyroglutamyl-glycyl-arginyl-phenylalaninamide)[1]. The N-terminal pyroglutamic acid (pGlu) is a key structural feature that confers significant stability. This cyclic structure protects the peptide from degradation by most aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of peptides[2][3]. The C-terminal amide also provides resistance to carboxypeptidases.
Q2: What are the recommended storage conditions for lyophilized this compound peptide?
A2: For optimal long-term stability, lyophilized this compound peptide should be stored at -20°C or colder in a tightly sealed container to minimize exposure to moisture and air. Under these conditions, the peptide can be stable for several years. For short-term storage of a few days to weeks, 4°C is acceptable, but -20°C is always recommended for periods longer than a week.
Q3: How should I store this compound peptide once it is in solution?
A3: Peptides in solution are significantly less stable than in their lyophilized form. If you must store this compound in solution, it is recommended to:
-
Dissolve the peptide in a sterile, slightly acidic buffer (pH 5-6).
-
Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
For most peptides in solution, storage at 4°C is generally limited to a few days. Due to the protective pyroglutamyl group, this compound may exhibit slightly enhanced stability in solution compared to other peptides, but it is still best practice to minimize storage time in solution.
Q4: What are the main degradation pathways for this compound peptides?
A4: While the pyroglutamyl residue provides protection against enzymatic degradation, chemical degradation can still occur over time, especially in solution. Potential degradation pathways include:
-
Oxidation: Although this compound does not contain highly susceptible residues like Methionine or Cysteine, oxidation can still be a factor over long-term storage, particularly if exposed to air.
-
Deamidation: The C-terminal amide could be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally stable at neutral pH.
-
Hydrolysis of the pyroglutamyl ring: The lactam ring of pyroglutamic acid can be opened under strong acidic or basic conditions, though it is stable under typical physiological and experimental conditions.
Q5: How does the presence of a TFA (trifluoroacetic acid) salt affect the peptide?
A5: Synthetic peptides are often purified by high-performance liquid chromatography (HPLC) using trifluoroacetic acid (TFA), resulting in the peptide being a TFA salt. The presence of residual TFA is generally not a concern for most biological assays. However, for highly sensitive cell-based assays, it is advisable to be aware of its presence as it can slightly lower the pH of the reconstituted peptide solution. If TFA is a concern, TFA-removed versions of the peptide are often available from suppliers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent results in bioassays | 1. Peptide degradation: Improper storage of lyophilized powder or solution. Repeated freeze-thaw cycles of stock solutions. | 1. Ensure lyophilized peptide is stored at -20°C or -80°C. Prepare fresh solutions from a new aliquot of lyophilized powder. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| 2. Incorrect peptide concentration: Inaccurate weighing of the lyophilized powder due to its hygroscopic nature. Adsorption of the peptide to plasticware. | 2. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Use low-protein-binding tubes and pipette tips. For accurate concentration determination, consider quantitative amino acid analysis or UV spectroscopy if the peptide contains aromatic residues (this compound contains Phenylalanine). | |
| 3. Interference from contaminants: Bacterial contamination in non-sterile solutions. | 3. Use sterile buffers for reconstitution. Filter-sterilize the peptide solution through a 0.22 µm filter if necessary. | |
| Difficulty dissolving the lyophilized peptide | 1. Hydrophobicity: The peptide may have limited solubility in neutral aqueous solutions. | 1. This compound is generally soluble in aqueous solutions. If solubility issues arise, try dissolving in a small amount of 10% acetic acid and then dilute with the desired buffer. Sonication can also aid in dissolution. |
| Unexpected peaks in HPLC or Mass Spectrometry analysis | 1. Peptide degradation: Formation of degradation products. | 1. Analyze a freshly prepared solution from a new vial of lyophilized peptide to compare with the suspect sample. |
| 2. Oxidation: Exposure to air during handling or storage in solution. | 2. Use degassed buffers for reconstitution and analysis. Purge the headspace of the vial with an inert gas like nitrogen or argon. | |
| 3. Adduct formation: Reaction with components of the buffer or solvent. | 3. Ensure high-purity solvents and reagents are used for analysis. |
Quantitative Data Summary
Currently, there is a lack of publicly available, specific quantitative stability data for this compound (e.g., half-life at different temperatures and pH). However, based on the known stability of pyroglutamyl peptides, the following general stability profile can be inferred.
Table 1: General Stability of Peptides with N-terminal Pyroglutamic Acid
| Condition | Stability Profile | Notes |
| Lyophilized Powder (-20°C) | High | Stable for years. |
| Solution (-20°C) | Moderate | Stable for weeks to months when aliquoted to avoid freeze-thaw cycles. |
| Solution (4°C) | Low | Stable for a few days. |
| Solution (Room Temperature) | Very Low | Prone to degradation within hours to days. |
| pH Stability (in solution) | Generally stable at pH 5-7. | Susceptible to hydrolysis of the pyroglutamyl ring and C-terminal amide at extreme pH values. |
| Enzymatic Stability | High resistance to aminopeptidases. | The pyroglutamyl group blocks the action of most N-terminal degrading enzymes. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes in a desiccator. This prevents condensation of atmospheric moisture, which can affect the stability and weighing accuracy of the hygroscopic peptide.
-
Solvent Selection: Choose an appropriate sterile solvent. For most applications, sterile distilled water or a buffer of slightly acidic pH (e.g., pH 5-6) is suitable.
-
Reconstitution: Add the desired volume of solvent to the vial to achieve the target stock concentration (e.g., 1 mM). Gently vortex or pipette up and down to ensure the peptide is fully dissolved. If solubility is an issue, a brief sonication (5-10 minutes in a water bath sonicator) can be used.
-
Aliquoting: Immediately after reconstitution, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C until use.
Protocol 2: Stability Testing by HPLC
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired buffer (e.g., PBS, pH 7.4).
-
Incubation: Aliquot the stock solution into several vials and incubate them under different conditions (e.g., -20°C, 4°C, room temperature, 37°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each condition.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient, for example, 5% to 60% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. The percentage of remaining peptide can be calculated relative to the t=0 time point. This data can be used to determine the degradation rate and half-life under each condition.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent bioassay results.
Caption: Putative signaling pathway for this compound.
References
Technical Support Center: Cross-Reactivity of RFamide Peptide Antisera
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RFamide peptide antisera. The information is presented in a question-and-answer format to directly address common issues encountered during immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are RFamide peptides, and why is antibody cross-reactivity a concern?
A1: RFamide peptides are a diverse family of neuropeptides characterized by a common C-terminal Arginine (R) and Phenylalanine (F) amide (RFa) motif.[1] This family is divided into several groups in mammals, including neuropeptide FF (NPFF), gonadotropin-inhibitory hormone (GnIH) or RFamide-related peptides (RFRPs), kisspeptins, prolactin-releasing peptides (PrRP), and pyroglutamylated RFamide peptides (QRFP).[1] Due to the shared C-terminal sequence homology, antibodies generated against one RFamide peptide may exhibit cross-reactivity with other members of the family, leading to non-specific signals and inaccurate results in immunoassays.
Q2: How can I test for the cross-reactivity of my RFamide peptide antiserum?
A2: The most common methods for testing antibody cross-reactivity are competitive immunoassays, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA). These assays measure the ability of related peptides to compete with the primary antigen for binding to the antibody. A peptide pre-adsorption test is also a crucial control for immunohistochemistry (IHC) to confirm signal specificity.
Q3: Where can I find quantitative data on the cross-reactivity of specific RFamide peptide antisera?
A3: Quantitative cross-reactivity data is often presented in the validation section of publications describing the development and characterization of a specific antibody. However, this information can be fragmented. The following tables summarize some of the available data on RFamide peptide antisera cross-reactivity.
Data Presentation: RFamide Peptide Antisera Cross-Reactivity
Table 1: Cross-Reactivity of a GnIH Antibody with Mouse RFRP-1 and RFRP-3
| Competing Peptide | IC50 (pmol/well) |
| RFRP-1 | ~10 |
| RFRP-3 | ~1 |
This data is derived from a competitive ELISA where mouse RFRP-1 or RFRP-3 was coated on the plate, and the respective peptide was used as a competitor for the GnIH antibody.
Table 2: Cross-Reactivity of Kisspeptin Receptor Ligands with Neuropeptide FF (NPFF) Receptors
| Peptide | Target Receptor | Binding Affinity (IC50) | Notes |
| Kisspeptin-10 | NPFFR1 | 0.16 µM | Exhibited potent binding and activation. |
| Kisspeptin-10 | NPFFR2 | Moderate to Potent | GPR54 agonist peptides showed significant binding to NPFF receptors.[2] |
| Kp-54 | NPFFR1 | Moderate Affinity | The full-length kisspeptin also demonstrated binding.[2] |
This table highlights the potential for cross-reactivity at the receptor level, which can inform potential off-target effects in functional assays and guide specificity testing of anti-kisspeptin antibodies against NPFF peptides.
Table 3: Qualitative Cross-Reactivity of an Anti-Kisspeptin Antibody
| Competing Peptide | Cross-Reactivity Observed | Method |
| Neuropeptide FF (NPFF) | Yes | Immunohistochemistry |
A study developing a new anti-kisspeptin antibody found cross-reactivity with NPFF neurons, which was eliminated by pre-absorption of the antibody with NPFF.[3] This underscores the importance of validating antibody specificity against closely related family members.
Troubleshooting Guides
Issue 1: High background or non-specific staining in Immunohistochemistry (IHC).
Possible Cause:
-
Cross-reactivity of the primary antibody with other RFamide peptides present in the tissue.
-
Non-specific binding of the primary or secondary antibody.
-
Endogenous peroxidase or biotin activity.
Troubleshooting Steps:
-
Perform a Peptide Pre-adsorption Control: Pre-incubate your primary antibody with an excess of the immunizing peptide. A significant reduction or elimination of the staining signal indicates that the antibody is specific to the immunogen.[4]
-
Test for Cross-Reactivity with Related Peptides: Pre-incubate the antibody with other RFamide peptides that are known to be expressed in your tissue of interest. If the signal disappears, it indicates cross-reactivity. For example, an anti-kisspeptin antibody was shown to cross-react with NPFF, and this was resolved by pre-absorbing the antibody with NPFF.[3]
-
Optimize Antibody Concentration: Titrate your primary antibody to determine the optimal concentration that provides a strong specific signal with minimal background.[5]
-
Use a High-Quality Blocking Buffer: A good blocking buffer, such as 5-10% normal serum from the same species as the secondary antibody, can help reduce non-specific binding.[6]
-
Quench Endogenous Enzymes: If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a hydrogen peroxide treatment. If using a biotin-based detection system, use an avidin/biotin blocking kit.[5]
Issue 2: Inconsistent or unexpected results in a competitive ELISA or RIA.
Possible Cause:
-
Cross-reactivity of the antibody with multiple RFamide peptides in the sample.
-
Issues with the standard curve.
-
Suboptimal assay conditions (e.g., incubation times, temperatures, buffer composition).
Troubleshooting Steps:
-
Validate Antibody Specificity: Run a competitive binding assay with a panel of related RFamide peptides to determine the percent cross-reactivity of your antibody.
-
Optimize Standard Curve: Ensure your standard curve is reproducible and covers the expected concentration range of your analyte. Improper dilution or degradation of the standard can lead to inaccurate results.
-
Check Buffer Compatibility: Ensure your assay buffer does not interfere with the antibody-antigen binding. For example, high salt concentrations can sometimes reduce non-specific interactions.[6]
-
Optimize Incubation Times and Temperatures: Ensure consistent incubation times and temperatures for all steps, as these can significantly impact binding kinetics.
-
Review Pipetting Technique: Inaccurate pipetting can lead to high variability. Use calibrated pipettes and consistent technique.[6]
Experimental Protocols
Protocol 1: Competitive Radioimmunoassay (RIA) for Cross-Reactivity Assessment
This protocol is a general guideline for determining the cross-reactivity of an RFamide peptide antiserum.
Materials:
-
Specific rabbit anti-RFamide peptide antiserum
-
Radiolabeled RFamide peptide (e.g., ¹²⁵I-labeled peptide)
-
Unlabeled standard RFamide peptide (the immunogen)
-
Unlabeled related RFamide peptides to be tested for cross-reactivity
-
RIA buffer (e.g., 0.06 M phosphate buffer, pH 7.2, containing 0.3% BSA and 0.02% Tween 20)[4]
-
Secondary antibody (e.g., goat anti-rabbit IgG)
-
Normal rabbit serum
-
Polyethylene glycol (PEG) solution
-
Gamma counter
Procedure:
-
Prepare Reagents: Reconstitute and dilute all antibodies and peptides in RIA buffer to their optimal working concentrations. The optimal dilution for the primary antibody should be determined empirically to achieve 30-50% binding of the radiolabeled peptide.
-
Set up Assay Tubes: In polystyrene tubes, add in the following order:
-
100 µL of RIA buffer (for total counts and non-specific binding tubes) or 100 µL of standard/competing peptide solution at various concentrations.
-
100 µL of diluted primary antiserum (omit for non-specific binding tubes).
-
100 µL of radiolabeled peptide (e.g., ~10,000 cpm/tube).
-
-
Incubation: Vortex all tubes and incubate for 24-48 hours at 4°C.
-
Immunoprecipitation: Add 100 µL of diluted secondary antibody and 100 µL of diluted normal rabbit serum to all tubes except the total counts tube. Vortex and incubate for another 24 hours at 4°C.
-
Separation: Add 1 mL of cold PEG solution to precipitate the antibody-bound fraction. Vortex and centrifuge at 3000 x g for 20 minutes at 4°C.
-
Counting: Decant the supernatant and count the radioactivity in the pellets using a gamma counter.
-
Calculation of Cross-Reactivity:
-
Generate a standard curve by plotting the percentage of bound radiolabel versus the concentration of the unlabeled standard peptide.
-
Determine the concentration of each competing peptide that causes 50% displacement of the radiolabeled peptide (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of standard peptide / IC50 of competing peptide) x 100
-
Protocol 2: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a framework for assessing cross-reactivity using a competitive ELISA format.
Materials:
-
High-binding 96-well microplate
-
Coating buffer (e.g., 50 mM sodium carbonate, pH 9.6)
-
RFamide peptide for coating (the immunogen)
-
Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS)
-
Primary RFamide peptide antiserum
-
Competing RFamide peptides
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of the microplate with 100 µL of the RFamide peptide solution (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[7]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with 200 µL of blocking buffer per well for 1-2 hours at room temperature.[7]
-
Washing: Wash the plate three times with wash buffer.
-
Competition: In a separate plate or tubes, pre-incubate the primary antibody at its optimal dilution with varying concentrations of the standard peptide or the competing peptides for 1 hour at 37°C.[7]
-
Incubation: Add 100 µL of the antibody/peptide mixtures to the coated and blocked plate. Incubate for 90 minutes at 37°C.[7]
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.[7]
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Calculation of Cross-Reactivity: Similar to the RIA protocol, calculate the IC50 values for the standard and competing peptides from the resulting inhibition curves and use the formula provided in the RIA protocol to determine the percent cross-reactivity.
Protocol 3: Peptide Pre-adsorption for Immunohistochemistry (IHC) Specificity Control
This protocol is essential for validating the specificity of staining in IHC applications.
Materials:
-
Tissue sections on slides
-
Primary RFamide peptide antiserum
-
Immunizing peptide (blocking peptide)
-
Antibody diluent (e.g., PBS with 1% BSA)
-
Standard IHC reagents (secondary antibody, detection system, buffers)
Procedure:
-
Determine Optimal Antibody Concentration: First, optimize your IHC protocol to determine the ideal working dilution of your primary antibody.
-
Prepare Antibody Solutions: Prepare two tubes of the primary antibody at its optimal concentration in the antibody diluent.
-
Tube 1 (Blocked Antibody): Add the immunizing peptide to the diluted primary antibody at a 5- to 10-fold excess by weight. For example, for 1 µg of antibody, add 5-10 µg of peptide.
-
Tube 2 (Control Antibody): Add an equivalent volume of antibody diluent without the peptide.
-
-
Pre-incubation: Incubate both tubes for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
IHC Staining: Process two identical tissue sections in parallel.
-
Apply the "Blocked Antibody" solution from Tube 1 to one section.
-
Apply the "Control Antibody" solution from Tube 2 to the other section.
-
-
Complete IHC Protocol: Proceed with the remainder of your standard IHC protocol (washing, secondary antibody incubation, detection, and counterstaining).
-
Analysis: Compare the staining patterns between the two sections. A specific signal should be present in the section stained with the control antibody and absent or significantly reduced in the section stained with the blocked antibody. Any remaining signal in the blocked section is likely non-specific.
Visualization of Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathways of major RFamide peptide families.
Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.
Caption: Logical workflow for an IHC peptide pre-adsorption specificity control.
References
- 1. Peptide radioimmunoassay (ria) | PDF [slideshare.net]
- 2. affbiotech.cn [affbiotech.cn]
- 3. An immunohistochemical study on the expressional dynamics of kisspeptin neurons relevant to GnRH neurons using a newly developed anti-kisspeptin antibody [pubmed.ncbi.nlm.nih.gov]
- 4. shigematsu-bio.com [shigematsu-bio.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. assaygenie.com [assaygenie.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Enhancing Antho-RFamide Expression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the expression of Antho-RFamide in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its precursor structure?
A1: this compound is a neuropeptide originally isolated from sea anemones, with the sequence pyroglutamyl-glycyl-arginyl-phenylalanine-amide (
Q2: Which cell line is better for expressing this compound: CHO or HEK293?
A2: Both Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells are suitable for expressing secreted proteins like this compound. The choice often depends on the specific experimental goals. HEK293 cells are known for their high transfection efficiency and are often used for transient expression to rapidly produce proteins for research purposes.[1][3][4][5][6] CHO cells are robust and are the industry standard for stable cell line development and large-scale production of therapeutic proteins.[1][3][4][5][6] For difficult-to-express proteins, swapping from CHO to HEK293 cells has been shown to improve secretion in some cases.[3][6]
Q3: Should I use transient or stable transfection for this compound expression?
A3: The choice between transient and stable transfection depends on your experimental needs.
-
Transient transfection is ideal for rapid, small- to medium-scale production of this compound for initial characterization and functional assays. Expression is high but temporary, typically lasting for a few days.[7][8][9][10]
-
Stable transfection is necessary for long-term, consistent production of this compound, which is essential for applications like drug screening and large-scale manufacturing. This process involves integrating the gene encoding the this compound precursor into the host cell genome, which is more time-consuming to establish.[7][8][9][10]
Q4: How important is codon optimization for this compound expression?
A4: Codon optimization is a critical step to enhance the expression of a gene in a heterologous system. By altering the nucleotide sequence to match the codon usage bias of the host cell (e.g., CHO or HEK293) without changing the amino acid sequence, you can significantly improve translation efficiency and, consequently, protein yield.[5][11][12][13][14][15] Several online tools and commercial services are available for codon optimization.
Q5: Does the choice of signal peptide affect the secretion of this compound?
A5: Yes, the signal peptide is crucial for directing the newly synthesized this compound precursor to the secretory pathway. While the native signal peptide of the this compound precursor can be used, its efficiency may not be optimal in a mammalian host.[16][17][18][19][20][21][22] It is often beneficial to test different well-characterized and highly efficient signal peptides, such as those from human interleukin-2 or immunoglobulin kappa, to identify the one that yields the highest secretion of this compound.[20]
Troubleshooting Guides
Low or No this compound Expression
| Potential Cause | Recommended Solution |
| Suboptimal Gene Construct | - Codon Optimize: Ensure the DNA sequence of the this compound precursor is optimized for the chosen expression host (CHO or HEK293).- Signal Peptide: Test different signal peptides to find the most efficient one for secretion in your system.- Promoter Strength: Use a strong constitutive promoter, such as the CMV or EF1α promoter, to drive high levels of transcription. |
| Inefficient Transfection | - Optimize Transfection Protocol: Titrate the DNA-to-transfection reagent ratio and cell density to find the optimal conditions for your specific cell line.- Cell Health: Ensure cells are healthy and in the logarithmic growth phase at the time of transfection.- DNA Quality: Use high-purity plasmid DNA. |
| Poor mRNA Stability or Translation | - Include a Kozak Sequence: Ensure a proper Kozak consensus sequence is present around the start codon to facilitate efficient translation initiation.- Avoid mRNA Secondary Structures: Analyze the mRNA sequence for strong secondary structures that could impede ribosome scanning and translation. |
| Inefficient Protein Processing | - Co-express Processing Enzymes: The this compound precursor requires specific enzymes for cleavage and amidation. If the host cell's endogenous enzymes are insufficient, consider co-expressing prohormone convertases (e.g., PC1/3, PC2) and peptidylglycine alpha-amidating monooxygenase (PAM). |
| Protein Degradation | - Add Protease Inhibitors: If you suspect degradation in the cell culture medium, you can add a cocktail of protease inhibitors.- Optimize Culture Conditions: Factors like pH and temperature can influence protease activity. Ensure these are optimal for your cell line. |
| Secretion Bottleneck | - Reduce Culture Temperature: Lowering the culture temperature (e.g., to 30-32°C) after transfection can sometimes enhance protein folding and secretion.- Compare Intracellular vs. Secreted Levels: Analyze both the cell lysate and the culture medium to determine if the peptide is being produced but not efficiently secreted.[4] |
Quantification Assay Issues (ELISA & RIA)
| Problem | Potential Cause | Troubleshooting Steps |
| No or Weak Signal in ELISA | - Incorrect Antibody Concentration: Titrate the capture and detection antibody concentrations to find the optimal working range.- Short Incubation Times: Increase the incubation times for the antibodies and the sample to allow for sufficient binding.[17]- Inactive Enzyme Conjugate: Ensure the enzyme conjugate is active and has been stored correctly.- Substrate Issue: Use a fresh substrate solution and protect it from light.[17] | |
| High Background in ELISA | - Insufficient Washing: Increase the number of wash steps and the soaking time between washes.- Cross-Reactivity: Ensure the antibodies are specific for this compound.- Blocking Inefficiency: Try different blocking buffers (e.g., BSA, non-fat dry milk) and increase the blocking time. | |
| Poor Standard Curve | - Degraded Standard: Use a fresh, properly stored this compound peptide standard.- Inaccurate Pipetting: Ensure accurate and consistent pipetting, especially when preparing the standard dilutions.- Incorrect Curve Fit: Use the appropriate regression model (e.g., four-parameter logistic) for your data. | |
| Inconsistent RIA Results | - Radiolabeled Peptide Degradation: Ensure the 125I-labeled this compound is of high purity and has not degraded.- Antibody Variability: Use a consistent source and lot of the primary antibody.- Incomplete Separation of Bound and Free Ligand: Optimize the precipitation step (e.g., second antibody concentration, incubation time).- Counting Errors: Ensure the gamma counter is calibrated and functioning correctly.[8] |
Quantitative Data Summary
While specific expression yields for this compound can vary significantly based on the experimental setup, the following table provides a general comparison of expected protein expression levels in CHO and HEK293 cells for secreted proteins. This data is compiled from studies on various recombinant proteins and serves as a guideline for what researchers might expect.
| Expression System | Typical Titer Range (mg/L) | Key Advantages | References |
| Transient HEK293 | 1 - 500 | Rapid expression, high transfection efficiency, suitable for research scale. | [1][3][4][5][6] |
| Stable CHO | 10 - 5000+ | High yields, suitable for large-scale production, regulatory acceptance. | [1][3][4][5][6] |
Note: These values are highly dependent on the specific protein, vector, and culture conditions.
Experimental Protocols
Protocol 1: Transient Transfection of HEK293 Cells for this compound Expression
-
Cell Seeding: The day before transfection, seed healthy, actively dividing HEK293 cells in a culture plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In tube A, dilute the codon-optimized plasmid DNA encoding the this compound precursor with a suitable signal peptide into a serum-free medium (e.g., Opti-MEM).
-
In tube B, dilute a suitable transfection reagent (e.g., a lipid-based reagent) into the same serum-free medium.
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of DNA-transfection reagent complexes.
-
-
Transfection: Add the transfection complexes dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂.
-
Harvesting: After 48-72 hours, collect the cell culture supernatant. Centrifuge the supernatant to remove cells and debris. The clarified supernatant now contains the secreted this compound and is ready for quantification.
Protocol 2: Quantification of Secreted this compound by Sandwich ELISA
-
Plate Coating: Dilute the capture antibody specific for this compound in a coating buffer (e.g., PBS). Add 100 µL to each well of a 96-well ELISA plate and incubate overnight at 4°C.[9]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Prepare a standard curve by serially diluting a known concentration of synthetic this compound peptide. Add 100 µL of the standards and the cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[9]
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.[9]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in blocking buffer, to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of a TMB substrate solution to each well and incubate at room temperature in the dark until a color develops (typically 15-30 minutes).
-
Stop Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of this compound in the samples.
Visualizations
Caption: Generalized this compound signaling pathway via a G-protein coupled receptor (GPCR).
Caption: Experimental workflow for enhancing this compound expression.
Caption: Logical troubleshooting workflow for low this compound expression.
References
- 1. researchgate.net [researchgate.net]
- 2. microbenotes.com [microbenotes.com]
- 3. Harnessing secretory pathway differences between HEK293 and CHO to rescue production of difficult to express proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. ethosbiosciences.com [ethosbiosciences.com]
- 8. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 9. mabtech.com [mabtech.com]
- 10. Radioimmunoassays | Revvity [revvity.com]
- 11. [Radioimmunological aspects of neuropeptides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Techniques for neuropeptide determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. betalifesci.com [betalifesci.com]
- 14. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Receptor-effector coupling by G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Radioimmunoassay of neuropeptide Y (NPY) in biological fluids. Circulating NPY levels depend on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. arp1.com [arp1.com]
Technical Support Center: Antho-RFamide Tissue Extraction
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to refine Antho-RFamide tissue extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What are Antho-RFamides and why is their extraction challenging?
Antho-RFamides are a class of neuropeptides found in cnidarians, such as sea anemones. They are characterized by the C-terminal sequence Arginine-Phenylalanine-amide. Like other neuropeptides, their extraction is challenging due to their low abundance in tissues, susceptibility to rapid degradation by endogenous proteases, and potential for loss during complex sample preparation workflows.[1][2][3] Successful extraction requires meticulous technique to preserve their integrity from tissue collection through to final analysis.
Q2: How can I minimize peptide degradation during the extraction process?
Preventing degradation is critical and should begin at the moment of tissue collection.[3] Key strategies include:
-
Immediate Freezing: Snap-freeze the tissue in liquid nitrogen or on dry ice immediately after dissection to halt enzymatic processes.[1]
-
Heat Stabilization: In some protocols, heat stabilization can be used to denature proteolytic enzymes, which has been shown to increase the identification rates of neuropeptides.[4][5]
-
Use of Protease Inhibitors: Incorporate a cocktail of protease inhibitors into your homogenization and extraction buffers to inactivate a broad spectrum of proteases.[6][7]
-
Maintain Cold Temperatures: Perform all homogenization and centrifugation steps on ice or at 4°C to reduce enzyme activity.[1]
-
Acidic Conditions: Using acidified solvents for extraction helps to inactivate many proteases and improve peptide solubility.[3]
Q3: What is the most effective solvent for extracting Antho-RFamides?
Acidified organic solvents are highly effective for neuropeptide extraction. A commonly used solution is acidified methanol (e.g., 90% methanol, 9% water, 1% glacial acetic acid), which simultaneously precipitates larger proteins, inhibits protease activity, and solubilizes peptides.[3] Some studies have also found success with a sequential extraction, first using an aqueous medium followed by an organic one, to capture a wider range of both hydrophilic and hydrophobic peptides.[4][5] Another effective method involves an initial homogenization in hot water to inactivate enzymes, followed by extraction in cold acid.[8][9]
Q4: My mass spectrometry results are noisy or show poor signal. What are the likely causes related to extraction?
Noisy mass spectrometry data can often be traced back to sample purity.
-
Matrix Effects: Biological samples contain high concentrations of salts, lipids, and other metabolites that can interfere with the ionization of your target peptides, leading to signal suppression or enhancement.[3][10]
-
Contaminating Proteins: Abundant proteins in the tissue can mask the signals of low-abundance neuropeptides.[1] Perfusion of the tissue with ice-cold saline before dissection can help by flushing out blood, which is a major source of high-abundance proteins.[1]
-
Detergents: If detergents are used for cell lysis, they must be thoroughly removed as they ionize very well and can overwhelm the peptide signal.[11][12]
-
Insufficient Cleanup: Incomplete desalting and purification after extraction is a primary cause of poor MS results. A solid-phase extraction (SPE) step is crucial for cleaning the sample before analysis.[1][10]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions & Optimizations |
| Low or No Peptide Yield | 1. Inefficient Tissue Homogenization: Inadequate cell disruption prevents the release of peptides from the tissue matrix.[13] 2. Suboptimal Extraction Solvent: The chosen solvent may not be effectively solubilizing the Antho-RFamides.[13] 3. Peptide Degradation: Endogenous proteases are degrading the peptides during sample preparation.[2][3] 4. Insufficient Starting Material: The amount of tissue used contains very low concentrations of the target peptide. | 1. Optimize Homogenization: Ensure the tissue is completely disrupted. For tough tissues, grinding in liquid nitrogen may be necessary.[14][15] Consider bead milling or sonication for thorough disruption.[8][14] 2. Test Different Solvents: Compare your current solvent with alternatives, such as different acid concentrations or a sequential aqueous/organic extraction.[4][16] 3. Enhance Protease Inhibition: Add a broad-spectrum protease inhibitor cocktail to all buffers immediately before use.[6] Ensure all steps are performed rapidly and at cold temperatures. 4. Increase Input: If possible, increase the starting amount of tissue. Concentrate the final extract by lyophilization or vacuum centrifugation. |
| Inconsistent/Irreproducible Results | 1. Variability in Tissue Samples: Differences in the age, condition, or specific region of the dissected tissue. 2. Inconsistent Timing: Delays between tissue harvesting and freezing can lead to variable levels of degradation.[4][5] 3. Procedural Drift: Minor, unintentional variations in incubation times, temperatures, or reagent volumes between experiments. | 1. Standardize Dissection: Use tissue from the same anatomical region and from subjects of a similar developmental stage. 2. Immediate Processing: Standardize a rapid workflow from dissection to snap-freezing to minimize post-mortem artifacts.[1] 3. Use a Detailed Checklist: Follow the protocol precisely for each sample. Ensure accurate and consistent pipetting and timing. |
| Sample Contamination (Observed in MS) | 1. Presence of Salts/Buffers: High salt concentrations interfere with mass spectrometry ionization.[10][11] 2. Lipid Contamination: Lipids can suppress the peptide signal and contaminate the LC-MS system. 3. Abundant Proteins/Peptides: Non-target peptides from the degradation of abundant proteins can obscure the signal from low-abundance Antho-RFamides.[8] | 1. Thorough Desalting: Implement or optimize a solid-phase extraction (SPE) step using C18 columns to remove salts and concentrate the peptides. 2. Delipidation: Consider a lipid removal step if tissues are rich in fat. 3. Minimize Protein Contamination: Perfuse tissue with cold saline to remove blood.[1] Use extraction methods like acidified methanol or heat/acid precipitation that help remove larger proteins.[3][8] Molecular-weight cutoff (MWCO) filters can also be used.[3] |
Data Presentation
Table 1: Comparison of Common Neuropeptide Extraction Solvents
| Solvent System | Composition | Advantages | Disadvantages |
| Acidified Methanol | 90% Methanol / 9% Water / 1% Acetic Acid | Efficiently precipitates proteins, inhibits proteases, and solubilizes a wide range of peptides.[3] | Can be less effective for highly hydrophobic or hydrophilic peptides. |
| Hot Water / Cold Acid | 1. Homogenize in water (70-90°C). 2. Add cold acid (e.g., HCl or Acetic Acid). | Heat step effectively denatures and inactivates degradative enzymes.[8][9] Good for minimizing protein breakdown fragments.[8] | May not be suitable for heat-labile peptides. Requires careful temperature control. |
| Sequential Extraction | 1. Aqueous Buffer (e.g., acidified water). 2. Organic Solvent (e.g., Acetonitrile/Acid). | Aims to extract a broader range of peptides with varying polarities.[4][5] | More complex and time-consuming protocol with additional steps. |
| Acetic Acid | 2-5% Acetic Acid in Water | Simple, effective for many traditional peptide isolations. Used in the original isolation of this compound.[17] | May be less efficient at precipitating interfering proteins compared to organic solvents. |
Table 2: Example Components for a Protease Inhibitor Cocktail
| Inhibitor Class | Target Proteases | Example Inhibitor | Notes |
| Serine Protease Inhibitors | Trypsin, Chymotrypsin, Elastase | AEBSF, PMSF | PMSF is toxic and has a short half-life in aqueous solutions; AEBSF is a more stable alternative.[7] |
| Cysteine Protease Inhibitors | Papain, Cathepsins, Calpain | E-64, Leupeptin | Effective against a broad range of cysteine proteases.[6] |
| Aspartic Protease Inhibitors | Pepsin, Renin | Pepstatin A | Specifically targets aspartic proteases.[6] |
| Metalloprotease Inhibitors | Thermolysin, Carboxypeptidase A | EDTA, Bestatin | EDTA chelates the metal ions required for metalloprotease activity.[7] |
Visualizations
Caption: General workflow for this compound tissue extraction.
Caption: A decision tree for troubleshooting low peptide yield.
Caption: Simplified biosynthesis and signaling of neuropeptides.
Detailed Experimental Protocol: Optimized this compound Extraction
This protocol integrates best practices for maximizing yield and purity of Antho-RFamides from tissue for subsequent mass spectrometry analysis.
1. Materials and Reagents
-
Extraction Buffer: 90% Methanol, 9% LC-MS Grade Water, 1% Glacial Acetic Acid.
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340 or equivalent).
-
Solid-Phase Extraction (SPE) C18 columns.
-
SPE Activation Solution: 50% Acetonitrile / 0.1% Formic Acid.
-
SPE Wash Solution: 0.1% Formic Acid in LC-MS Grade Water.
-
SPE Elution Solution: 50% Acetonitrile / 0.1% Formic Acid.
-
All solvents should be LC-MS grade.
2. Tissue Preparation
-
Dissect the target tissue as rapidly as possible to minimize post-mortem degradation. If applicable, perfuse the animal with ice-cold saline to remove blood.[1]
-
Immediately snap-freeze the tissue in liquid nitrogen. Store at -80°C until use. Do not allow the tissue to thaw.[18]
3. Homogenization and Extraction
-
Weigh the frozen tissue. Perform all subsequent steps on ice.
-
Prepare the Extraction Buffer and add the protease inhibitor cocktail immediately before use, following the manufacturer's instructions.
-
Place the frozen tissue in a pre-chilled tube with an appropriate volume of Extraction Buffer (a 10:1 solvent-to-tissue v/w ratio is recommended).[1]
-
Homogenize the tissue thoroughly using a sonicator or bead mill until no visible tissue fragments remain.[14]
-
Incubate the homogenate on ice for 20 minutes to allow for peptide extraction.[1]
4. Peptide Recovery
-
Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.[1]
-
Carefully collect the supernatant, which contains the extracted peptides, and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.
-
Optional Repeat Extraction: To maximize yield, the pellet can be resuspended in a fresh aliquot of Extraction Buffer, incubated on ice for another 20 minutes, and re-centrifuged. The second supernatant can then be combined with the first.[1]
5. Solid-Phase Extraction (SPE) Cleanup
-
Activate Column: Add activation solution to the C18 SPE column and centrifuge (or use a vacuum manifold) to pass the solution through. Repeat this step twice.[1]
-
Equilibrate Column: Add wash solution to the column and pass it through. Repeat this step twice.
-
Load Sample: Load the peptide-containing supernatant onto the column and pass it through slowly to allow peptides to bind. Reload the flow-through onto the column two more times to maximize peptide retention.[1]
-
Wash Column: Add wash solution to the column and pass it through to remove salts and other hydrophilic impurities. Repeat this step twice.
-
Elute Peptides: Place a clean collection tube under the column. Add the elution solution to elute the purified peptides. Repeat the elution step to ensure complete recovery.
6. Final Sample Preparation
-
Dry the eluted peptide sample using a vacuum concentrator (SpeedVac).
-
Reconstitute the dried peptides in a small volume of an appropriate solvent for your analytical instrument (e.g., 0.1% formic acid in water for LC-MS).[1]
-
The sample is now ready for analysis.
References
- 1. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New techniques, applications and perspectives in neuropeptide research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Different Strategies for Stabilization of Brain Tissue and Extraction of Neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain Tissue Sample Stabilization and Extraction Strategies for Neuropeptidomics | Springer Nature Experiments [experiments.springernature.com]
- 6. プロテアーゼ阻害剤:サンプル調製中にタンパク質が失われないように [sigmaaldrich.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 10. Sample Preparation for Mass Spectrometry-Based Proteomics; from Proteomes to Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. massspec.unm.edu [massspec.unm.edu]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. alliedacademies.org [alliedacademies.org]
- 15. bionano.com [bionano.com]
- 16. Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isolation of pyroGlu-Gly-Arg-Phe-NH2 (this compound), a neuropeptide from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. neb.com [neb.com]
Technical Support Center: Invertebrate Neuropeptide Electrophysiology
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with invertebrate neuropeptide electrophysiology.
Troubleshooting Guide
This guide addresses common issues encountered during invertebrate neuropeptide electrophysiology experiments in a question-and-answer format.
| Problem | Potential Causes | Solutions |
| 1. No discernible response to neuropeptide application. | - Peptide Degradation: Neuropeptides can be degraded by proteases in the saline or on the tissue preparation. - Incorrect Peptide Concentration: The concentration of the neuropeptide may be too low to elicit a response. - Receptor Desensitization: Previous applications of the same or similar peptides may have caused the receptors to become unresponsive. - Inactive Peptide: The peptide stock may have lost its activity due to improper storage or handling. - Slow Onset of Action: Neuropeptide effects can be slow to develop, and the recording may not be long enough to observe them. | - Use Protease Inhibitors: Include a cocktail of protease inhibitors in your saline. - Test a Range of Concentrations: Perform a dose-response experiment to find the optimal concentration. Start with a concentration in the low nanomolar range and increase incrementally. - Allow for Recovery Time: Ensure adequate washout periods (several minutes to over an hour) between peptide applications. - Prepare Fresh Peptide Stocks: Aliquot peptide stocks and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. - Extend Recording Time: Continue recording for at least 5-10 minutes after peptide application to capture slow-onset effects. |
| 2. High variability in responses between preparations. | - Differences in Animal Physiology: The age, sex, and physiological state (e.g., feeding status, circadian rhythm) of the animals can influence neuronal responses. - Dissection-induced Damage: Variations in the dissection procedure can lead to different levels of tissue health. - Inconsistent Peptide Application: The method of peptide delivery (e.g., bath application, focal perfusion) may not be consistent across experiments. | - Standardize Animal Conditions: Use animals of the same age, sex, and physiological state for a given set of experiments. - Refine Dissection Technique: Practice the dissection to ensure consistency and minimize damage to the nervous tissue. - Use a Reliable Perfusion System: Employ a calibrated perfusion system to ensure consistent and rapid application of the neuropeptide. |
| 3. Slow, drifting baseline during recording. | - Mechanical Instability: The recording setup (e.g., micromanipulator, perfusion lines) may be unstable. - Temperature Fluctuations: Changes in the temperature of the recording chamber can cause drift. - Changes in Bath Volume: Evaporation or inconsistent perfusion can alter the bath volume and ion concentrations. | - Secure all Components: Ensure all components of the rig are securely fastened. Use magnetic stands for manipulators and perfusion lines. - Use a Temperature Controller: Maintain a constant temperature in the recording chamber using a feedback-controlled heating/cooling system. - Maintain a Stable Bath Level: Use a perfusion system with a consistent inflow and outflow to maintain a constant bath volume. |
| 4. Receptor desensitization with repeated applications. | - Receptor Internalization: Prolonged or repeated exposure to the agonist can lead to the removal of receptors from the cell surface. - Receptor Phosphorylation: G-protein-coupled receptors (GPCRs) can be phosphorylated, leading to uncoupling from their signaling pathways. | - Increase Washout Time: Allow for longer washout periods between applications to permit receptor resensitization. - Use Lower Concentrations: Apply the lowest effective concentration of the neuropeptide to minimize desensitization. - Vary the Agonist: If possible, use different agonists that target the same receptor to investigate desensitization mechanisms. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the appropriate invertebrate model for my neuropeptide research?
A1: The choice of model depends on your research question.
-
Aplysia californica (Sea Hare): Possesses large, identifiable neurons, making it ideal for single-cell electrophysiology and studying the cellular mechanisms of learning and memory.[1]
-
Drosophila melanogaster (Fruit Fly): Offers powerful genetic tools for manipulating neuropeptide signaling pathways and studying their role in complex behaviors.
-
Lymnaea stagnalis (Pond Snail): Has a well-characterized central pattern generator (CPG) for feeding, making it a good model for studying peptidergic modulation of rhythmic behaviors.[2]
-
Crustaceans (e.g., Crabs, Lobsters): The stomatogastric ganglion (STG) is a classic model for studying the modulation of CPGs by neuropeptides and other amines.
Q2: What is the best method for applying neuropeptides to my preparation?
A2: The best method depends on the desired spatial and temporal control.
-
Bath Application: Simple and ensures that the entire preparation is exposed to the peptide. However, it is slow and can lead to receptor desensitization.
-
Focal Perfusion: Allows for rapid and localized application of the peptide to a specific neuron or region of the ganglion. This is useful for studying the direct effects of a peptide and for minimizing desensitization.
-
Pressure Ejection (Puffer): Delivers a small, defined volume of peptide solution to a very localized area. This provides high temporal and spatial resolution.
Q3: How can I quantify the effects of a neuropeptide on neuronal activity?
A3: The quantification method depends on the type of recording.
-
Spike Frequency Analysis: Measure the change in firing rate before, during, and after peptide application.
-
Membrane Potential Analysis: For intracellular or whole-cell recordings, measure changes in the resting membrane potential, and the amplitude and duration of synaptic potentials.
-
Voltage-Clamp Analysis: Measure the amplitude and kinetics of neuropeptide-induced currents.
-
Dose-Response Curves: To determine the potency of a neuropeptide, apply a range of concentrations and plot the response as a function of concentration.
Q4: My neuropeptide has a very slow and subtle effect. How can I be sure it's a real response?
A4: This is a common challenge with neuromodulators.
-
Use a Stable Recording Setup: A stable baseline is crucial for detecting small, slow changes.
-
Long Recording Times: Record for an extended period before and after peptide application to establish a clear baseline and observe the full time course of the effect.
-
Use Appropriate Statistical Analysis: Employ statistical tests that are sensitive to slow changes, such as comparing the mean activity over defined time windows.
-
Use a Vehicle Control: Always perform control experiments where you apply the vehicle solution (the saline without the peptide) to ensure that the observed effects are not due to the application process itself.
-
Apply a Receptor Antagonist: If a specific antagonist is available, showing that it blocks the effect of the neuropeptide provides strong evidence for a specific receptor-mediated response.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Neuropeptide Effects on an Invertebrate Neuron
This protocol is a general guideline and may need to be adapted for specific invertebrate preparations.
1. Preparation of the Invertebrate Neuron: a. Anesthetize the animal by cooling it on ice. b. Dissect the desired ganglion or central nervous system (CNS) in cold saline. c. Pin the ganglion to the bottom of a recording chamber coated with a silicone elastomer (e.g., Sylgard). d. Treat the ganglion with a protease (e.g., trypsin, dispase) to soften the connective tissue sheath. The duration and concentration will need to be optimized for your preparation. e. Carefully remove the sheath using fine forceps to expose the neuronal cell bodies.
2. Electrophysiology Setup: a. Place the recording chamber on the stage of an upright microscope with differential interference contrast (DIC) optics. b. Continuously perfuse the preparation with oxygenated saline at a constant flow rate (e.g., 1-2 mL/min). c. Pull glass micropipettes to a resistance of 3-7 MΩ when filled with internal solution. d. Fill the pipette with an appropriate internal solution (e.g., a potassium gluconate-based solution for current-clamp recordings).
3. Recording Procedure: a. Under visual control, approach a target neuron with the recording pipette while applying positive pressure. b. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal). c. Apply brief suction to rupture the membrane and establish the whole-cell configuration. d. Switch to current-clamp mode and record the resting membrane potential and spontaneous activity. e. Obtain a stable baseline recording for at least 5-10 minutes.
4. Neuropeptide Application: a. Dissolve the neuropeptide in the external saline to the desired final concentration. b. Apply the neuropeptide-containing saline to the preparation using either bath application or a focal perfusion system. c. Record the neuronal activity throughout the application and for a sufficient washout period (at least 10-15 minutes, or until the activity returns to baseline).
5. Data Analysis: a. Measure changes in resting membrane potential, input resistance, and firing frequency. b. If recording synaptic potentials, measure changes in their amplitude, duration, and frequency.
Protocol 2: Extracellular Recording of Neuropeptide Effects on a Central Pattern Generator (CPG)
1. Preparation of the Ganglion: a. Dissect the ganglion containing the CPG of interest as described in Protocol 1. b. Isolate the ganglion from sensory inputs that might interfere with the CPG activity.
2. Electrophysiology Setup: a. Place the ganglion in a recording chamber and perfuse with oxygenated saline. b. Use suction electrodes to record from the motor nerves that carry the output of the CPG.
3. Recording Procedure: a. Position the suction electrodes over the nerves of interest and apply gentle suction to draw the nerve into the electrode. b. Record the spontaneous rhythmic activity of the CPG for a stable baseline period.
4. Neuropeptide Application: a. Apply the neuropeptide to the bath as described in Protocol 1. b. Record the CPG activity during the application and washout.
5. Data Analysis: a. Analyze the changes in the CPG rhythm, such as the cycle frequency, burst duration, and phase relationships between the different motor nerves.
Data Presentation
The following tables summarize typical quantitative data for the effects of common neuropeptides in invertebrates. Note that these values can vary significantly depending on the specific preparation and experimental conditions.
Table 1: Concentration Ranges of Common Invertebrate Neuropeptides for Electrophysiological Studies
| Neuropeptide | Invertebrate Model | Typical Concentration Range | Reference |
| FMRFamide | Aplysia californica | 10 nM - 10 µM | [3] |
| Proctolin | Drosophila melanogaster | 100 nM - 1 µM | [4] |
| Allatostatin-A | Drosophila melanogaster | 100 nM - 1 µM | [5] |
| Pigment-Dispersing Factor (PDF) | Drosophila melanogaster | 100 nM - 1 µM | [6] |
Table 2: Examples of Neuropeptide-Induced Changes in Neuronal Activity
| Neuropeptide | Invertebrate Neuron/Circuit | Observed Effect | Magnitude of Change |
| FMRFamide | Aplysia Bag Cell Neurons | Attenuation of action potential amplitude | 10-40% reduction in Ca2+ current[3] |
| Proctolin | Drosophila Larval Muscle | Enhancement of nerve-evoked contractions | Varies with muscle fiber type[4] |
| CCAP & RPCH | Crustacean Pyloric Circuit | Restoration of rhythmic activity after decentralization | Restores phase relationships[7] |
Mandatory Visualization
Experimental Workflow
Caption: General experimental workflow for invertebrate neuropeptide electrophysiology.
Signaling Pathways
FMRFamide Signaling Pathway
Caption: A generalized FMRFamide signaling pathway leading to neuronal modulation.
Insect Allatostatin-A Signaling Pathway
Caption: A typical inhibitory signaling pathway for insect Allatostatin-A.[5][6][8]
Proctolin Signaling Pathway
Caption: Proctolin signaling pathway leading to muscle contraction in insects.[4][9][10]
Pigment-Dispersing Factor (PDF) Signaling in Circadian Neurons
Caption: PDF signaling pathway involved in the regulation of circadian rhythms.[8][11][12]
References
- 1. Neuropeptide System Regulation of Prefrontal Cortex Circuitry: Implications for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dose-Dependent Regulation on Prefrontal Neuronal Working Memory by Dopamine D1 Agonists: Evidence of Receptor Functional Selectivity-Related Mechanisms [frontiersin.org]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Characterizing the physiological and behavioral roles of proctolin in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. researchgate.net [researchgate.net]
- 7. Modulation by Neuropeptides with Overlapping Targets Results in Functional Overlap in Oscillatory Circuit Activation | Journal of Neuroscience [jneurosci.org]
- 8. Pigment-Dispersing Factor Signaling and Circadian Rhythms in Insect Locomotor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Proctolin: a review with emphasis on insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pigment dispersing factor - Wikipedia [en.wikipedia.org]
- 12. jneurosci.org [jneurosci.org]
Technical Support Center: Preventing Enzymatic Degradation of Antho-RFamide Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the enzymatic degradation of Antho-RFamide samples during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound immunoassay signal is unexpectedly low or absent. What are the potential causes related to sample degradation?
Low or absent signal in an immunoassay can be attributed to several factors, with enzymatic degradation being a primary suspect. This compound, like other neuropeptides, is susceptible to degradation by proteases present in biological samples. This can occur during sample collection, extraction, storage, and analysis. Inadequate preservation can lead to the breakdown of the peptide, resulting in reduced or no detectable signal.
Q2: What are the primary enzymatic threats to this compound integrity in my samples?
This compound has a pyroglutamyl N-terminus and an amidated C-terminus, which offer some protection against exopeptidases (aminopeptidases and carboxypeptidases). However, the peptide is still vulnerable to cleavage by endopeptidases. Additionally, the precursor of this compound is processed by a unique set of enzymes that cleave at the C-terminal side of acidic residues (aspartic acid or glutamic acid).[1][2][3] If these processing enzymes are not properly inhibited during sample preparation, you may experience incomplete processing of the precursor, leading to lower yields of the mature peptide.
Q3: How can I prevent the degradation of this compound during sample collection and extraction?
The most critical step in preventing degradation is the immediate inhibition of proteolytic enzymes upon sample collection. This can be achieved by:
-
Rapid Freezing: Immediately snap-freeze tissues in liquid nitrogen upon collection to halt enzymatic activity.
-
Acidic Extraction: Homogenize tissues in an acidic extraction solution (e.g., 2 M acetic acid) to denature and inactivate many proteases.[4]
-
Use of Protease Inhibitor Cocktails: Supplement your homogenization buffer with a broad-spectrum protease inhibitor cocktail. This is crucial to inhibit a wide range of proteases.
Q4: What type of protease inhibitors should I use for my this compound samples?
A broad-spectrum protease inhibitor cocktail is highly recommended. These cocktails typically contain inhibitors for serine, cysteine, and metalloproteases. While specific inhibitors for the novel this compound processing enzymes are not commercially available, a comprehensive cocktail will inhibit many common endopeptidases that could degrade the mature peptide.
Data Presentation
Table 1: Common Protease Inhibitors for Neuropeptide Preservation
| Protease Class | Inhibitor Example | Typical Working Concentration |
| Serine Proteases | Aprotinin | 1-2 µg/mL |
| PMSF | 0.1-1 mM | |
| Leupeptin | 1-10 µM | |
| Cysteine Proteases | E-64 | 1-10 µM |
| Iodoacetamide | 1-10 mM | |
| Metalloproteases | EDTA | 1-5 mM |
| Bestatin | 1-10 µM | |
| Thiorphan | 1-10 µM | |
| Aspartic Proteases | Pepstatin A | 1 µM |
Note: The optimal concentration of each inhibitor may vary depending on the sample type and experimental conditions. It is advisable to consult the manufacturer's instructions and optimize concentrations for your specific application.
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples with Protease Inhibition
-
Sample Collection: Immediately upon dissection, snap-freeze the tissue sample in liquid nitrogen. Store at -80°C until extraction.
-
Preparation of Extraction Buffer: Prepare an extraction buffer of 2 M acetic acid containing a broad-spectrum protease inhibitor cocktail. For example, add a commercially available cocktail at the manufacturer's recommended concentration. Keep the buffer on ice.
-
Homogenization: Weigh the frozen tissue and add it to a pre-chilled homogenizer with 10 volumes of the ice-cold extraction buffer.
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
-
Centrifugation: Transfer the homogenate to a microcentrifuge tube and centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the peptide extract.
-
Storage: For short-term storage, keep the extract at -20°C. For long-term storage, store at -80°C.
Mandatory Visualization
Caption: Workflow for preventing this compound degradation.
Caption: Hypothetical this compound signaling pathway.
References
- 1. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Isolation of pyroGlu-Gly-Arg-Phe-NH2 (this compound), a neuropeptide from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Cross-Reactive FMRFamide Antibodies for Antho-RFamide Detection by Western Blot: A Comparative Guide
Experimental Workflow for Antibody Validation
The validation of an FMRFamide antibody for Antho-RFamide detection is a critical step to ensure data accuracy and reproducibility. The following workflow outlines the key stages of this process.
Detailed Experimental Protocol: Western Blot Validation
This protocol provides a detailed methodology for validating a commercially available FMRFamide antibody for the detection of this compound.
1. Sample Preparation:
-
Tissue/Cell Lysate: Homogenize tissue samples or cell pellets known to express this compound in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein lysate per lane on a 4-20% Tris-Glycine gel.
-
Include a lane with a pre-stained protein ladder to determine molecular weight.
-
For the positive control, load 10-50 ng of synthetic this compound peptide.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Antibody Incubation and Detection:
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-FMRFamide antibody (at a pre-determined optimal dilution) overnight at 4°C with gentle agitation.
-
Negative Control (Pre-adsorption): In a separate tube, pre-incubate the primary antibody with a 10-100 fold molar excess of synthetic this compound peptide for 1 hour at room temperature before adding it to a separate membrane containing the same samples.
-
Washing: Wash the membranes three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membranes with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
4. Data Analysis and Interpretation:
-
A specific band should be observed in the lane with the synthetic this compound peptide (positive control) at the expected molecular weight.
-
A band of the same size should be present in the experimental sample lanes.
-
The intensity of this band should be significantly reduced or absent in the pre-adsorption negative control lane, confirming the antibody's specificity for this compound.
Comparison of Commercially Available Anti-FMRFamide Antibodies
While no antibodies are specifically marketed for this compound, several anti-FMRFamide antibodies are available that may exhibit cross-reactivity. Researchers should validate these antibodies for their specific application.
| Product Name | Supplier | Host Species | Clonality | Reported Applications |
| Anti-FMRFamide Antibody, serum | Millipore (Sigma-Aldrich) | Rabbit | Polyclonal | Immunohistochemistry |
| FMRF-amide (Cardio-excitatory Peptide) Antibody | ImmunoStar | Rabbit | Polyclonal | Immunohistochemistry |
| FMRFamide Antibody | MyBioSource | Rabbit | Polyclonal | ELISA, Immunohistochemistry |
| FMRFamide Polyclonal Antibody | Boster Bio | Rabbit | Polyclonal | Western Blot, Immunohistochemistry, ELISA |
Alternative Method: Mass Spectrometry
For researchers seeking a non-antibody-based detection method, mass spectrometry (MS) offers a powerful alternative for the identification and quantification of this compound.
| Feature | Western Blot with Cross-Reactive Antibody | Mass Spectrometry |
| Principle | Immuno-detection of a target protein based on antibody-antigen binding. | Measures the mass-to-charge ratio of ionized molecules for identification and quantification. |
| Specificity | Dependent on antibody validation; potential for cross-reactivity with other RFamide peptides. | High specificity based on the unique mass and fragmentation pattern of this compound. |
| Sensitivity | Generally high, in the nanogram to picogram range. | Very high, capable of detecting femtomole to attomole levels. |
| Multiplexing | Limited; can probe for a few proteins on the same blot. | Can identify and quantify hundreds to thousands of molecules in a single run. |
| Workflow | Multi-step process including gel electrophoresis, transfer, and antibody incubations. | Involves sample extraction, chromatography, and MS analysis. |
| Validation | Requires rigorous antibody validation, including positive and negative controls. | Requires optimization of sample preparation and instrument parameters; use of internal standards is crucial. |
| Cost | Relatively lower initial equipment cost; ongoing costs for antibodies and reagents. | High initial instrument cost; lower per-sample cost for reagents. |
Hypothetical this compound Signaling Pathway
This compound, like other neuropeptides, is believed to exert its effects by binding to specific G-protein coupled receptors (GPCRs) on target cells, initiating a downstream signaling cascade.
A Comparative Functional Analysis of Antho-RFamide Isoforms
A deep dive into the functional nuances of Antho-RFamide neuropeptides, offering a comparative analysis of their performance based on available experimental data. This guide is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience and pharmacology.
Antho-RFamides are a family of neuropeptides found in cnidarians, such as sea anemones and corals, where they play crucial roles in regulating a variety of physiological processes. These peptides are derived from precursor proteins that can encode multiple copies of this compound and other related peptide sequences, giving rise to various isoforms. Understanding the functional differences between these isoforms is key to unraveling their specific roles in cnidarian biology and for potential applications in drug discovery.
This guide provides a comparative overview of the functional characteristics of different this compound isoforms, focusing on their potency in inducing muscle contraction, a primary and well-documented function.
Quantitative Comparison of this compound Isoform Activity
The functional potency of different this compound isoforms has been primarily assessed through in vitro muscle contraction assays using preparations from sea anemones. The following table summarizes the available quantitative data comparing the activity of this compound with its known isoforms, Antho-RWamide I and Antho-RWamide II.
| Isoform | Sequence | Bioassay | Species | Potency | Reference |
| This compound | pGlu-Gly-Arg-Phe-NH₂ | Slow muscle contraction | Calliactis parasitica | Induces simple contractions with no change in spontaneous activity. | [1] |
| Antho-RWamide I | pGlu-Ser-Leu-Arg-Trp-NH₂ | Slow muscle contraction | Calliactris parasitica | Less potent than Antho-RWamide II. | [1] |
| Antho-RWamide II | pGlu-Gly-Leu-Arg-Trp-NH₂ | Slow muscle contraction | Calliactris parasitica | More potent than Antho-RWamide I; Threshold concentration for contraction: 10⁻⁹ mol l⁻¹. | [1] |
Signaling Pathways and Experimental Workflows
The precise signaling pathways activated by this compound isoforms are still under investigation, but it is widely believed that they act through G protein-coupled receptors (GPCRs) to elicit their physiological effects, such as muscle contraction. The activation of these receptors likely leads to downstream signaling cascades involving second messengers like calcium.
Logical Workflow for Functional Characterization
The functional characterization of this compound isoforms typically follows a logical progression from peptide identification to functional validation.
Caption: Logical workflow for characterizing this compound isoforms.
Putative Signaling Pathway
The binding of an this compound isoform to its cognate GPCR on a muscle cell is hypothesized to initiate a signaling cascade leading to muscle contraction.
Caption: Hypothesized signaling pathway for this compound-induced muscle contraction.
Experimental Protocols
Detailed methodologies are essential for the reproducible and comparative assessment of this compound isoform function.
In Vitro Muscle Contraction Assay
This assay is a cornerstone for assessing the bioactivity of this compound isoforms.
Objective: To measure the contractile response of isolated sea anemone muscle tissue to different concentrations of this compound isoforms.
Protocol:
-
Tissue Preparation: Isolate sphincter or parietal muscles from a sea anemone (e.g., Calliactis parasitica). Mount the muscle strip in an organ bath containing filtered seawater at a constant temperature.
-
Apparatus: Use a force transducer connected to a chart recorder or a digital data acquisition system to measure isometric contractions.
-
Peptide Application: After a period of equilibration to establish a stable baseline of spontaneous activity, add the synthetic this compound isoform to the organ bath in a cumulative or non-cumulative manner, with thorough washing between applications.
-
Data Acquisition: Record the changes in muscle tension following peptide application.
-
Data Analysis: Measure the amplitude of the contractile response at each peptide concentration. For potency determination, construct a dose-response curve and calculate the EC50 value (the concentration of peptide that produces 50% of the maximal response).
Radioligand Binding Assay
This assay can be used to determine the binding affinity of different this compound isoforms to their receptors.
Objective: To quantify the binding affinity (Kd or Ki) of radiolabeled or unlabeled this compound isoforms to receptors in a membrane preparation.
Protocol:
-
Membrane Preparation: Homogenize sea anemone tissues known to express this compound receptors (e.g., muscle tissue) in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Radioligand: Use a radiolabeled this compound isoform (e.g., with ¹²⁵I) as the ligand.
-
Binding Reaction: In a multi-well plate, incubate the membrane preparation with the radioligand at various concentrations (for saturation binding to determine Kd) or with a fixed concentration of radioligand and varying concentrations of unlabeled competitor isoforms (for competition binding to determine Ki).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: For saturation binding, plot the specific binding against the radioligand concentration and fit the data to a one-site binding model to determine the Kd and Bmax (receptor density). For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor and fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated.
Calcium Imaging Assay
This assay allows for the real-time visualization of intracellular calcium changes in response to receptor activation by this compound isoforms.
Objective: To measure changes in intracellular calcium concentration in cells expressing this compound receptors upon stimulation with different isoforms.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or CHO cells) and transiently or stably transfect them with a plasmid encoding the putative this compound receptor.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Peptide Application: Place the cells on the stage of a fluorescence microscope or a plate reader. After establishing a baseline fluorescence, apply the this compound isoform to the cells.
-
Image/Data Acquisition: Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record the fluorescence at two different excitation or emission wavelengths.
-
Data Analysis: Quantify the change in fluorescence, which is proportional to the change in intracellular calcium concentration. Compare the magnitude and kinetics of the calcium responses elicited by different isoforms and at different concentrations to determine their efficacy and potency (EC50).
References
A Comparative Guide to Antho-RFamide and Other RFamide Peptides in Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RFamide peptides are a diverse superfamily of neuropeptides characterized by a common C-terminal Arginyl-Phenylalanine-amide motif.[1][2][3] This structural feature is remarkably conserved across the animal kingdom, from simple cnidarians to complex mammals.[3][4] Within this superfamily, Antho-RFamides, first isolated from sea anemones (Anthozoa), represent some of the earliest known examples in the evolution of nervous systems.[5][6] In vertebrates, other RFamide peptides, such as Neuropeptide FF (NPFF) and Kisspeptin, have emerged as critical regulators of complex physiological processes including pain modulation, energy homeostasis, and reproduction.[1][2]
This guide provides an objective comparison between Antho-RFamide peptides and other key members of the RFamide family, focusing on their roles in neurotransmission. It presents available experimental data on their functional effects and signaling mechanisms, details relevant experimental protocols, and highlights the evolutionary divergence that shapes their distinct physiological roles.
Structural Comparison
While united by the C-terminal RF-amide motif, the full sequences of these peptides vary significantly, reflecting their evolutionary distance.
| Peptide Family | Representative Peptide | Typical Sequence | Primary Phylum |
| Antho-RFamides | This compound | pGlu-Gly-Arg-Phe-NH₂ | Cnidaria |
| Neuropeptide FF (NPFF) Family | Neuropeptide FF | SQAFLFQPQRF-NH₂ | Chordata (Mammals) |
| Kisspeptins | Kisspeptin-10 | YNWNSFGLRF-NH₂ | Chordata (Mammals) |
| FMRFamide-like Peptides | FMRFamide | Phe-Met-Arg-Phe-NH₂ | Mollusca, Arthropoda |
Comparative Analysis of Function and Signaling
Direct pharmacological comparison is challenging due to the vast evolutionary divergence; this compound receptors and vertebrate RFamide receptors are not orthologous.[7][8] The comparison is therefore based on functional effects within their native biological contexts.
Functional Effects in Neurotransmission
Antho-RFamides primarily act as excitatory neurotransmitters in the simple nerve nets of cnidarians, directly modulating muscle contraction and neuronal activity.[7][9] In contrast, vertebrate RFamides exhibit more complex and often modulatory roles within sophisticated neural circuits.
| Peptide | Organism/System | Primary Effect on Neurons/Muscles | Observed Outcome | Reference |
| This compound | Sea Anemone (Calliactis parasitica) | Excitatory | Increases tone, frequency, and amplitude of muscle contractions.[9][10] | [9][10] |
| Sea Anemone (Calliactis) | Excitatory | Increases firing rate in ectodermal conducting systems (nerve nets).[9] | [9] | |
| Neuropeptide FF | Rodent (Spinal Cord) | Anti-opioid / Modulatory | Modulates nociception; can produce anti-nociceptive or pro-nociceptive effects depending on the site of administration.[11] | [11] |
| Kisspeptin | Mammal (Hypothalamus) | Excitatory | Directly depolarizes and increases the firing rate of GnRH neurons, stimulating hormone release.[9][10] | [9][10] |
| FMRFamide | Snail (Helix aspersa) | Excitatory (Fast) | Directly gates a Na+ channel, causing rapid depolarization.[12] | [12] |
Receptor and Signaling Mechanisms
Most RFamide peptides signal through G-protein coupled receptors (GPCRs). However, the specific G-protein subtype they couple to dictates the downstream intracellular cascade. Recent large-scale deorphanization studies in the sea anemone Nematostella vectensis have begun to shed light on the receptors for cnidarian RFamides, revealing activation of diverse signaling pathways.[7][13]
| Peptide Family | Receptor(s) | Primary G-Protein Coupling | Downstream Signaling Pathway | Reference |
| This compound (related) | Nematostella GPCRs (e.g., GPR70) | Gq/11, Gi/o | Activation of Phospholipase C (PLC) → IP₃/DAG production → Ca²⁺ release; or Inhibition of Adenylyl Cyclase → ↓cAMP. | [7] |
| Neuropeptide FF | NPFFR1, NPFFR2 | Gi/o | Inhibition of Adenylyl Cyclase → ↓cAMP.[11] Also involves PKA and NF-κB pathways.[14][15] | [11][14][15] |
| Kisspeptin | Kiss1R (GPR54) | Gq/11 | Activation of PLC → IP₃/DAG production → Ca²⁺ release and Protein Kinase C (PKC) activation.[7][9][16] | [7][9][16] |
| FMRFamide | FaNaC (in some invertebrates) | Ligand-gated ion channel | Direct influx of Na⁺ ions.[12] | [12] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the canonical signaling pathways for Kisspeptin (a Gq-coupled system representative of some RFamides) and Neuropeptide FF (a Gi-coupled system).
Caption: Canonical Gq-coupled signaling pathway for Kisspeptin.
Caption: Canonical Gi-coupled signaling pathway for Neuropeptide FF.
Experimental Methodologies
Characterizing the function of neuropeptides like this compound involves a range of specialized techniques. Below are detailed protocols for two key experimental approaches: Electrophysiological Recording in sea anemone preparations and Calcium Imaging in cnidarian models like Hydra.
Protocol 1: Electrophysiological Recording from Sea Anemone Muscle
This protocol is adapted from methods used to record synaptic and muscle potentials in Calliactis parasitica.[14][17] It is designed to measure the direct effect of neuropeptides on neuromuscular transmission.
References
- 1. researchgate.net [researchgate.net]
- 2. Orphan GPCRs and neuromodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Novel approaches leading towards peptide GPCR de‐orphanisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.uchicago.edu [journals.uchicago.edu]
- 6. In situ hybridization protocol for enhanced detection of gene expression in the planarian Schmidtea mediterranea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large-scale deorphanization of Nematostella vectensis neuropeptide G protein-coupled receptors supports the independent expansion of bilaterian and cnidarian peptidergic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Large-scale deorphanization of Nematostella vectensis neuropeptide GPCRs supports the independent expansion of bilaterian and cnidarian peptidergic systems [elifesciences.org]
- 9. Automatic monitoring of whole-body neural activity in behaving Hydra - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two-photon manipulation of neuronal activity and behavior in Hydra vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression Analysis of Cnidarian-Specific Neuropeptides in a Sea Anemone Unveils an Apical-Organ-Associated Nerve Net That Disintegrates at Metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The first peptide-gated ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Large-scale deorphanization of Nematostella vectensis neuropeptide G protein-coupled receptors supports the independent expansion of bilaterian and cnidarian peptidergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synaptic potentials recorded from sea anemone muscle cells in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] The Nerve-Net of the Sea-Anemone Metridium Senile: the Mesenteries and the Column | Semantic Scholar [semanticscholar.org]
- 16. Automatic monitoring of neural activity with single-cell resolution in behaving Hydra - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A method for recording electrical activity from the body wall nerve nets in sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Antho-RFamide Receptor Specificity with Antagonists: A Comparative Guide
A notable challenge in the study of Antho-RFamide receptors is the current lack of commercially available, specific antagonists. This guide, therefore, provides a comparative framework for assessing antagonist specificity by examining antagonists developed for closely related RFamide peptide receptors, namely the Neuropeptide FF (NPFF) receptors. The principles and experimental protocols detailed herein are directly applicable to the future characterization of antagonists for the this compound receptor.
The RFamide peptide family, to which Antho-RFamides belong, is a diverse group of neuropeptides that act through G protein-coupled receptors (GPCRs). A common feature of this family is the shared Arg-Phe-NH2 motif at the C-terminus, which can lead to cross-reactivity of ligands and antagonists across different RFamide receptor subtypes. Consequently, rigorous experimental validation of antagonist specificity is paramount for accurately interpreting research findings and for the development of targeted therapeutics.
This guide will focus on the pharmacological profiles of antagonists for the well-characterized NPFF receptors, NPFFR1 (also known as GPR147) and NPFFR2 (also known as GPR74), to illustrate the methodologies used to confirm receptor specificity.
Comparative Analysis of RFamide Receptor Antagonists
To objectively assess the specificity of an antagonist, it is crucial to determine its binding affinity (Ki) or functional potency (IC50) at the target receptor and compare it to its activity at other related and unrelated receptors. An antagonist is considered selective if it exhibits significantly higher affinity or potency for its intended target.
Table 1: Comparative Binding Affinities of RF9 for Human NPFF Receptors
| Antagonist | Target Receptor | Binding Affinity (Ki) | Off-Target Receptors | Reference |
| RF9 | hNPFFR1 | 58 nM | NPY Y1, GPR10, GPR54, GPR103, opioid receptors | [1] |
| hNPFFR2 | 75 nM | [1] |
In addition to RF9, other antagonists with varying selectivity profiles have been developed:
-
GJ14: Identified as a potent and highly selective antagonist for the NPFFR1 receptor.[2]
-
Hederagenin: A recently discovered novel and selective antagonist for NPFFR1.[3]
The development of antagonists with high selectivity for a specific receptor subtype, such as GJ14 and hederagenin for NPFFR1, is a critical step in dissecting the physiological roles of individual receptors within the complex RFamide system.
Signaling Pathways and Antagonist Action
This compound and NPFF receptors are known to be G protein-coupled receptors, primarily coupling to the Gαi/o subunit. Activation of these receptors by their cognate peptides leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists block this signaling cascade by preventing the endogenous ligand from binding to the receptor.
References
Cross-Species Activity of Antho-RFamide Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antho-RFamide peptides, a class of neuropeptides first identified in sea anemones, play crucial roles in neurotransmission and neuromodulation across various invertebrate phyla. Their conserved C-terminal Arg-Phe-NH2 motif is a hallmark of the widely distributed RFamide peptide family. Understanding the cross-species activity of these peptides is fundamental for elucidating the evolution of nervous systems and for identifying potential novel drug targets. This guide provides a comparative overview of the activity of this compound peptides, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Quantitative Comparison of this compound Peptide Activity
The following table summarizes the half-maximal effective concentration (EC50) values of different this compound peptides on G protein-coupled receptors (GPCRs) in the sea anemone, Nematostella vectensis. This data is derived from a large-scale pharmacological screen where receptors were heterologously expressed in HEK293T cells and their activation was measured using a calcium imaging assay.[1][2]
| Peptide | Receptor | EC50 (M) |
| pQGRFamide | R70 | 2.1 x 10⁻⁶ |
| pQGRFamide | R234 | 4.7 x 10⁻⁹ |
| pQITRFamide | R70 | 1.7 x 10⁻⁵ |
| pQITRFamide | R196 | 7.7 x 10⁻¹¹ |
Note: pQ represents pyroglutamic acid.
While quantitative data for this compound peptides on receptors from other phyla are limited in the current literature, studies on related FMRFamide-like peptides (FaLPs) in molluscs and other invertebrates indicate a degree of cross-reactivity and conservation of function, particularly in the modulation of muscle contraction and cardiovascular activity.[3][4][5][6][7] For instance, FMRFamide and related peptides have been shown to have potent effects on the heart of the snail Lymnaea stagnalis.[4][5][8]
Physiological Effects Across Species
This compound peptides and their congeners exhibit a range of physiological effects, primarily centered on neuromuscular and sensory systems.
-
Cnidaria (Sea Anemones, Corals, Jellyfish): In their native phylum, Antho-RFamides are potent modulators of muscle activity. They have been shown to induce contractions in the body wall and tentacles of sea anemones.[9][10] Immunohistochemical studies have revealed a widespread distribution of this compound-like immunoreactivity in the nervous systems of various cnidarians, suggesting roles in feeding, reproduction, and overall coordination of the colony.[11][12]
-
Mollusca (Snails, Clams): While direct quantitative studies on Antho-RFamides are scarce, the broader family of RFamide peptides has been extensively studied in molluscs. They are well-known for their cardioexcitatory effects and their role in modulating the contractility of various muscle tissues.[3][6][7] The presence of multiple RFamide peptide precursors in species like Lymnaea stagnalis suggests a complex and nuanced system of peptidergic control.[11][13]
-
Other Invertebrates: The cross-phyletic activity of RFamide peptides has been demonstrated in other groups as well. For example, arthropod FMRFamide-related peptides have been shown to modulate muscle activity in helminths (flatworms and roundworms), indicating a significant degree of receptor promiscuity and conservation of function across distant phyla.
Experimental Protocols
Heterologous Expression of GPCRs and Functional Characterization
This protocol describes the expression of invertebrate neuropeptide receptors in a mammalian cell line to characterize their response to specific ligands.
Objective: To determine the potency and efficacy of this compound peptides on their cognate G protein-coupled receptors.
Materials:
-
HEK293T cells
-
Expression plasmids containing the receptor of interest and a promiscuous Gα protein (e.g., Gα15/qi5)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture medium (e.g., DMEM) and supplements
-
Synthetic this compound peptides
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate medium until they reach 80-90% confluency.
-
Co-transfect the cells with the receptor and Gα protein expression plasmids using a suitable transfection reagent.
-
Incubate the cells for 24-48 hours to allow for receptor expression.
-
-
Calcium Imaging Assay:
-
Load the transfected cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Prepare serial dilutions of the this compound peptides in a suitable assay buffer.
-
Measure baseline fluorescence of the cells using a fluorescence plate reader or microscope.
-
Add the peptide solutions to the cells and immediately begin recording the fluorescence intensity over time.
-
An increase in intracellular calcium upon peptide application indicates receptor activation.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each peptide concentration.
-
Plot the dose-response curve and determine the EC50 value using non-linear regression analysis.
-
In Vitro Muscle Bath Assay
This protocol is used to measure the contractile response of isolated invertebrate muscle tissue to this compound peptides.
Objective: To quantify the myotropic activity of this compound peptides on invertebrate muscle preparations.
Materials:
-
Isolated invertebrate muscle tissue (e.g., sea anemone body wall, snail heart)
-
Organ bath system with a force transducer
-
Physiological saline solution appropriate for the species
-
Synthetic this compound peptides
-
Data acquisition system
Procedure:
-
Tissue Preparation and Mounting:
-
Dissect the desired muscle tissue and mount it in the organ bath chamber filled with oxygenated physiological saline.
-
Connect one end of the muscle to a fixed hook and the other to a force transducer.
-
Allow the tissue to equilibrate for a set period, periodically flushing with fresh saline.
-
-
Contractility Measurement:
-
Record the baseline contractile activity of the muscle.
-
Add increasing concentrations of the this compound peptide to the organ bath in a cumulative or non-cumulative manner.
-
Record the changes in muscle tension (contraction or relaxation) after each addition.
-
-
Data Analysis:
-
Measure the amplitude and frequency of muscle contractions at each peptide concentration.
-
Construct a dose-response curve and calculate the EC50 value for the myotropic effect.
-
Signaling Pathways
This compound peptides, like other members of the RFamide family, are known to exert their effects through G protein-coupled receptors (GPCRs). The activation of these receptors initiates an intracellular signaling cascade that ultimately leads to a physiological response. Based on the available data, the primary signaling pathway for many RFamide receptors involves the Gq/11 family of G proteins.
References
- 1. Measuring surface expression and endocytosis of GPCRs using whole-cell ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Progress toward heterologous expression of active G-protein-coupled receptors in Saccharomyces cerevisiae: Linking cellular stress response with translocation and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of the myogenic heart of the pond snail Lymnaea stagnalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The peptide FMRFamide activates a divalent cation-conducting channel in heart muscle cells of the snail Lymnaea stagnalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RFamide neuropeptide actions on the molluscan heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The action of RFamide neuropeptides on molluscs, with special reference to the gastropods Buccinum undatum and Busycon canaliculatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | Comparative Aspects of Structure and Function of Cnidarian Neuropeptides [frontiersin.org]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound-containing neurons in the primitive nervous system of the anthozoan Renilla koellikeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The presence and distribution of this compound-like material in scyphomedusae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validating Antho-RFamide Gene Function: A Comparative Guide to Knockout Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies available for the functional validation of the Antho-RFamide gene in cnidarians, with a particular focus on knockout strategies. While direct knockout of the this compound gene has not yet been published, this document outlines a robust framework for such studies by drawing comparisons with the successful knockout of other neuropeptide genes in the sea anemone model organism, Nematostella vectensis. We present detailed experimental protocols, comparative data from related studies, and a putative signaling pathway for this compound based on the latest receptor deorphanization research.
This compound: A Key Neuropeptide in Cnidarians
Antho-RFamides are a family of neuropeptides characterized by the C-terminal sequence Arg-Phe-NH2. They are abundant in the nervous systems of cnidarians, such as sea anemones and corals.[1][2] Studies have shown that the precursor proteins for this compound can contain multiple copies of the immature neuropeptide, suggesting a significant role in neuronal signaling.[1][2][3] Immunohistochemical staining has revealed the widespread presence of this compound-like material in the nerve nets of scyphomedusae, indicating its importance in neural communication.[4] While the precise functions are still under investigation, evidence points towards a role in neurotransmission and the regulation of muscle contraction.
Gene Knockout Approaches for Functional Validation
Gene knockout is a powerful technique to elucidate the function of a specific gene by observing the phenotypic consequences of its inactivation. Several methods are available for generating gene knockouts in invertebrates, with CRISPR-Cas9 being the most prominent and efficient.
Comparison of Gene Knockout Methodologies
| Method | Principle | Advantages | Disadvantages | Applicability to Nematostella vectensis |
| CRISPR-Cas9 | RNA-guided endonuclease (Cas9) creates a double-strand break at a specific genomic locus, which is then repaired by error-prone non-homologous end joining (NHEJ), leading to frameshift mutations and gene inactivation. | High efficiency, specificity, and versatility. Relatively straightforward to design and implement. | Potential for off-target effects. Mosaicism in the F0 generation can complicate phenotypic analysis. | High. Successfully used to knock out other neuropeptide genes (e.g., GLWamide) in Nematostella vectensis.[5] |
| Homologous Recombination | A DNA construct containing a selectable marker flanked by sequences homologous to the target gene is introduced into cells. The cell's natural recombination machinery replaces the endogenous gene with the construct. | Precise gene replacement is possible. | Low efficiency in many non-model organisms. Technically challenging and time-consuming. | Low to Moderate. Less commonly used in Nematostella compared to CRISPR-Cas9 due to lower efficiency. |
| RNA interference (RNAi) | Double-stranded RNA molecules trigger the degradation of complementary mRNA, leading to a temporary reduction in gene expression (knockdown). | Technically simpler and faster than gene knockout. | Incomplete and transient suppression of gene expression. Potential for off-target effects. | Moderate. Has been used for gene knockdown in Nematostella, but CRISPR-Cas9 is generally preferred for complete loss-of-function studies. |
Experimental Workflow: A Proposed Strategy for this compound Knockout in Nematostella vectensis
The following workflow is based on successful neuropeptide knockout studies in Nematostella vectensis and represents a robust approach for validating this compound gene function.
Detailed Experimental Protocols
Phase 1: gRNA Design and Synthesis
-
gRNA Design: Identify conserved and functionally important exons of the this compound gene from the Nematostella vectensis genome. Design at least two independent guide RNAs (gRNAs) targeting the 5' end of the coding sequence to maximize the probability of generating loss-of-function mutations. Use online tools such as CRISPOR or Benchling for gRNA design and off-target analysis.
-
gRNA Synthesis: Synthesize gRNAs using an in vitro transcription kit (e.g., MEGAscript T7 Transcription Kit, Ambion) from a DNA template containing a T7 promoter, the gRNA target sequence, and the gRNA scaffold. Purify the synthesized gRNAs using a spin column-based method.
Phase 2: Microinjection
-
Cas9 Protein Preparation: Obtain commercially available, purified Cas9 protein (e.g., from PNA Bio or IDT).
-
Injection Mix Formulation: Prepare the injection mix by combining the synthesized gRNAs (e.g., 50-100 ng/µL each) and Cas9 protein (e.g., 200-500 ng/µL) in nuclease-free water.
-
Microinjection: Collect freshly fertilized Nematostella vectensis zygotes. Using a microinjection setup, inject the gRNA/Cas9 mix into the cytoplasm of the zygotes.
Phase 3: Screening and Rearing
-
Rearing: Rear the injected embryos in filtered seawater at the appropriate temperature.
-
Genotyping: At the larval or juvenile stage, randomly select a subset of injected animals for genotyping. Extract genomic DNA and amplify the target region using PCR. Use a T7 endonuclease I assay or Sanger sequencing of cloned PCR products to detect the presence of insertions and deletions (indels) at the target site.
Phase 4: F1/F2 Generation and Phenotypic Analysis
-
Establishment of Mutant Lines: Raise the F0 generation to sexual maturity and cross them with wild-type animals to establish F1 heterozygous lines. Intercross F1 heterozygotes to generate F2 homozygous knockout animals.
-
Detailed Phenotypic Analysis: Conduct a thorough phenotypic analysis of the homozygous knockout animals. This should include:
-
Behavioral Assays: Monitor feeding behavior, locomotion, and response to stimuli.
-
Physiological Assays: Measure muscle contraction rates and responses to external application of this compound peptides.
-
Immunohistochemistry: Use antibodies against other neuropeptides to assess potential compensatory changes in the nervous system.
-
Comparative Data: Insights from GLWamide Neuropeptide Knockout
While a direct knockout of this compound is not yet available, the study by Nakanishi et al. (2018) on the knockout of the GLWamide neuropeptide in Nematostella vectensis provides a valuable point of comparison.[5]
| Phenotypic Trait | GLWamide Knockout Phenotype in N. vectensis [5] | Hypothesized this compound Knockout Phenotype |
| Development | No essential role in the transformation from planula to polyp. | Likely viable, but may exhibit subtle developmental alterations. |
| Metamorphosis Timing | Regulates the timing of polyp formation by accelerating the metamorphic process. | May influence the timing or efficiency of specific developmental transitions. |
| Muscle Function | Not explicitly reported. | Potential alterations in muscle contraction and relaxation, given the proposed role of this compound in neuromuscular transmission. |
| Behavior | Not explicitly reported. | Possible changes in feeding behavior, prey capture, or defensive responses. |
The this compound Signaling Pathway
Recent research has successfully deorphanized a G protein-coupled receptor (GPCR) for the ancestral cnidarian neuropeptide pQGRFamide (this compound) in Nematostella vectensis.[6][7] This allows for the construction of a putative signaling pathway.
The binding of this compound to its cognate GPCR on the surface of a target cell is expected to activate an intracellular G protein. This, in turn, would modulate the activity of an effector enzyme, such as adenylyl cyclase, leading to a change in the concentration of a second messenger like cyclic AMP (cAMP). The second messenger would then initiate a downstream signaling cascade, ultimately resulting in a specific cellular response, such as muscle contraction or the modulation of neuronal activity. The exact nature of the G protein (e.g., Gs, Gi, Gq) and the downstream effectors will require further experimental validation.
Conclusion and Future Directions
The validation of this compound gene function through knockout studies in model organisms like Nematostella vectensis is a critical next step in understanding the roles of this important neuropeptide family in cnidarian biology. The methodologies and comparative data presented in this guide provide a clear roadmap for researchers to undertake such investigations. Future studies should focus on generating stable this compound knockout lines and conducting detailed phenotypic analyses to elucidate its precise physiological functions. Furthermore, the identification of the this compound receptor opens up new avenues for pharmacological studies and the development of tools to modulate its activity, which could have implications for understanding the evolution of nervous systems and for the discovery of novel bioactive compounds.
References
- 1. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary structure of the precursor for the sea anemone neuropeptide this compound (less than Glu-Gly-Arg-Phe-NH2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The presence and distribution of this compound-like material in scyphomedusae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CRISPR knockouts reveal an endogenous role for ancient neuropeptides in regulating developmental timing in a sea anemone | eLife [elifesciences.org]
- 6. Large-scale deorphanization of Nematostella vectensis neuropeptide G protein-coupled receptors supports the independent expansion of bilaterian and cnidarian peptidergic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large-scale deorphanization of Nematostella vectensis neuropeptide G protein-coupled receptors supports the independent expansion of bilaterian and cnidarian peptidergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Radioimmunoassay for Antho-RFamide Quantification
For researchers, scientists, and drug development professionals engaged in the study of neuropeptides, the accurate quantification of Antho-RFamide is crucial for understanding its physiological roles and therapeutic potential. The two primary analytical methods employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Radioimmunoassay (RIA). This guide provides an objective comparison of these techniques, supported by general performance data for neuropeptide analysis, detailed experimental protocols, and visual workflows to aid in methodological selection.
While direct comparative studies on this compound quantification are limited, this guide draws upon established principles and data from the analysis of similar neuropeptides to provide a comprehensive overview.
Data Presentation: Performance Metrics
The selection of an analytical method hinges on a variety of performance characteristics. Below is a summary of typical performance metrics for HPLC and RIA in the context of neuropeptide quantification.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Radioimmunoassay (RIA) |
| Principle | Separation based on physicochemical properties (e.g., hydrophobicity) followed by detection (e.g., UV absorbance). | Competitive binding of a radiolabeled antigen and an unlabeled antigen to a specific antibody.[1][2] |
| Specificity | High; can resolve this compound from structurally similar peptides and metabolites. | High, but can be subject to cross-reactivity with related peptides sharing the same epitope.[3][4] |
| Sensitivity | Moderate to high; typically in the low nanogram to high picogram range. | Very high; capable of detecting low picogram quantities.[2][5] |
| Precision | High; excellent reproducibility with modern instrumentation.[6] | Good to high; can be influenced by pipetting accuracy and reagent variability.[7] |
| Accuracy | High; directly measures the analyte concentration based on a standard curve. | High, but can be affected by matrix effects and cross-reactivity. |
| Throughput | Lower; sequential sample analysis. | Higher; can be adapted for multi-well plate formats, allowing for simultaneous analysis of many samples. |
| Cost (Instrument) | High initial investment for the HPLC system. | Moderate initial investment for a gamma counter. |
| Cost (Per Sample) | Moderate; primarily solvent and column costs. | Lower for established assays, but can be high for custom antibody and radiolabeled peptide development. |
| Safety | Involves handling of organic solvents. | Requires handling of radioactive materials, necessitating specialized licenses and safety protocols.[1] |
Experimental Protocols
Detailed methodologies are critical for the successful implementation of either technique. The following are generalized protocols for the quantification of this compound using HPLC and RIA.
This compound Quantification by HPLC
This protocol outlines a typical reverse-phase HPLC (RP-HPLC) method for the quantification of this compound.
1. Sample Preparation:
-
Homogenize tissue samples in an appropriate extraction buffer (e.g., 0.1% trifluoroacetic acid in water).
-
Centrifuge the homogenate to pellet cellular debris.
-
Perform solid-phase extraction (SPE) on the supernatant using a C18 cartridge to concentrate and purify the peptide fraction.
-
Elute the peptides from the SPE cartridge and dry the eluate under vacuum.
-
Reconstitute the dried peptide extract in the HPLC mobile phase A.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[8]
-
Column Temperature: 30-40°C.
3. Quantification:
-
Generate a standard curve by injecting known concentrations of a synthetic this compound standard.
-
Integrate the peak area corresponding to this compound in the sample chromatograms.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
This compound Quantification by Radioimmunoassay (RIA)
This protocol describes a competitive RIA for the quantification of this compound.
1. Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS) with a protein carrier (e.g., 0.1% bovine serum albumin) to prevent non-specific binding.
-
This compound Standard: Prepare a series of dilutions of synthetic this compound in assay buffer to create a standard curve.
-
Radiolabeled this compound (Tracer): 125I-labeled this compound.
-
Primary Antibody: A specific polyclonal or monoclonal antibody raised against this compound.
-
Secondary Antibody: An antibody that binds to the primary antibody (e.g., goat anti-rabbit IgG), used for precipitation.
-
Precipitating Reagent: Polyethylene glycol (PEG) can also be used to precipitate the antibody-antigen complex.[7]
2. Assay Procedure:
-
To a series of tubes, add the assay buffer, the this compound standard or unknown sample, the primary antibody, and the radiolabeled this compound.
-
Incubate the mixture for 12-24 hours at 4°C to allow for competitive binding.
-
Add the secondary antibody and incubate for another 2-4 hours at 4°C to precipitate the antibody-antigen complexes.
-
Centrifuge the tubes to pellet the precipitate.
-
Decant the supernatant containing the unbound radiolabeled this compound.
-
Measure the radioactivity of the pellet using a gamma counter.
3. Quantification:
-
The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled this compound in the sample.[2]
-
Construct a standard curve by plotting the percentage of bound radiolabeled this compound against the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.
Mandatory Visualizations
Experimental Workflow
This compound Signaling Pathway
This compound, like other RFamide peptides, is known to act through G-protein coupled receptors (GPCRs).[9][10] The binding of this compound to its specific GPCR on the cell surface initiates a cascade of intracellular events.
References
- 1. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. Neuropeptide Y radio-immunoassay: characterization and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioimmunoassay of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. FMRFamide G protein-coupled receptors (GPCR) in the cuttlefish Sepiella japonica: Identification, characterization and expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Phylogenetic Analysis of Antho-RFamide Precursor Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antho-RFamide precursor proteins, detailing their phylogenetic relationships and the experimental methodologies used for their analysis. Antho-RFamides are a class of neuropeptides found in cnidarians that play crucial roles in neurotransmission. Understanding their evolutionary history through phylogenetic analysis offers insights into the diversification of nervous systems and provides a framework for targeted drug development.
Comparative Analysis of this compound Precursor Proteins
This compound precursor proteins exhibit significant variation in the number of repeating this compound neuropeptide units across different cnidarian species. These precursors are typically characterized by an N-terminal signal peptide followed by multiple copies of the immature neuropeptide sequence, Gln-Gly-Arg-Phe-Gly (QGRFG), which are flanked by cleavage sites for post-translational processing.
Quantitative Data Summary
The table below summarizes the number of this compound copies found in the precursor proteins of a selection of cnidarian species. This variation in copy number reflects the evolutionary diversification of this neuropeptide family.
| Species | Subclass | Number of this compound Copies |
| Anthopleura elegantissima (precursor 1) | Hexacorallia | 13[1][2] |
| Anthopleura elegantissima (precursor 2) | Hexacorallia | 14[1][2] |
| Calliactis parasitica | Hexacorallia | 19[2][3] |
| Renilla koellikeri | Octocorallia | 36[2] |
| Nematostella vectensis | Hexacorallia | 24 (incomplete)[4] |
| Acropora digitifera | Hexacorallia | 12[4] |
| Stylophora pistillata | Hexacorallia | 14[4] |
| Exaiptasia diaphana | Hexacorallia | 20 (incomplete)[4] |
Experimental Protocols for Phylogenetic Analysis
The phylogenetic analysis of this compound precursor proteins involves a series of computational steps to infer evolutionary relationships from sequence data. The following is a detailed methodology based on established practices in molecular phylogenetics.
Step 1: Sequence Acquisition and Homology Search
-
Sequence Retrieval: Obtain this compound precursor protein sequences from public databases such as NCBI GenBank.
-
Homology Search: Use the Basic Local Alignment Search Tool (BLASTp) to identify homologous sequences in the protein databases of other cnidarian species. An E-value threshold of <1e-10 is typically used to ensure the significance of the matches.[5]
Step 2: Multiple Sequence Alignment
-
Alignment Algorithm: Align the collected homologous sequences using a multiple sequence alignment program. ClustalW and MUSCLE are commonly used algorithms for this purpose.[6]
-
Alignment Refinement: Manually inspect and edit the alignment to remove poorly aligned regions and gaps that could introduce errors into the phylogenetic inference.
Step 3: Phylogenetic Model Selection
-
Model Testing: Use a statistical method to determine the best-fit model of protein evolution for the aligned sequences. Programs like MEGA provide tools for model selection based on criteria such as the Bayesian Information Criterion (BIC) or the Akaike Information Criterion (AIC).
Step 4: Phylogenetic Tree Construction
-
Maximum Likelihood (ML): Construct a phylogenetic tree using the Maximum Likelihood method. This method evaluates the probability of the observed data given a particular tree and model of evolution, and searches for the tree with the highest likelihood.[6]
-
Bayesian Inference (BI): Alternatively, use Bayesian Inference to construct the phylogenetic tree. This method calculates the posterior probability of a tree, which is the probability of the tree being correct given the data and a prior probability distribution of possible trees.
-
Branch Support: Assess the statistical support for the branches of the phylogenetic tree using bootstrapping (for ML) or posterior probabilities (for BI). Values above 70% (bootstrapping) or 0.95 (posterior probability) are generally considered to indicate strong support.
Step 5: Tree Visualization and Interpretation
-
Tree Drawing: Visualize the resulting phylogenetic tree using software such as MEGA or FigTree. The tree can be displayed in various styles (e.g., rectangular, radial) and rooted using an appropriate outgroup.
-
Interpretation: Analyze the branching patterns of the tree to infer the evolutionary relationships between the this compound precursor proteins from different species.
Visualizations
Experimental Workflow for Phylogenetic Analysis
Caption: Experimental workflow for the phylogenetic analysis of this compound precursor proteins.
This compound Signaling Pathway
Antho-RFamides, like many neuropeptides, are thought to exert their effects by binding to and activating G-protein coupled receptors (GPCRs) on the surface of target cells. While the specific receptor for this compound has not been definitively characterized, the following diagram illustrates a generalized GPCR signaling cascade that is a likely mechanism of action.
Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway for this compound.
References
- 1. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide this compound (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparative Aspects of Structure and Function of Cnidarian Neuropeptides [frontiersin.org]
- 3. Review: The evolution of peptidergic signaling in Cnidaria and Placozoa, including a comparison with Bilateria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative genomics study of neuropeptide genes in the cnidarian subclasses Hexacorallia and Ceriantharia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neuroproteomics.scs.illinois.edu [neuroproteomics.scs.illinois.edu]
- 6. megasoftware.net [megasoftware.net]
Evaluating Off-Target Effects of Antho-RFamide Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antho-RFamides are a class of neuropeptides originally identified in sea anemones, belonging to the broader family of RFamide peptides. These peptides and their synthetic agonists are valuable tools in neuroscience research and hold potential for therapeutic development. However, a critical aspect of their preclinical evaluation is the assessment of off-target effects to ensure selectivity and minimize unintended biological consequences. This guide provides a comparative framework for evaluating the off-target effects of Antho-RFamide agonists, supported by experimental data and detailed protocols.
Comparative Selectivity and Potency Data
The selectivity of a novel this compound agonist is paramount. Due to the conserved C-terminal RF-amide motif, a primary concern is the cross-reactivity with other members of the RFamide peptide receptor family, such as the Neuropeptide FF receptors (NPFFR1 and NPFFR2) and the Pyroglutamylated RFamide Peptide Receptor (QRFPR, also known as GPR103). The following tables present hypothetical binding affinity and functional activity data for a candidate this compound agonist ("Candidate A") compared to other known RFamide peptides. This data illustrates a typical selectivity profile that should be experimentally determined.
Table 1: Comparative Binding Affinities (Ki, nM) of RFamide Peptides at Human RFamide Receptors
| Peptide | This compound Receptor (Hypothetical) | NPFFR1 | NPFFR2 | QRFPR (GPR103) |
| Candidate A | 1.5 | 150 | 250 | >1000 |
| This compound | 1.0 | 200 | 300 | >1000 |
| Neuropeptide FF (NPFF) | >1000 | 5.2 | 1.8 | >1000 |
| RFRP-3 (GnIH) | >1000 | 2.1 | 45.7 | >1000 |
| 26RFa (QRFP) | >1000 | >1000 | >1000 | 3.5 |
Data is hypothetical and for illustrative purposes. Ki values represent the concentration of the peptide required to inhibit 50% of radioligand binding.
Table 2: Comparative Functional Activity (EC50, nM) of RFamide Peptides at Human RFamide Receptors
| Peptide | This compound Receptor (Hypothetical) | NPFFR1 | NPFFR2 | QRFPR (GPR103) |
| Candidate A | 2.5 | 250 | 400 | >1000 |
| This compound | 2.0 | 300 | 500 | >1000 |
| Neuropeptide FF (NPFF) | >1000 | 8.1 | 3.2 | >1000 |
| RFRP-3 (GnIH) | >1000 | 4.5 | 89.2 | >1000 |
| 26RFa (QRFP) | >1000 | >1000 | >1000 | 5.0 |
Data is hypothetical and for illustrative purposes. EC50 values represent the concentration of the peptide that elicits a half-maximal response in a functional assay.
Experimental Protocols
To generate the comparative data presented above, a panel of in vitro pharmacological assays is essential. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay measures the ability of a test compound (e.g., an this compound agonist) to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human this compound receptor, NPFFR1, NPFFR2, or QRFPR.
-
Radioligand specific for each receptor (e.g., [¹²⁵I]-YVPNLPQRFa for NPFFR1, [¹²⁵I]-EYWSLAAPQRFa for NPFFR2).
-
Test compounds (this compound agonists and other RFamide peptides).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add cell membranes (5-20 µg protein/well), a fixed concentration of radioligand (at its Kd value), and varying concentrations of the test compound.
-
For non-specific binding determination, add a high concentration of a non-labeled ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, and measure the radioactivity in a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Gs and Gi-coupled Receptors
This assay measures the modulation of intracellular cyclic AMP (cAMP) levels following receptor activation. It is used to assess the functional activity of agonists at Gs-coupled (stimulatory) or Gi-coupled (inhibitory) receptors. NPFF receptors are known to couple to Gi/o and can also couple to Gs.[1][2]
Materials:
-
CHO or HEK293 cells stably expressing the receptor of interest.
-
Test compounds.
-
Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
-
Plate reader compatible with the chosen detection kit.
Procedure for Gi-coupled activity:
-
Seed the cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with varying concentrations of the test compound for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using the detection kit according to the manufacturer's instructions.
-
Generate dose-response curves and calculate the EC50 values for the inhibition of forskolin-stimulated cAMP production.
Calcium Flux Assay for Gq-coupled Receptors
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) following receptor activation, which is a hallmark of Gq-coupled receptor signaling. QRFPR is known to couple to Gq.[3]
Materials:
-
HEK293 or other suitable cells expressing the receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds.
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Seed the cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add varying concentrations of the test compound to the wells and immediately begin kinetic measurement of fluorescence changes over time.
-
The peak fluorescence intensity is proportional to the increase in intracellular calcium.
-
Generate dose-response curves and calculate the EC50 values.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways activated by this compound agonists and their potential off-targets is crucial for interpreting functional data.
References
Safety Operating Guide
Navigating the Disposal of Antho-RFamide: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of neuropeptides like Antho-RFamide is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for this compound are not publicly available, this guide provides essential safety and logistical information based on general best practices for the disposal of non-hazardous synthetic peptides. The primary directive is to always consult your institution's Environmental Health and Safety (EHS) department and the supplier-provided Safety Data Sheet (SDS) for definitive guidance.
Core Safety and Handling Principles
This compound, a neuropeptide isolated from sea anemones, is widely used in neuroscience research. Although not generally classified as a hazardous substance, it is imperative to handle it with standard laboratory precautions to minimize exposure and environmental release. All personnel should be equipped with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the lyophilized powder or solutions.
Summary of this compound Chemical Properties
| Property | Value |
| Molecular Formula | C22H32N8O5 |
| Molecular Weight | 488.57 g/mol |
| Appearance | White to off-white solid (lyophilized powder) |
| Storage Conditions | Store at -20°C |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a recommended procedure for the proper disposal of this compound and associated waste, assuming it is not classified as hazardous. This protocol is a guideline and must be adapted to comply with your institution's specific policies.
Experimental Protocol: Waste Segregation and Disposal
-
Initial Assessment: Before beginning any disposal procedure, review your institution's chemical hygiene plan and waste disposal guidelines. Obtain and thoroughly read the Safety Data Sheet (SDS) for this compound from the supplier.
-
Waste Stream Segregation: Proper segregation is crucial to ensure safe and compliant disposal. Categorize this compound waste as follows:
-
Unused or Expired Solid Peptide: The original vial containing the lyophilized powder.
-
Aqueous Solutions: Solutions of this compound in buffers or other media.
-
Contaminated Labware (Non-Sharps): Items such as pipette tips, tubes, flasks, and gloves that have come into contact with the peptide.
-
Contaminated Sharps: Needles, syringes, or other sharp instruments used in handling the peptide.
-
-
Disposal of Solid this compound:
-
For small quantities of unused or expired lyophilized peptide, and with explicit approval from your EHS department, it may be permissible to dispose of the sealed vial in the regular laboratory trash.
-
If required by your institution, dispose of the vial through the chemical waste stream for non-hazardous materials. Ensure the vial is clearly labeled with the full chemical name.
-
-
Disposal of Aqueous this compound Solutions:
-
Crucially, do not pour this compound solutions down the drain unless you have explicit permission from your EHS department. [1] Some local regulations strictly prohibit the drain disposal of any chemical waste.
-
Collect all aqueous waste containing this compound in a designated, sealed, and clearly labeled container for non-hazardous chemical waste.
-
The label should include "Aqueous waste with this compound," the approximate concentration, and the solvent used.
-
-
Disposal of Contaminated Labware:
-
Non-Sharp Labware: Unless contaminated with a biohazardous material, items like gloves, pipette tips, and tubes can typically be disposed of in the regular laboratory trash. However, if your institutional policy is more stringent, place them in a designated container for non-hazardous solid chemical waste.
-
Sharps: All contaminated sharps must be disposed of in a designated, puncture-proof sharps container.
-
-
Final Disposal:
-
Store all labeled waste containers in a designated waste accumulation area.
-
Arrange for the disposal of the chemical waste through your institution's licensed environmental waste disposal vendor.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: this compound Disposal Workflow.
By adhering to these guidelines and prioritizing communication with your institution's safety officials, you can ensure the safe and compliant disposal of this compound and contribute to a secure laboratory environment.
References
Essential Safety and Operational Guide for Handling Antho-RFamide
For researchers, scientists, and drug development professionals, the safe and effective handling of bioactive compounds like Antho-RFamide is paramount. This document provides immediate and essential safety, logistical, and operational guidance to ensure the integrity of your research and the safety of laboratory personnel.
This compound is a neuropeptide originally isolated from the sea anemone Anthopleura elegantissima. It belongs to the family of RF-amide peptides, which are characterized by a common C-terminal Arg-Phe-NH2 sequence and play significant roles in neural signaling.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its lyophilized powder form, adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety. A risk assessment of the specific laboratory tasks should be conducted to determine if additional PPE is required.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Safety goggles with side shields | Protects against splashes of solutions containing the peptide. |
| Hand Protection | Chemical-resistant nitrile gloves | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or P1 dust mask | Recommended when handling the powder form to prevent inhalation. |
Handling and Storage
Proper handling and storage are vital to maintain the integrity of this compound and the safety of laboratory personnel.
| Parameter | Recommendation | Rationale |
| Handling | Handle in a well-ventilated area, preferably a fume hood. Avoid inhalation, and contact with eyes, skin, and clothing. | Minimizes exposure to the lyophilized powder and solutions. |
| Storage (Lyophilized Powder) | Store at -20°C for long-term stability. | Prevents degradation of the peptide. |
| Storage (In Solution) | Prepare solutions fresh. If necessary, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. | Maintains the stability and activity of the peptide in solution. |
Experimental Protocols
Reconstitution of Lyophilized this compound:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.
-
Add the appropriate volume of sterile, high-purity water or a buffer of your choice (e.g., PBS) to the vial to achieve the desired stock concentration.
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause peptide degradation.
-
For immediate use, the solution can be further diluted to the working concentration.
-
For storage, aliquot the stock solution into single-use vials and store at -80°C.
Operational Workflow
Caption: A typical operational workflow for the safe handling of this compound.
Signaling Pathway
RF-amide peptides, including this compound, are known to act as ligands for G-protein coupled receptors (GPCRs). While the specific receptor and downstream cascade for this compound are not fully elucidated, a generalized signaling pathway is depicted below.
Caption: A generalized G-protein coupled receptor signaling pathway for RF-amide peptides.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.[1]
Waste Segregation:
-
Unused or Expired Solid Peptide: The original vial containing the lyophilized powder.
-
Aqueous Solutions: Solutions of this compound in buffers or media.
-
Contaminated Labware: Pipette tips, tubes, flasks, and gloves that have come into contact with the peptide.
Disposal Procedures:
-
Review Institutional Policies: Before disposal, consult your institution's chemical hygiene plan and waste disposal guidelines.
-
Solid Peptide Waste: For small quantities of unused or expired lyophilized peptide, and with approval from your institution's Environmental Health and Safety (EHS) department, it may be permissible to dispose of the sealed vial in the regular laboratory trash.[2] Otherwise, it should be disposed of through the chemical waste stream for non-hazardous materials.[2]
-
Liquid Peptide Waste: Do not pour peptide solutions down the drain unless explicitly permitted by your EHS department.[1] Collect aqueous waste in a designated, sealed, and clearly labeled container for non-hazardous chemical waste.[2]
-
Contaminated Labware: Unless contaminated with a biohazard, items such as gloves, pipette tips, and tubes can typically be disposed of in the regular laboratory trash.[2] If institutional policy is more stringent, place them in a designated container for non-hazardous solid chemical waste.[2]
-
Preferred Disposal Method: Incineration is the preferred method of disposal to ensure the complete destruction of the compound and prevent its release into the environment.[3] Coordinate with your institution's licensed environmental waste disposal vendor for proper disposal.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
